Product packaging for Dodecahedrane(Cat. No.:CAS No. 4493-23-6)

Dodecahedrane

Cat. No.: B1217162
CAS No.: 4493-23-6
M. Wt: 260.4 g/mol
InChI Key: OOHPORRAEMMMCX-UHFFFAOYSA-N
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Description

Dodecahedrane is a synthetic hydrocarbon with the formula C₂₀H₂₀, renowned for its highly symmetric, cage-like structure where carbon atoms occupy the vertices of a regular dodecahedron . This Platonic hydrocarbon exhibits perfect icosahedral (Ih) symmetry, a feature clearly demonstrated by its proton NMR spectrum that shows a single chemical shift for all twenty hydrogen atoms . First synthesized in 1982, this compound is a stable solid with a melting point of approximately 430 °C . Its exceptional symmetry and rigidity make it a compelling subject for advanced research. This compound serves as a fundamental building block in materials science for the computational design and exploration of new carbon allotropes. Recent theoretical studies investigate oligomers and extended three-dimensional networks of this compound units, termed "poly-dodecahedrane," which are predicted to exhibit unique electronic properties and represent a novel class of carbon-based materials . Furthermore, its enclosed cavity allows for host-guest chemistry applications. Computational studies show that this compound and its heteroatom analogues can selectively encapsulate noble gas atoms, with potential implications for gas separation, storage, and transport technologies . The cage structure also provides a platform for extensive derivatization, enabling the synthesis of epoxides, halogenated derivatives, and tethered complexes for further chemical exploration . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20 B1217162 Dodecahedrane CAS No. 4493-23-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4493-23-6

Molecular Formula

C20H20

Molecular Weight

260.4 g/mol

IUPAC Name

undecacyclo[9.9.0.02,9.03,7.04,20.05,18.06,16.08,15.010,14.012,19.013,17]icosane

InChI

InChI=1S/C20H20/c1-2-5-7-3(1)9-10-4(1)8-6(2)12-11(5)17-13(7)15(9)19-16(10)14(8)18(12)20(17)19/h1-20H

InChI Key

OOHPORRAEMMMCX-UHFFFAOYSA-N

SMILES

C12C3C4C5C1C6C7C2C8C3C9C4C1C5C6C2C7C8C9C12

Canonical SMILES

C12C3C4C5C1C6C7C2C8C3C9C4C1C5C6C2C7C8C9C12

Other CAS No.

4493-23-6

Synonyms

dodecahedrane

Origin of Product

United States

Foundational & Exploratory

The Architectural Marvel of a Platonic Hydrocarbon: A Technical History of Dodecahedrane's Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to synthesize the highly symmetrical and aesthetically pleasing dodecahedrane molecule (C₂₀H₂₀), a hydrocarbon representation of the Platonic solid, stands as a landmark achievement in the field of organic chemistry. For over three decades, the sheer complexity of constructing this cage-like structure, composed of twelve fused pentagonal faces, captivated and challenged synthetic chemists worldwide. This in-depth guide provides a technical overview of the key historical strategies that culminated in the successful total synthesis of this compound, with a focus on the pioneering work of the Paquette and Prinzbach groups.

Early Attempts: The Triquinacene Strategy

The first significant foray into the synthesis of this compound was conceptualized by R.B. Woodward in 1964.[1] The strategy hinged on the dimerization of triquinacene, a molecule possessing C₃ᵥ symmetry, which was thought to have the potential to assemble into the this compound framework. While the synthesis of triquinacene itself was a notable achievement, the proposed dimerization proved to be an elusive goal, highlighting the immense challenge of controlling the intermolecular bond-forming events required to construct the complex cage structure.

The First Conquest: The Paquette Synthesis (1982)

The "Mount Everest of Alicyclic Chemistry" was finally conquered in 1982 by the research group of Leo A. Paquette.[1] This monumental work, accomplished in approximately 23 synthetic operations, involved a linear approach that systematically constructed the intricate carbon skeleton.[1]

Paquette's Synthetic Strategy: A Stepwise Construction

Paquette's route commenced with the coupling of two cyclopentadiene units to form dihydrofulvalene. A subsequent tandem Diels-Alder reaction with dimethyl acetylenedicarboxylate established a key symmetrical adduct. The synthesis then proceeded through a series of intricate transformations, including iodolactonization, Jones oxidation, and multiple photochemical Norrish reactions, to progressively build the interconnected five-membered rings. A key feature of this synthesis was the strategic use of temporary appendages to prevent undesired side reactions. The final closure of the spherical cage was achieved through a catalytic hydrogenation step under high pressure.

dot

Paquette_Synthesis cluster_start Starting Materials cluster_assembly Framework Assembly cluster_closure Cage Closure CPD Cyclopentadiene Dihydrofulvalene Dihydrofulvalene CPD->Dihydrofulvalene DMAD Dimethyl Acetylenedicarboxylate Diels_Alder_Adduct Symmetrical Adduct DMAD->Diels_Alder_Adduct Dihydrofulvalene->Diels_Alder_Adduct Multi_Step_Sequence Multi-step Sequence (Iodolactonization, Oxidation, etc.) Diels_Alder_Adduct->Multi_Step_Sequence Key_Intermediate Key Polycyclic Intermediate Multi_Step_Sequence->Key_Intermediate Final_Precursor Final Precursor Key_Intermediate->Final_Precursor This compound This compound Final_Precursor->this compound Catalytic Hydrogenation

Caption: Paquette's linear approach to this compound.

An Alternative Summit: The Prinzbach "Pagodane" Route (1987)

Five years after Paquette's initial success, a more efficient and versatile synthesis was reported by Horst Prinzbach and his collaborators.[1] This elegant approach centered on the isomerization of a constitutional isomer of this compound, a molecule aptly named "pagodane" due to its structural resemblance to a pagoda.[2] The synthesis of pagodane itself was a significant achievement, starting from the insecticide isodrin.[2]

The Pagodane to this compound Transformation

The key to the Prinzbach route was the remarkable gas-phase isomerization of pagodane to this compound. This transformation, while initially low-yielding, was later optimized to provide a more practical entry into the this compound system. The overall synthesis of this compound via the pagodane intermediate was accomplished in fewer steps than the original Paquette route.

dot

Prinzbach_Synthesis cluster_pagodane_synthesis Pagodane Synthesis cluster_isomerization Isomerization Isodrin Isodrin Pagodane_Intermediate Multi-step Synthesis Isodrin->Pagodane_Intermediate Pagodane Pagodane Pagodane_Intermediate->Pagodane This compound This compound Pagodane->this compound Gas-phase Isomerization

Caption: Prinzbach's pagodane-based route to this compound.

Quantitative Comparison of Key Syntheses

Synthetic RouteKey ProgenitorNumber of StepsOverall YieldReference
Paquette (1982)Cyclopentadiene~23Not explicitly stated--INVALID-LINK--
Prinzbach (1987)Isodrin (to Pagodane)~16 (to this compound)Not explicitly stated--INVALID-LINK--
Woodward (1964)TriquinaceneProposed (dimerization failed)N/A--INVALID-LINK--

Detailed Experimental Protocols (Summarized)

The following are summarized protocols for key steps in the landmark syntheses of this compound. For full experimental details, please refer to the primary literature.

Paquette's Synthesis: Formation of the Symmetrical Adduct

Two equivalents of cyclopentadiene are reacted with elemental sodium and iodine to form dihydrofulvalene. This intermediate is then subjected to a tandem Diels-Alder reaction with dimethyl acetylenedicarboxylate. The reaction is carefully controlled to favor the formation of the desired symmetrical adduct over its asymmetrical counterpart.

Prinzbach's Synthesis: Isomerization of Pagodane

Pagodane is subjected to high temperatures in the gas phase. The isomerization is typically carried out in a flow system packed with a suitable catalyst, such as platinum on alumina. The reaction conditions, including temperature and contact time, are critical for optimizing the yield of this compound.

Conclusion

The total synthesis of this compound remains a testament to the ingenuity and perseverance of synthetic organic chemists. The groundbreaking work of Paquette and the elegant alternative developed by Prinzbach not only provided access to this unique molecular structure but also pushed the boundaries of what was considered possible in the construction of complex molecules. These seminal syntheses continue to inspire new generations of chemists and serve as a benchmark for the field of total synthesis.

References

The Synthesis of Dodecahedrane: A Technical Guide to Leo Paquette's Landmark Achievement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful synthesis of dodecahedrane (C₂₀H₂₀) in 1982 by the research group of Professor Leo A. Paquette at The Ohio State University marked a monumental achievement in the field of organic chemistry.[1][2] This highly symmetrical, cage-like hydrocarbon, belonging to the Icosahedral (Ih) point group, had long been a coveted target for synthetic chemists due to its aesthetically pleasing structure and the inherent challenge of its construction.[1][2] This technical guide provides an in-depth analysis of Paquette's groundbreaking 23-step synthesis, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic strategy.[1]

Retrosynthetic Strategy

Paquette's approach was a masterful display of retrosynthetic analysis, strategically dissecting the complex polyquinane framework into more manageable precursors. The core of the strategy involved the initial construction of a C₂-symmetric scaffold, which was then elaborated through a series of stereocontrolled reactions, including several key photochemical transformations, to progressively build the intricate network of fused five-membered rings.

Experimental Protocols and Data

The following sections provide a detailed overview of the key stages of the synthesis, including experimental procedures for pivotal reactions and tabulated quantitative data for key intermediates and the final product.

Key Stages of the Synthesis

The synthesis can be broadly divided into several key phases:

  • Construction of the Initial C₂-Symmetric Framework: The synthesis commences with the Diels-Alder reaction between cyclopentadiene and dimethyl acetylenedicarboxylate, establishing the initial core structure.

  • Stepwise Annulation and Functional Group Manipulation: A series of reactions, including iodolactonization, oxidation, and reduction, are employed to build upon the initial framework and introduce the necessary functionalities for subsequent cyclizations.

  • Photochemical Cyclizations: A critical feature of Paquette's synthesis is the use of Norrish-type photochemical reactions to forge key carbon-carbon bonds and construct the caged structure.

  • Final Closure and Dehydrogenation: The final five-membered ring is formed through a series of carefully orchestrated steps, culminating in a catalytic dehydrogenation to yield the fully saturated this compound.

Quantitative Data

The following tables summarize the key quantitative data for selected intermediates and the final this compound product.

Table 1: Yields for Key Synthetic Steps

StepReactionProductYield (%)
1Diels-Alder ReactionDiester23
2SaponificationDiacid98
3IodolactonizationDilactone96
4MethanolysisHalo-ester96
5Jones OxidationDiketone92
6Reduction of IodideSaturated Ketone78
7IsomerizationIsomeric Ketone77
8Baeyer-Villiger OxidationLactone42
9CyclizationCage Lactone83
10HydrogenationSaturated Lactone100
11Reductive AminationAmino Ketone85
12HydrolysisKeto Acid62
13AlkylationAlkylated Ketone48
............
23Catalytic DehydrogenationThis compound34-50

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueData
¹H NMR (CDCl₃)δ 3.38 (s, 20H)
¹³C NMR (CDCl₃)δ 66.88
IR (KBr)2945, 1298, 1228, 745, 728 cm⁻¹
Mass Spectrometry (EI)m/z 260 (M⁺)

Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key transformations and logical relationships within Paquette's synthesis of this compound.

Paquette_Dodecahedrane_Synthesis Start Cyclopentadiene + Dimethyl Acetylenedicarboxylate Diester C₂-Symmetric Diester Start->Diester Diels-Alder Diacid Diacid Diester->Diacid Saponification Dilactone Iodolactone Diacid->Dilactone Iodolactonization Diketone Diketone Dilactone->Diketone Series of steps Triseco Triseco-dodecahedrane Intermediate Diketone->Triseco Photochemical Cyclization Diseco Diseco-dodecahedrane Intermediate Triseco->Diseco Further Cyclizations Seco Secothis compound Diseco->Seco Ring Closure This compound This compound Seco->this compound Dehydrogenation

Caption: A simplified workflow of the major stages in Leo Paquette's total synthesis of this compound.

Photochemical_Step Keto_Aldehyde Keto-Aldehyde Intermediate Excited_State Excited State (n -> π*) Keto_Aldehyde->Excited_State hν (UV light) Biradical 1,4-Biradical Intermediate Excited_State->Biradical Intramolecular H-abstraction Cyclized_Alcohol Cyclized Alcohol Product Biradical->Cyclized_Alcohol Radical Recombination

Caption: The key steps involved in a representative Norrish Type II photochemical cyclization reaction.

Conclusion

Leo Paquette's total synthesis of this compound remains a landmark in the history of organic chemistry. It not only conquered a molecule of immense structural complexity but also showcased the power of strategic planning, stereocontrol, and the innovative use of photochemical reactions. This technical guide provides a comprehensive overview of this monumental work, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences. The detailed methodologies and tabulated data serve as a testament to the rigor and elegance of this synthetic masterpiece, continuing to inspire new generations of synthetic chemists.

References

An In-depth Technical Guide to the Structure and Symmetry of C20H20 Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural and symmetrical features of prominent C20H20 hydrocarbon isomers. The focus is on dodecahedrane and pagodane, two highly symmetrical and extensively studied molecules that represent significant achievements in synthetic organic chemistry. This document summarizes key quantitative data, outlines synthetic approaches, and illustrates the relationships between these fascinating caged hydrocarbons.

Introduction to C20H20 Isomers

The molecular formula C20H20 represents a diverse landscape of hydrocarbon isomers, with the most notable examples being the Platonic hydrocarbon this compound and its structural isomer, pagodane. These molecules are not naturally occurring and have been synthesized primarily for their aesthetically pleasing and highly symmetrical structures. Their rigid, three-dimensional frameworks offer unique opportunities for studying the effects of strain and symmetry on chemical and physical properties, with potential implications in materials science and the design of novel molecular scaffolds in drug development.

This compound: The Pinnacle of Icosahedral Symmetry

This compound (C20H20) is a landmark molecule in organic chemistry, representing the first synthesis of a hydrocarbon with the geometry of a regular dodecahedron. Its carbon skeleton possesses the highest possible point group symmetry for a molecule, icosahedral (Ih), a feature it shares with buckminsterfullerene (C60).[1] This high symmetry profoundly influences its properties, leading to exceptional thermal stability and a simple spectroscopic signature.

Structural and Symmetry Data

The icosahedral symmetry of this compound dictates that all 20 carbon atoms and all 20 hydrogen atoms are chemically equivalent. This is elegantly confirmed by its proton and carbon-13 NMR spectra, which each show only a single resonance.[2] However, in the crystalline state, the symmetry of this compound is reduced, leading to splitting of spectroscopic signals.[2][3]

PropertyThis compound
Point Group (in solution) Ih[1]
Point Group (solid state) Th[2][3]
1H NMR (CDCl3) δ 3.34 ppm (singlet)
13C NMR (CDCl3) δ 66.8 ppm
C-C Bond Length (calculated) 1.558 Å[3]
Melting Point 430 ± 10 °C[4]
IR Spectroscopy (solid) Active modes observed due to reduced Th symmetry[3]
Raman Spectroscopy (solid) Splitting of Hg modes observed[3]
Synthetic Approach: The Paquette Synthesis

The total synthesis of this compound was a monumental achievement, first accomplished by the research group of Leo A. Paquette in 1982. The synthesis is a lengthy and complex process, involving approximately 23-29 steps. A key strategy in the synthesis is the use of intermediates that possess C2 symmetry, which simplifies the construction of the highly symmetric cage.[5]

A high-level overview of the synthetic logic is presented below. The synthesis begins with the dimerization of cyclopentadiene and proceeds through a series of cycloadditions, rearrangements, and functional group manipulations to build the intricate dodecahedral framework.[4][6]

Pagodane: A D2h Symmetric Isomer

Pagodane is another fascinating C20H20 isomer, so named for its structural resemblance to a pagoda. It possesses a lower, yet still high, D2h point group symmetry.[7][8] Synthesized by the group of Horst Prinzbach in 1987, pagodane serves as a crucial precursor in an alternative synthetic route to this compound.[7][9]

Structural and Symmetry Data

The D2h symmetry of pagodane results in a more complex NMR spectrum compared to this compound, with multiple signals for the non-equivalent carbon and hydrogen atoms. In the solid state, the symmetry of pagodane is further reduced to Ci.[10]

PropertyPagodane
Point Group (in solution) D2h[7][8]
Point Group (solid state) Ci[10]
1H NMR (CDCl3) Multiple signals
13C NMR (CDCl3) Multiple signals
Melting Point 243 °C[8]
IR Spectroscopy Solution and solid-state spectra have been reported and assigned[10]
Raman Spectroscopy Solution and solid-state spectra have been reported and assigned[10]
INS Spectroscopy Inelastic neutron scattering spectrum has been reported[10]
Synthetic Approach: The Prinzbach Synthesis

The synthesis of pagodane, developed by Prinzbach and coworkers, is a remarkable example of strategic planning in complex molecule synthesis. The synthesis commences from the readily available insecticide isodrin and involves a series of elegant transformations to construct the pagodane skeleton.[7][9] The overall process is remarkably efficient for such a complex target.[7]

Isomeric Relationship and Interconversion

This compound and pagodane are structural isomers, and a key aspect of their chemistry is the ability to interconvert. The Prinzbach group demonstrated that pagodane can be rearranged to the thermodynamically more stable this compound, albeit initially in low yields.[9] This isomerization reaction underscores the intricate potential energy surface of the C20H20 hydrocarbon family.

G Pagodane Pagodane (C20H20) Symmetry: D2h This compound This compound (C20H20) Symmetry: Ih Pagodane->this compound Isomerization

Caption: Isomeric relationship between pagodane and this compound.

Synthetic Pathways Overview

The syntheses of this compound and pagodane are landmark achievements in organic chemistry. While the detailed experimental protocols are extensive, the following diagrams illustrate the high-level strategic workflows for both synthetic routes.

This compound Synthesis Workflow

G cluster_paquette Paquette's this compound Synthesis A Cyclopentadiene B Diels-Alder Reactions & Functionalization A->B C C2-Symmetric Intermediates B->C D Cage Formation & Closure C->D E This compound D->E

Caption: High-level workflow of Paquette's this compound synthesis.

Pagodane and its Conversion to this compound Workflow

G cluster_prinzbach Prinzbach's Pagodane and this compound Synthesis F Isodrin G Cycloadditions & Rearrangements F->G H Pagodane G->H I Isomerization H->I J This compound I->J

Caption: Prinzbach's synthesis of pagodane and its subsequent isomerization to this compound.

Experimental Protocols

The detailed, step-by-step experimental procedures for the synthesis of this compound and pagodane are beyond the scope of this guide but can be found in the original publications by Paquette and Prinzbach, respectively. These syntheses involve numerous steps, each requiring careful control of reaction conditions and purification of intermediates. The characterization of these molecules relies on a combination of modern analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the structure and symmetry of the molecules and their intermediates.[2]

  • X-ray Crystallography: Provides definitive proof of the three-dimensional structure and precise bond lengths and angles.

  • Vibrational Spectroscopy (IR and Raman): Used to identify functional groups and to probe the vibrational modes of the caged structures. The observed spectra are highly dependent on the molecular symmetry.[3][10]

  • Mass Spectrometry: Confirms the molecular weight of the synthesized compounds.

Other C20H20 Isomers

While this compound and pagodane are the most well-characterized C20H20 hydrocarbons, theoretical studies have explored the potential existence and stability of other isomers. However, to date, no other C20H20 caged hydrocarbon with significant synthetic attention has been reported. The exploration of other isomeric structures remains an area of interest for computational chemists.

Conclusion

The C20H20 hydrocarbons, particularly this compound and pagodane, represent triumphs of modern synthetic chemistry and provide fundamental insights into the interplay of structure, symmetry, and stability in complex molecular architectures. Their unique properties, stemming from their highly constrained and symmetrical nature, continue to inspire new research in areas ranging from fundamental bonding theory to the development of novel molecular materials. The synthetic strategies developed for their construction showcase the power of symmetry-guided retrosynthesis and serve as valuable case studies for the synthesis of other complex target molecules.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dodecahedrane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecahedrane (C₂₀H₂₀) is a fascinating saturated hydrocarbon belonging to the elite group of Platonic hydrocarbons.[1][2] Its carbon skeleton perfectly maps onto the vertices of a regular dodecahedron, a geometric shape with twelve pentagonal faces, bestowing upon it the highest possible symmetry for a hydrocarbon (Iₕ point group).[3][4] First synthesized in 1982 by the research group of Leo A. Paquette after decades of effort by multiple teams, this compound stands as a landmark achievement in organic synthesis.[3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and potential relevance to the field of drug development, presenting quantitative data in structured tables and detailed experimental insights.

Physical and Structural Properties

This compound is a colorless, crystalline solid with a remarkably high melting point of 430 ± 10 °C, a consequence of its high symmetry and rigid cage structure.[1][5] It crystallizes in a face-centered cubic lattice.[1][3] The molecule's high symmetry is also evident in its simple proton NMR spectrum, which displays a single sharp signal at 3.38 ppm, indicating the magnetic equivalence of all 20 hydrogen atoms.[4]

The C-C bond angles in this compound are approximately 108°, very close to the ideal sp³ bond angle of 109.5°, resulting in minimal angle strain.[1] However, the molecule possesses significant torsional strain due to the eclipsed conformation of the C-H bonds on adjacent carbon atoms.[1]

Table 1: General Physical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₂₀H₂₀[1][5]
Molar Mass260.380 g·mol⁻¹[1][5]
Melting Point430 ± 10 °C[1][5]
AppearanceColorless, crystalline solid[1]
Crystal StructureFace-centered cubic[1][3]
SolubilityInsoluble in water; soluble in organic solvents like benzene and chloroform.[1]
Table 2: Structural and Thermodynamic Data for this compound
ParameterValueReference(s)
Symmetry Point GroupIₕ[3][4]
C-C Bond Length1.541(2) Å and 1.535(5) Å (in crystal)[6]
C-C-C Bond Angle~108°[1]
Strain Energy61.4 kcal·mol⁻¹ (experimental)[7]
Table 3: Spectroscopic Data for this compound
Spectroscopic TechniqueKey FeaturesReference(s)
¹H NMR (CDCl₃)δ 3.38 ppm (singlet, 20H)[4]
¹³C NMR (CDCl₃)A single peak is expected due to symmetry.[8]
Infrared (IR)Bands observed at 2945, 1298, and 728 cm⁻¹. The IR forbidden vibrations of T₂ᵤ, Gᵤ, and Hᵤ type have moderate IR activity due to the Tₕ site symmetry in the crystal.[9]
RamanFrequencies at 2924, 2938, 1324, 1164, 1092, 840, 676, and 480 cm⁻¹. The Raman spectrum of crystalline this compound exhibits splitting of the H₉ Raman active modes. The Raman inactive gerade vibrations of G₉, T₁₉, and T₂₉ symmetry are found to have weak Raman activity.[9]

Synthesis of this compound

The total synthesis of this compound was a monumental challenge in organic chemistry. The most renowned route was developed by Leo A. Paquette and his collaborators. While the full, multi-step synthesis is incredibly complex, a simplified overview of the strategic approach is presented below. The synthesis is a testament to the power of strategic bond disconnections and the development of novel synthetic methodologies. A detailed, step-by-step experimental protocol can be found in the original publications by Paquette et al.

Paquette_Synthesis_Strategy Start Simple Precursors Intermediate1 Polyquinane Scaffolds Start->Intermediate1 [2+2+2] Cycloadditions & Annulations Intermediate2 Functionalized Intermediates Intermediate1->Intermediate2 Functional Group Manipulations This compound This compound (C₂₀H₂₀) Intermediate2->this compound Final Cage-Closing Reactions

A high-level overview of the synthetic strategy towards this compound.
Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are extensive and beyond the scope of this guide. Researchers are directed to the seminal papers by Leo A. Paquette for comprehensive procedures, including reagent quantities, reaction conditions, and purification methods. A key publication for these details is J. Am. Chem. Soc. 1982, 104, 16, 4503–4504.

Chemical Properties and Reactivity

The chemistry of this compound is largely dictated by its rigid, saturated, and highly symmetric structure. The C-H bonds are all equivalent and located on the exterior of the cage, making them the primary sites for chemical modification.

Monofunctionalization Reactions

Due to the equivalence of all 20 methine units, monofunctionalization of this compound is a statistically favored process at low conversions.

  • Halogenation: this compound reacts with bromine in the absence of a catalyst to yield monobromothis compound. Further halogenation is possible but leads to mixtures of products.

Halogenation_Reaction This compound This compound (C₂₀H₂₀) Product Monobromothis compound (C₂₀H₁₉Br) This compound->Product Electrophilic Substitution Reagent Br₂ Reagent->Product

Electrophilic bromination of this compound.
Reactivity with Radicals

The exposed C-H bonds of this compound are susceptible to attack by radicals. Computational studies have explored the viability of radical-promoted polycyclizations to form the this compound cage, suggesting that such pathways could be highly exergonic and fast. This indicates that the this compound framework is stable towards radical-mediated degradation under certain conditions, and that radical reactions can be a tool for its functionalization.

Relevance to Drug Development

The unique, rigid, and three-dimensional structure of this compound makes it an intriguing scaffold for medicinal chemistry and drug development. While this compound itself is biologically inert, its derivatives have been explored for potential therapeutic applications.

  • Pharmacophore Scaffolding: The this compound core can serve as a rigid, non-planar scaffold to which various pharmacophoric groups can be attached in a precise three-dimensional arrangement. This allows for the exploration of novel regions of chemical space and the potential for highly specific interactions with biological targets.

  • Amantadine Analogs: Amino-dodecahedranes have been synthesized as analogs of the antiviral drug amantadine. While these initial derivatives showed some antiviral activity, they were found to be more toxic and less potent than the parent drug. Further modifications and a deeper understanding of their structure-activity relationships could lead to more promising candidates.

  • Carborane Mimicry in Docking Studies: In computational drug design, the this compound group has been used as a mimic for carborane to study steric effects in ligand-protein interactions. This highlights its utility as a tool in computational chemistry for drug discovery.

The exploration of this compound in drug development is still in its nascent stages. The synthetic complexity of the core structure remains a significant hurdle. However, as synthetic methods improve and our understanding of the biological implications of three-dimensional molecular architecture grows, this compound and its derivatives may yet find a role in the development of novel therapeutics.

Conclusion

This compound is a molecule of exceptional symmetry and structural perfection. Its synthesis was a landmark achievement that pushed the boundaries of organic chemistry. While its direct applications are limited, it serves as an invaluable model system for studying the properties of caged hydrocarbons and provides a unique platform for the design of novel molecules. For researchers in materials science and drug development, the rigid, three-dimensional scaffold of this compound offers a tantalizing playground for the creation of new functional materials and potential therapeutic agents. Further research into more efficient synthetic routes and a deeper exploration of its derivatization chemistry will undoubtedly unlock new and exciting possibilities for this iconic molecule.

References

An In-Depth Technical Guide to Icosahedral (Ih) Point Group Symmetry in Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icosahedral (Ih) symmetry represents the highest and most complex of the discrete point groups, characterized by a unique and intricate arrangement of symmetry elements. Molecules possessing this rare and aesthetically pleasing symmetry, such as the iconic Buckminsterfullerene (C60), exhibit distinct physical and spectroscopic properties that have significant implications in fields ranging from materials science to drug delivery. This technical guide provides a comprehensive overview of the core principles of Ih point group symmetry, experimental methodologies for its characterization, and key quantitative data for prominent icosahedral molecules.

Core Concepts of Icosahedral (Ih) Point Group Symmetry

The Ih point group is defined by a specific set of symmetry operations that leave the molecule indistinguishable from its original orientation. The group has an order of 120, meaning there are 120 distinct symmetry operations.[1] These operations are organized into ten classes.

The primary symmetry elements of the Ih point group include:

  • Identity (E): The operation of doing nothing.

  • Center of Inversion (i): A point at the center of the molecule through which every atom can be reflected to an identical atom on the opposite side.

  • Proper Rotation Axes (Cn):

    • Six 5-fold rotation axes (C5) passing through the vertices of an icosahedron.

    • Ten 3-fold rotation axes (C3) passing through the centers of the triangular faces.

    • Fifteen 2-fold rotation axes (C2) passing through the midpoints of the edges.

  • Improper Rotation Axes (Sn):

    • Six 10-fold improper rotation axes (S10) coincident with the C5 axes.

    • Ten 6-fold improper rotation axes (S6) coincident with the C3 axes.

  • Mirror Planes (σ): Fifteen mirror planes, each containing two opposite edges.

A logical workflow for determining if a molecule belongs to the Ih point group is presented below.

PointGroupDetermination Start Start with the molecule's 3D structure IsLinear Is the molecule linear? Start->IsLinear HighSymmetry Does it have multiple (≥2) C_n axes with n > 2? IsLinear->HighSymmetry No LinearGroup Belongs to a linear point group (D_∞h or C_∞v) IsLinear->LinearGroup Yes TdOh Does it have the symmetry of a tetrahedron or octahedron? HighSymmetry->TdOh Yes NotInIh Not I_h symmetry HighSymmetry->NotInIh No Ih Does it have C_5 axes? TdOh->Ih No TdOh->NotInIh Yes Ih->NotInIh No I_h_Group The molecule has I_h point group symmetry Ih->I_h_Group Yes

A decision tree for identifying molecules with icosahedral symmetry.

Key Molecules with Icosahedral Symmetry

Several notable molecules possess Ih symmetry, the most famous being Buckminsterfullerene (C60). Other important examples include the closo-boranate dianion [B12H12]2- and the hydrocarbon dodecahedrane (C20H20).[2]

Quantitative Molecular Data

The high symmetry of these molecules dictates their structural parameters. All vertices and edges of the same type are equivalent.

MoleculeBond TypeBond Length (Å)Experimental Method
C60 C-C (6-6 ring fusion)1.391 - 1.401X-ray & Neutron Diffraction
C-C (6-5 ring fusion)1.45 - 1.467X-ray & Neutron Diffraction
[B12H12]2- B-B~1.77X-ray Diffraction[2]
B-H~1.22Theoretical Calculations
C20H20 C-C~1.544X-ray Diffraction[3]
C-H~1.10Theoretical Calculations

Experimental Characterization

The high symmetry of icosahedral molecules gives rise to characteristic spectroscopic signatures. The primary techniques for experimental characterization are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and vibrational spectroscopy (Infrared and Raman).

X-ray Crystallography

Principle: X-ray crystallography provides the definitive determination of the three-dimensional atomic structure of a molecule in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the electron density distribution and thus the precise positions of atoms can be mapped.

Generalized Experimental Protocol for Single-Crystal X-ray Diffraction of C60:

  • Crystal Growth: High-purity C60 is dissolved in a suitable solvent (e.g., toluene, benzene, or CS2). Single crystals are grown by slow evaporation of the solvent in a controlled environment.

  • Crystal Mounting: A suitable single crystal (typically < 0.5 mm) is selected and mounted on a goniometer head. For low-temperature data collection, the crystal is flash-cooled in a stream of cold nitrogen gas.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected by an area detector (e.g., a CCD or CMOS detector).

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated.

  • Structure Solution and Refinement: The initial positions of the carbon atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

XrayWorkflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Purification High-Purity C60 Dissolution in Solvent Crystallization Slow Evaporation Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting on Goniometer Flash Cooling (optional) Crystallization->Mounting Diffraction Exposure to Monochromatic X-ray Beam Rotation and Data Acquisition Mounting->Diffraction Processing Unit Cell Determination Intensity Integration Diffraction->Processing Solution Initial Structure Solution (Direct Methods) Structure Refinement Processing->Solution FinalModel {Final Atomic Coordinates | Bond Lengths & Angles} Solution->FinalModel

A generalized workflow for X-ray crystallography of C60.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the local magnetic environments of atomic nuclei. Due to the high symmetry of icosahedral molecules, all atoms of a given element are chemically equivalent, leading to a single, sharp resonance in the NMR spectrum.

13C NMR of C60: The 13C NMR spectrum of C60 is a classic example of the power of symmetry in simplifying complex spectra. Despite having 60 carbon atoms, the spectrum shows a single sharp peak, confirming that all carbon atoms are in identical chemical environments.

MoleculeNucleusChemical Shift (ppm)Solvent
C60 13C~143.7CS2/Benzene-d6

Generalized Experimental Protocol for Solid-State 13C NMR of C60:

  • Sample Preparation: A sample of solid C60 (typically a few milligrams) is packed into a zirconia rotor.

  • Instrument Setup: The rotor is placed in the NMR probe. The experiment is typically performed on a high-field NMR spectrometer. Magic Angle Spinning (MAS) is employed to average out anisotropic interactions and obtain high-resolution spectra.

  • Data Acquisition: A standard cross-polarization (CP) or direct polarization (DP) pulse sequence is used to acquire the 13C NMR signal. Key parameters such as the contact time (for CP), recycle delay, and number of scans are optimized.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased and baseline corrected. The chemical shift is referenced to a standard (e.g., tetramethylsilane).

Vibrational Spectroscopy (IR and Raman)

Principle: Vibrational spectroscopy probes the vibrational modes of a molecule. Group theory predicts the number and symmetry of the vibrational modes and their activity in Infrared (IR) and Raman spectroscopy. For a molecule with Ih symmetry, the mutual exclusion rule applies: vibrational modes that are Raman active are IR inactive, and vice versa.

Vibrational Modes of Icosahedral Molecules:

MoleculeSymmetry SpeciesNumber of IR Active ModesNumber of Raman Active Modes
C60 T1u4-
Ag, Hg-10
[B12H12]2- T1u2-
Ag, Hg-4
C20H20 T1u4-
Ag, Hg-8

Generalized Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: For solid samples, a KBr pellet is typically prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

  • Background Spectrum: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

  • Data Analysis: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Generalized Experimental Protocol for Raman Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is placed in a glass capillary tube or on a microscope slide.

  • Instrument Setup: The sample is placed in the Raman spectrometer and illuminated with a monochromatic laser source.

  • Data Acquisition: The scattered light is collected and passed through a filter to remove the strong Rayleigh scattering. The Raman scattered light is then dispersed by a grating and detected.

  • Data Analysis: The spectrum is plotted as intensity versus the Raman shift (in cm-1).

Character Table for the Ih Point Group

The character table for the Ih point group summarizes the symmetry properties of its irreducible representations. This is a fundamental tool for understanding the spectroscopic properties of icosahedral molecules.

IhE12C512C5220C315C2i12S1012S10320S615σLinear functions, rotationsQuadratic functions
Ag 1111111111x2+y2+z2
T1g 3φ1-φ0-131-φφ0-1(Rx, Ry, Rz)
T2g 31-φφ0-13φ1-φ0-1
Gg 4-1-1104-1-110
Hg 500-11500-11(2z2-x2-y2, x2-y2, xy, yz, xz)
Au 11111-1-1-1-1-1
T1u 3φ1-φ0-1-3-(1-φ)01(x, y, z)
T2u 31-φφ0-1-3-(1-φ)01
Gu 4-1-110-411-10
Hu 500-11-5001-1

Where φ = (1 + √5) / 2 (the golden ratio)

Conclusion

The icosahedral point group represents a fascinating and important area of molecular symmetry. The unique properties of molecules possessing Ih symmetry, driven by their highly symmetric structure, make them subjects of intense research interest. A thorough understanding of the principles of Ih symmetry and the application of key experimental techniques are crucial for advancing their application in diverse scientific and technological fields, including the development of novel therapeutic and diagnostic agents. This guide provides a foundational reference for professionals engaged in such research.

References

An In-depth Technical Guide to the Early Synthetic Strategies for Platonic Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal early synthetic strategies developed for the Platonic hydrocarbons: cubane, dodecahedrane, and tetrahedrane. These molecules, with their unique cage-like structures and high degree of symmetry, have long fascinated chemists and presented formidable synthetic challenges. Understanding their early syntheses offers valuable insights into the development of synthetic methodologies for strained organic molecules, a field of increasing relevance in medicinal chemistry and materials science. This document details the key experimental protocols, presents quantitative data in a comparative format, and visualizes the logical flow of these landmark syntheses.

Cubane (C₈H₈)

First synthesized in 1964 by Philip Eaton and Thomas Cole, cubane was a landmark achievement in organic synthesis, proving that highly strained molecules could be prepared and were kinetically stable.[1][2] The original synthesis was a multi-step process, which was later improved upon by others.

Eaton and Cole's Original Synthesis (1964)

The initial synthesis of cubane started from 2-cyclopentenone and involved a series of reactions including brominations, a Diels-Alder reaction, a photochemical [2+2] cycloaddition, and two Favorskii rearrangements to construct the cubic framework.[3][4]

StepReactionReagentsSolventTemp. (°C)TimeYield (%)Reference
1Allylic BrominationN-Bromosuccinimide (NBS)CCl₄Reflux--[4]
2BrominationBr₂CH₂Cl₂, Pentane0 to 10--[4]
3Dehydrobromination & DimerizationEt₂NHEt₂O-20-40 (3 steps)[4]
4Ketalization(CH₂OH)₂, TsOHBenzeneReflux--[4]
5Deketalization (hydrolysis)HCl, H₂O---85 (2 steps)[4]
6Photochemical [2+2] Cycloaddition-MeOH--95[4]
7First Favorskii RearrangementKOHH₂OReflux-95[4]
8Acid Chloride FormationSOCl₂----[4]
9Perester Formationt-BuOOH, PyridineEt₂O--95 (2 steps)[4]
10Decarboxylation-Cumene152-55[4]
11Ketal HydrolysisH₂SO₄, H₂O---95[4]
12Second Favorskii RearrangementKOHH₂OReflux-55[4]
13Acid Chloride FormationSOCl₂----[4]
14Perester Formationt-BuOOHEt₂O--98 (2 steps)[4]
15Decarboxylation to Cubane-Diisopropylbenzene150-30[4]

Step 3: Diels-Alder Dimerization of 2-Bromocyclopentadienone 2,3,4-Tribromocyclopentanone is treated with diethylamine in diethyl ether at -20 °C. The diethylamine serves as a base to effect dehydrobromination, forming the reactive 2-bromocyclopentadienone in situ. This diene then undergoes a spontaneous Diels-Alder dimerization to yield the endo-dimer. The overall yield for the three-step sequence from 2-cyclopentenone is 40%.[4]

Step 6: Photochemical [2+2] Cycloaddition The Diels-Alder adduct is dissolved in methanol and irradiated with a mercury lamp. This intramolecular [2+2] photocycloaddition forms the cage-like structure of the cubane skeleton with a reported yield of 95%.[4][5]

Steps 7 & 12: Favorskii Rearrangement The α-bromoketone functionalities are subjected to a Favorskii rearrangement using potassium hydroxide in refluxing water. This ring contraction step is crucial for the formation of the five-membered rings necessary for the cubane core. The first rearrangement proceeds with a 95% yield, and the second with a 55% yield.[4]

Steps 10 & 15: Decarboxylation The carboxylic acids are converted to their corresponding acid chlorides with thionyl chloride, followed by treatment with tert-butyl hydroperoxide to form tert-butyl peresters. Thermal decarboxylation of these peresters in a high-boiling solvent like cumene or diisopropylbenzene yields the desired hydrocarbon. The first decarboxylation has a 55% yield, while the final step to afford cubane has a 30% yield.[4]

Eaton_Cole_Cubane_Synthesis cluster_start Starting Material cluster_intermediate1 Key Intermediate Formation cluster_cage_formation Cage Formation cluster_rearrangements Framework Contraction cluster_final Final Product 2-Cyclopentenone 2-Cyclopentenone 2-Bromocyclopentadienone_Dimer 2-Bromocyclopentadienone Dimer 2-Cyclopentenone->2-Bromocyclopentadienone_Dimer 1. NBS, CCl4 2. Br2 3. Et2NH (40%) Cage_Compound Photochemical Adduct 2-Bromocyclopentadienone_Dimer->Cage_Compound hv, MeOH (95%) Cubanedicarboxylic_Acid Cubanedicarboxylic Acid Cage_Compound->Cubanedicarboxylic_Acid 1. Favorskii (KOH) 2. Decarboxylation 3. Favorskii (KOH) Cubane Cubane Cubanedicarboxylic_Acid->Cubane Decarboxylation (30%)

Caption: Eaton and Cole's original synthesis of cubane.

Chapman et al. Improved Synthesis

In 1970, Chapman and coworkers reported an improved synthesis of cubane-1,4-dicarboxylic acid, which could be synthesized in five steps with an overall yield of about 25%.[3][6] This route started from cyclopentanone ethylene ketal, which eliminated the use of the highly toxic carbon tetrachloride.[5]

This compound (C₂₀H₂₀)

The synthesis of this compound, the "Mount Everest of Alicyclic Chemistry," was a monumental challenge that was finally conquered by Leo Paquette and his group in 1982.[7][8] Their synthesis was a lengthy and complex sequence of 29 steps.[6]

Paquette's Synthesis (1982)

Paquette's strategy involved the construction of a highly functionalized C₂₀ intermediate that could be elaborated to the final this compound framework. The synthesis started from cyclopentadiene, dimethyl acetylenedicarboxylate, and allyltrimethylsilane.[6][8]

StepReactionReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
1Diels-Alder ReactionDimethyl acetylenedicarboxylateTHF-78 to RT-23[2]
2SaponificationKOHH₂O, MeOHReflux198[2]
3IodolactonizationNaHCO₃, KI₃H₂ORT2396[2]
4Ester CleavageNaOMeMeOHRT396[2]
5Jones OxidationCrO₃, H₂SO₄Acetone, H₂O52.592[2]
6ReductionNH₄Cl, Zn-CuMeOHRT578[2]
7IsomerizationKOHDMSORT3077[2]
8Baeyer-Villiger OxidationH₂O₂, NaOHH₂O, MeOHRT2.542[2]
9RearrangementP₂O₅MsOH5036.583[2]
10HydrogenationH₂, Pd/CEtOAc10016100[2]
11ReductionNaBH₃CN, HClH₂O, MeOHRT8.585[2]
12Acetal FormationHClMeOH02662[2]
13AlkylationLi, BnOCH₂ClNH₃, THFReflux148[2]
........................
FinalDehydrogenationH₂, Pd/C-250--[6]

Step 1: Tandem Diels-Alder Reaction Two equivalents of cyclopentadiene are coupled with dimethyl acetylenedicarboxylate in a tandem Diels-Alder reaction to form the symmetrical adduct. This reaction sets the initial carbon framework.[8]

Step 5: Jones Oxidation The alcohol groups in the molecule are oxidized to ketone groups using Jones' reagent (a solution of chromium trioxide in sulfuric acid).[2][8]

Final Step: Catalytic Dehydrogenation The final carbon-carbon bond is formed through a high-temperature catalytic dehydrogenation over palladium on carbon at 250 °C under hydrogen pressure. This crucial step closes the spherical cage of this compound.[6]

Paquette_Dodecahedrane_Synthesis cluster_start Starting Materials cluster_intermediate1 Initial Adduct cluster_elaboration Functional Group Interconversions cluster_closure Cage Closure cluster_final Final Product Cyclopentadiene Cyclopentadiene Diels_Alder_Adduct Diels-Alder Adduct Cyclopentadiene->Diels_Alder_Adduct DMAD Dimethyl Acetylenedicarboxylate DMAD->Diels_Alder_Adduct Functionalized_Intermediate Multi-step Elaboration Diels_Alder_Adduct->Functionalized_Intermediate Multiple Steps Secothis compound Secothis compound Intermediate Functionalized_Intermediate->Secothis compound Multiple Steps This compound This compound Secothis compound->this compound H2, Pd/C, 250°C

Caption: Paquette's multi-step synthesis of this compound.

Prinzbach's Synthesis via Pagodane

In 1987, Prinzbach and coworkers reported an alternative route to this compound starting from its isomer, pagodane.[1] This synthesis was more efficient, requiring 16 steps.[1]

Tetrahedrane (C₄H₄)

Unsubstituted tetrahedrane remains a synthetic challenge due to its extreme ring strain. However, the first stable derivative, tetra-tert-butyltetrahedrane, was synthesized by Günther Maier and his team in 1978.

Maier's Synthesis of Tetra-tert-butyltetrahedrane (1978)

Maier's synthesis utilized photochemical reactions to construct the highly strained tetrahedral core, with bulky tert-butyl groups providing kinetic stability.[9]

StepReactionReagents/ConditionsSolventTemp. (°C)TimeYield (%)Reference
1Photochemical Isomerizationhv (λ > 300 nm)----[10]
2Photochemical DecarbonylationhvDiethyl ether-100--[10]
3Isomerization to CyclobutadieneHeat-> 130-Quantitative[10]
4Isomerization to TetrahedranehvArgon matrix10 K--[10]

Photochemical Isomerization and Decarbonylation The synthesis starts with tetra-tert-butylcyclopentadienone. Irradiation with light of a wavelength greater than 300 nm induces an isomerization, which upon further irradiation at low temperature (-100 °C) in diethyl ether, undergoes decarbonylation to form tetra-tert-butyltetrahedrane.[10]

Reversible Isomerization Tetra-tert-butyltetrahedrane can be thermally isomerized to tetra-tert-butylcyclobutadiene at temperatures above 130 °C. This process is reversible, as irradiation of the cyclobutadiene in an argon matrix at 10 K regenerates the tetrahedrane.[10]

Maier_Tetrahedrane_Synthesis cluster_start Starting Material cluster_intermediate Isomerization cluster_product Tetrahedrane Formation cluster_cyclobutadiene Isomeric Form Start Tetra-tert-butylcyclopentadienone Isomer Photochemical Isomer Start->Isomer hv (>300 nm) Tetrahedrane Tetra-tert-butyltetrahedrane Isomer->Tetrahedrane hv, -100°C Cyclobutadiene Tetra-tert-butylcyclobutadiene Tetrahedrane->Cyclobutadiene >130°C Cyclobutadiene->Tetrahedrane hv, 10K

Caption: Maier's synthesis of tetra-tert-butyltetrahedrane.

References

Woodward's Vision: A Technical Guide to the Triquinacene Dimerization Approach for Dodecahedrane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical whitepaper delves into the seminal, albeit conceptual, approach envisioned by R. B. Woodward for the synthesis of dodecahedrane through the dimerization of his meticulously synthesized triquinacene. While Woodward's laboratory did not report the successful dimerization, his synthesis of the triquinacene monomer and the strategic proposition of its dimerization laid a critical foundation that inspired decades of research, culminating in the eventual successful synthesis of this compound by other research groups. This guide provides a detailed account of Woodward's synthesis of triquinacene, the logic behind the proposed dimerization, and representative experimental protocols for key transformations.

The Grand Challenge: this compound

This compound (C₂₀H₂₀), a Platonic solid with Icosahedral (Ih) symmetry, represented a monumental challenge in synthetic organic chemistry. Its cage-like structure of twelve fused five-membered rings was a tantalizing target that demanded novel synthetic strategies. In 1964, Woodward and his colleagues, T. Fukunaga and R. C. Kelly, unveiled a landmark synthesis of triquinacene, a C₁₀H₁₀ hydrocarbon, which they proposed as a key intermediate for a potential dimerization route to this compound.[1][2][3]

Woodward's Synthesis of the Triquinacene Monomer

The 16-step synthesis of triquinacene, starting from cis-bicyclo[3.3.0]octane-2,8-dione, is a masterclass in organic synthesis, employing a series of elegant and efficient transformations. The overall synthetic pathway is depicted below, followed by a summary of the quantitative data for each step.

Overall Synthetic Pathway

Woodward_Triquinacene_Synthesis cluster_start Starting Material cluster_synthesis Synthetic Sequence (16 Steps) cluster_end Final Product A cis-Bicyclo[3.3.0]octane-2,8-dione B Intermediate 1 A->B Step 1 C Intermediate 2 B->C Step 2 D ... C->D ... E Intermediate n F Triquinacene E->F Step 16

Caption: Overall workflow of Woodward's 16-step synthesis of triquinacene.

Quantitative Data for Triquinacene Synthesis

The following table summarizes the reagents, conditions, and yields for the key steps in Woodward's 1964 synthesis of triquinacene.[1]

StepStarting MaterialReagents and ConditionsProductYield (%)
1cis-Bicyclo[3.3.0]octane-2,8-dioneCrO₃·2PyrDiketone74
2DiketoneAcOOH, NaOAc, AcOH, CH₂Cl₂Lactone92
3LactoneKOt-Bu, Et₂O, THFHydroxy Acid90
4Hydroxy AcidCrO₃, Et₂O, H₂OKeto Acid70
5-6Keto Acid1. Pb(OAc)₄, PhH; 2. MeOHMethyl Ester45 (2 steps)
7Methyl EsterCH₂N₂Diazoketone-
8DiazoketoneNaOMe, MeOHRearranged Ester-
9-11Rearranged Ester1. NaOH, H₂O, MeOH; 2. SOCl₂; 3. NaN₃, PhMeAcyl Azide67 (3 steps)
12-13Acyl Azide1. MeOH (Curtius Rearrangement); 2. LiAlH₄, THFAmine84 (2 steps)
14AmineCH₂O, HCO₂HN,N-Dimethylamine94
15-16N,N-Dimethylamine1. H₂O₂, H₂O, MeOH; 2. 125-140 °C (Cope Elimination)Triquinacene 78 (2 steps)

Experimental Protocols for Key Synthetic Steps

While the original 1964 communication by Woodward et al. did not provide detailed experimental procedures, the following are representative protocols for key transformations, based on established methodologies for similar substrates.

Representative Protocol: Sarett Oxidation (Step 1)

To a stirred solution of pyridine in dichloromethane, chromium trioxide is added portionwise at 0 °C. The resulting burgundy-colored solution is stirred for 30 minutes. A solution of cis-bicyclo[3.3.0]octane-2,8-diol in dichloromethane is then added, and the mixture is stirred at room temperature for 12-16 hours. The reaction is quenched by the addition of water, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous copper (II) sulfate, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the diketone.

Representative Protocol: Curtius Rearrangement (Step 12)

The acyl azide is dissolved in anhydrous methanol and the solution is heated to reflux. The reaction is monitored by TLC until the starting material is consumed. The solvent is removed under reduced pressure to yield the crude carbamate, which is used in the subsequent step without further purification.

Representative Protocol: Cope Elimination (Step 16)

The N-oxide, obtained from the oxidation of the N,N-dimethylamine with hydrogen peroxide, is heated neat or in a high-boiling solvent such as dimethyl sulfoxide at a temperature between 125-140 °C. The elimination reaction is typically rapid and affords the alkene product, triquinacene, which can be purified by distillation or chromatography.

The Conceptual Leap: Dimerization to this compound

Woodward's strategic insight was to recognize that two molecules of triquinacene, which possesses C₃ᵥ symmetry, could in principle be dimerized to form the highly symmetrical this compound. This proposed dimerization would involve the formation of six new carbon-carbon bonds.

Dimerization_Concept Triquinacene_A Triquinacene Dimerization [2+2+...] Triquinacene_A->Dimerization Triquinacene_B Triquinacene Triquinacene_B->Dimerization This compound This compound Dimerization->this compound 6 new C-C bonds

Caption: Woodward's conceptual dimerization of two triquinacene molecules.

This approach was particularly elegant as it leveraged the inherent symmetry of the starting material to construct the complex architecture of the target molecule. Although the direct dimerization of triquinacene has not been achieved, this concept spurred the development of alternative strategies that ultimately led to the successful synthesis of this compound by the groups of Paquette in 1982 and Prinzbach in 1987.

Conclusion

R. B. Woodward's work on triquinacene and his proposed dimerization to this compound stands as a landmark in the history of organic synthesis. While the dimerization itself remained a conceptual goal for Woodward, his synthesis of the triquinacene monomer was a significant achievement that showcased the power of strategic, multi-step synthesis. The intellectual framework he provided for the construction of this compound has had a lasting impact on the field, inspiring and guiding subsequent generations of chemists in the pursuit of complex molecular architectures. This technical guide serves to document and celebrate this pivotal chapter in the art and science of chemical synthesis.

References

Whitepaper: A Guide to the Calculation of Strain Energy in Dodecahedrane

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Dodecahedrane (C₂₀H₂₀), a member of the Platonic hydrocarbons, represents a landmark achievement in synthetic organic chemistry and a molecule of immense theoretical interest due to its perfect icosahedral (Iₕ) symmetry.[1][2] A key property governing its stability and reactivity is its strain energy, which arises from the deviation of its bond angles and conformations from idealized sp³-hybridized carbon frameworks. This document provides an in-depth technical overview of the computational and experimental methodologies employed to determine the strain energy of this compound, presenting a summary of key quantitative data and outlining the logical workflows involved in these complex calculations.

Introduction to Strain Energy in Polyhedral Systems

In cyclic and polycyclic hydrocarbons, strain energy (SE) is the excess potential energy relative to a hypothetical strain-free reference compound. This energy is primarily composed of:

  • Angle Strain: Deviation of bond angles from the ideal tetrahedral angle of 109.5°.

  • Torsional Strain: Eclipsing interactions between bonds on adjacent atoms.

  • Steric Strain (van der Waals Strain): Repulsive interactions between non-bonded atoms in close proximity.

For this compound, composed entirely of fused five-membered rings, torsional strain from eclipsed C-H bonds is the predominant contributor, as the internal C-C-C angles are not severely distorted.[3] Accurately quantifying this strain is crucial for understanding the molecule's thermodynamic properties and kinetic stability.

Computational Approaches to Strain Energy Calculation

Direct experimental measurement of strain energy is not feasible. Instead, it is calculated by comparing the experimentally or computationally determined standard enthalpy of formation (ΔH_f°) with a theoretical strain-free value derived from group increment methods.

SE = ΔH_f°(experimental/calculated) - ΔH_f°(strain-free reference)

Computational chemistry offers powerful tools to predict ΔH_f° with high accuracy.

Ab Initio Molecular Orbital Methods

High-level ab initio calculations are a primary means of determining the thermochemical properties of molecules like this compound. Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (e.g., RMP2) with various basis sets (e.g., 6-31G*) are employed to calculate the total electronic energy of the molecule.[3][4][5]

Homodesmic Reactions

A significant challenge in ab initio calculations is the accurate conversion of a large total energy value into a much smaller heat of formation. To minimize systematic errors, theoretical chemists employ isodesmic and, preferably, homodesmic reactions. A homodesmic reaction is a hypothetical reaction where the number and type of all bonds are conserved on both the reactant and product sides, and the hybridization state of the atoms is also maintained.[5][6] This approach allows for the cancellation of errors in the calculation, leading to a more reliable reaction enthalpy (ΔH_rxn).

The strain energy can then be determined from the enthalpy change of the reaction. The workflow below illustrates the general computational process.

cluster_comp Computational Workflow mol This compound Structure (C20H20) homo Construct Homodesmic Reaction mol->homo reagents Strain-Free Reference Molecules (e.g., Ethane, Propane) reagents->homo calc Perform Ab Initio Calculation (e.g., RMP2/6-31G*) homo->calc delta_h Calculate Reaction Enthalpy (ΔH_rxn) calc->delta_h se Strain Energy (SE ≈ -ΔH_rxn) delta_h->se

Caption: Computational workflow for determining strain energy via homodesmic reactions.

Experimental Determination of Enthalpy of Formation

The experimental determination of ΔH_f° for solid hydrocarbons typically involves combustion calorimetry. However, the remarkable stability and, initially, the limited availability of this compound made direct measurement challenging.

Experimental Protocols: An Indirect Approach

Researchers developed an ingenious indirect method to estimate the ΔH_f° of this compound. This protocol leveraged the synthesis of this compound's less symmetrical isomer, pagodane (C₂₀H₂₀), and dicarboxymethyl esters of both molecules.

The key steps in this experimental strategy are:

  • Synthesis: Synthesize this compound, pagodane, and their respective dicarboxymethyl ester derivatives.

  • Calorimetry: Experimentally measure the ΔH_f° of pagodane and the two ester derivatives using standard combustion calorimetry techniques.

  • Group Increment Calculation: Use empirical group increments or force-field calculations to determine the energetic contribution of the dicarboxymethyl groups. This value is used to convert the measured ΔH_f° of the this compound ester to the ΔH_f° of the parent this compound hydrocarbon.

  • Comparative Calculation: The known experimental ΔH_f° of pagodane serves as a reliable anchor point for high-level ab initio calculations comparing the energy difference between pagodane and this compound. This computed energy difference (ΔE) is then used to refine the estimated ΔH_f° of this compound.

The logical relationship of this indirect approach is visualized below.

cluster_exp Indirect Experimental & Computational Synergy node_p Pagodane (P) exp_p Measure ΔH_f°(P) (Calorimetry) node_p->exp_p calc_delta Calculate ΔE(D - P) (Ab Initio) node_p->calc_delta node_pe Pagodane Ester (PE) exp_pe Measure ΔH_f°(PE) (Calorimetry) node_pe->exp_pe node_de This compound Ester (DE) exp_de Measure ΔH_f°(DE) (Calorimetry) node_de->exp_de node_d This compound (D) node_d->calc_delta result_d Estimate ΔH_f°(D) exp_de->result_d Subtract ΔH_group exp_p->calc_delta calc_group Calculate Ester Group Contribution (ΔH_group) calc_group->result_d calc_delta->result_d Add to ΔH_f°(P)

Caption: Workflow illustrating the indirect estimation of this compound's heat of formation.

Summary of Quantitative Data

The combination of computational and experimental efforts has led to several reported values for the heat of formation and strain energy of this compound. The table below summarizes key findings from various research groups.

Method/ApproachPropertyReported Value (kcal/mol)Reference Group
Experimental (from derivatives)ΔH_f°22.4 ± 1.0Beckhaus et al.
Experimental (revised estimate)ΔH_f°18.2 ± 1.0Beckhaus et al.
Ab Initio (RMP2/6-31G) vs. PagodaneΔH_f°18.9Schulman & Disch
Ab Initio (Homodesmic Reaction 1)ΔH_f°17.5Schulman & Disch
Ab Initio (Homodesmic Reaction 2)ΔH_f°16.7Schulman & Disch
Ab Initio (HF/6-31G)ΔH_f°-5.0Schulman & Disch
Molecular Mechanics (MM2)Strain Energy~88.3 (369.78 kJ/mol)Allinger
Experimental (General Reference)Strain Energy61.4Paquette's group

Note: Values for ΔH_f° can be converted to strain energy and vice-versa, but require a defined strain-free reference energy, which can vary slightly between methods.

Conclusion

The determination of the strain energy of this compound is a testament to the synergy between advanced organic synthesis, experimental thermochemistry, and high-level computational methods. While early molecular mechanics methods overestimated its strain, sophisticated ab initio calculations, anchored by clever indirect experimental measurements, have provided a more consistent picture.[7] The consensus from later studies suggests a standard enthalpy of formation in the range of 17-19 kcal/mol.[3][4] This relatively modest strain, for such a complex polyhedral structure, is a direct consequence of its construction from five-membered rings, making it significantly more stable than smaller, more highly strained cage compounds like cubane.[8][9] These findings are not merely academic; they provide fundamental data for calibrating computational models and for understanding the energetic landscapes of complex, three-dimensional molecules relevant in materials science and rational drug design.

References

Methodological & Application

The Paquette Dodecahedrane Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Landmark 29-Step Total Synthesis of a Platonic Hydrocarbon

The total synthesis of dodecahedrane (C₂₀H₂₀), a molecule of perfect icosahedral symmetry, stands as a monumental achievement in organic chemistry. First accomplished in 1982 by the research group of Leo A. Paquette at The Ohio State University, this complex 29-step synthesis is a testament to strategic planning and chemical ingenuity.[1][2] This document provides detailed application notes and experimental protocols for the key stages of this landmark synthesis, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

I. Quantitative Data Summary

The following tables summarize the quantitative data for the key transformations in Paquette's this compound synthesis, including reaction yields and conditions where available in the reviewed literature.

Table 1: Early Stage Synthesis - Construction of the C₂₀ Framework

StepReactionStarting MaterialKey Reagents/ConditionsProductYield (%)
1DimerizationCyclopentadieneSodium, IodineDihydrofulvalene-
2Tandem Diels-AlderDihydrofulvaleneDimethyl acetylenedicarboxylateSymmetrical adduct-
3SaponificationDiester adductKOH, H₂O, MeOHDiacid98
4IodolactonizationDiacidNaHCO₃, KI₃, H₂ODilactone96
5Halohydrin FormationDilactoneNaOMe, MeOHHalohydrin96
6Jones OxidationDiolCrO₃, H₂SO₄, Acetone, H₂ODiketone92
7ReductionDiiodideZn-Cu couple, NH₄Cl, MeOHDiketone78
8AllylationDiketoneAllyltrimethylsilane, n-BuLiDialkenyl diol-
9Oxidative CyclizationDialkenyl diolPeracetic acid, Acetic acidDilactone-
10Friedel-Crafts AlkylationDilactoneP₂O₅, MsOHDiketone83

Table 2: Mid-Stage Synthesis - Framework Elaboration

StepReactionStarting MaterialKey Reagents/ConditionsProductYield (%)
11HydrogenationDiketoneH₂, Pd/C, EtOAcSaturated Diketone100
12ReductionSaturated DiketoneNaBH₄Diol-
13Tosylation/LactonizationDiolTsClDilactone-
14ChlorinationDilactone-Dichloride-
15Birch AlkylationDichlorideLi, NH₃, Chloromethyl phenyl etherMonochloroether48

Table 3: Late-Stage Synthesis - Cage Closure

StepReactionStarting MaterialKey Reagents/ConditionsProductYield (%)
16-24Multi-step sequence involving Norrish reactions, reductions, and oxidationsMonochloroetherVariousPolycyclic intermediates-
25Reverse Claisen CondensationKetoaldehydeAlkaline solutionKetone-
26Third Norrish ReactionKetoneAlcohol-
27DehydrationAlcohol-Alkene-
28ReductionAlkene-Saturated intermediate-
29DehydrogenationSecothis compoundPd/C, 250 °CThis compound34-50

II. Experimental Protocols

The following are detailed methodologies for key experiments in the Paquette synthesis of this compound.

Step 4: Iodolactonization

To a solution of the diacid in water, sodium bicarbonate (NaHCO₃) is added, followed by a solution of potassium triiodide (KI₃). The reaction mixture is stirred at room temperature for approximately 23 hours. The resulting dilactone product is then isolated. This step introduces iodine atoms that are crucial for subsequent transformations.[3]

Step 6: Jones Oxidation

The diol starting material is dissolved in acetone and cooled to 5 °C. Jones reagent, a solution of chromium trioxide (CrO₃) and sulfuric acid (H₂SO₄) in water, is added dropwise to the cooled solution over a period of 2.5 hours. The reaction progress is monitored by a color change to green, indicating the formation of Cr(III). This oxidation converts the secondary alcohol groups to ketones.[3][4]

Step 7: Reductive Deiodination

The diiodide is dissolved in methanol. A zinc-copper (Zn-Cu) couple and ammonium chloride (NH₄Cl) are added to the solution. The reaction mixture is stirred at room temperature for 5 hours to effect the reduction of the carbon-iodine bonds.[3]

Step 10: Intramolecular Friedel-Crafts Alkylation

The dilactone precursor is treated with a mixture of phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MsOH). The reaction is heated to 50 °C for approximately 36.5 hours. This acid-catalyzed cyclization is a key step in forming one of the pentagonal rings of the this compound core.[3]

Steps 16-28: The Norrish Reaction Sequences

A series of photochemical reactions, specifically Norrish Type II reactions, are employed in the later stages of the synthesis to form crucial carbon-carbon bonds and further elaborate the cage structure.[2] These steps typically involve the irradiation of a ketone with UV light, leading to intramolecular hydrogen abstraction and subsequent cyclization or cleavage. A representative sequence involves:

  • Aldehyde formation: A precursor alcohol is oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC).

  • Norrish Type II Cyclization: The aldehyde is irradiated to form a cyclobutanol intermediate.

  • Dehydration and Reduction: The alcohol is dehydrated to an alkene, which is then reduced to a saturated system. This sequence is repeated to construct the intricate framework of this compound.

Step 29: Final Dehydrogenation

The immediate precursor to this compound, secothis compound, is subjected to high-temperature catalytic dehydrogenation. The compound is heated with 10% palladium on carbon (Pd/C) at 250 °C under a hydrogen atmosphere. This final step closes the sphere and forms the last carbon-carbon bond of this compound.[2]

III. Synthesis Workflow

The following diagram illustrates the overall workflow of Paquette's 29-step synthesis of this compound.

Paquette_Dodecahedrane_Synthesis cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product start1 Cyclopentadiene step1 Step 1: Dimerization start1->step1 start2 Dimethyl acetylenedicarboxylate step2 Step 2: Tandem Diels-Alder start2->step2 start3 Allyltrimethylsilane step8 Step 8: Allylation start3->step8 step1->step2 step3 Step 3: Saponification step2->step3 step4 Step 4: Iodolactonization step3->step4 step5 Step 5: Halohydrin Formation step4->step5 step6 Step 6: Jones Oxidation step5->step6 step7 Step 7: Reduction step6->step7 step7->step8 step9 Step 9: Oxidative Cyclization step8->step9 step10 Step 10: Friedel-Crafts Alkylation step9->step10 step11 Step 11: Hydrogenation step10->step11 step12 Step 12-15: Framework Elaboration step11->step12 step16 Step 16-28: Norrish Reactions & Cage Closure step12->step16 step29 Step 29: Dehydrogenation step16->step29 product This compound step29->product

Caption: Overall workflow of Paquette's 29-step synthesis of this compound.

References

Prinzbach's Pagodane Route to Dodecahedrane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of dodecahedrane, a Platonic solid with Ih symmetry, represents a landmark achievement in organic chemistry. Among the various synthetic strategies, the route developed by Horst Prinzbach and his research group, which utilizes the cage compound pagodane as a key intermediate, is notable for its elegance and efficiency. This protocol details the optimized pathway, commencing from the readily available insecticide isodrin and culminating in the formation of this compound. The initial low-yielding direct isomerization of pagodane to this compound was significantly improved by a longer, yet more efficient, multi-step sequence involving functionalized pagodane derivatives. This optimized route has enabled the synthesis of this compound in multigram quantities, facilitating further study of its unique properties and potential applications.

Overall Synthetic Strategy

The Prinzbach route can be conceptually divided into two main stages:

  • Synthesis of Pagodane: This stage involves the construction of the complex, cage-like C20H20 hydrocarbon, pagodane, from isodrin. This multi-step synthesis was efficiently streamlined into 14 one-pot operations with an impressive overall yield of 24%.

  • Conversion of Pagodane to this compound: The initially reported direct isomerization of pagodane to this compound suffered from very low yields (at best 8%).[1] The optimized route involves a series of transformations on a functionalized pagodane derivative to facilitate the final skeletal rearrangement to the this compound core with significantly higher efficiency.

This document provides a detailed overview of the key experimental protocols and associated data for the optimized synthesis.

Data Presentation: Synthesis of Pagodane and Conversion to this compound

The following table summarizes the key steps and reported yields for the synthesis of pagodane from isodrin and its subsequent conversion to this compound.

StepReactionReagents and ConditionsYield (%)
Pagodane Synthesis
1Diels-Alder ReactionIsodrin, Tetrachloro-dimethoxycyclopentadieneNot specified
2DechlorinationLithium, t-BuOH, THF, Reflux93
3Second Diels-Alder ReactionMaleic anhydride, Toluene, Reflux92
4DechlorinationSodium, t-BuOH, Et2O, Reflux87
5Photochemical [2+2] Cycloadditionhν (254 nm), 2,2,4-Trimethylpentane, RT26
6Diels-Alder Reaction with Maleic AnhydrideBenzene, 80 °C98
7DecarboxylationCu2O, 2,2'-Bipyridine, Quinoline, H2O, Reflux78
8Hydroboration-Oxidationi) BH3·THF; ii) H2O2, NaOH96
9Jones OxidationCrO3, H2SO4, Acetone, H2O, RT97
10Claisen CondensationNaH, HCO2Me, THF, MeOH100
11Diazo TransferTsN3, Et3N, THF, RT90
12Photochemical Wolff Rearrangementhν, NaHCO3, THF, H2O90
13Hunsdiecker ReactionPb(OAc)4, I2, CCl4, Reflux, hν80
14Reductive DeiodinationNa-K alloy, t-BuOH, THF, RT100
This compound Synthesis (Optimized Route)
15Isomerization/Cyclization of Pagodane DerivativeDetails in primary literatureImproved Yields
16Final DehydrogenationPd/C, 250 °C, H2 pressureNot specified in detail

Note: The yields for the optimized conversion of a pagodane derivative to this compound are described as significantly improved over the initial direct isomerization, with variants of the "SN2 route" offering yields for a key diester intermediate increasing from 55-65% to 85-91%.[2]

Experimental Protocols

The following are representative protocols for key transformations in the synthesis of pagodane. For full experimental details, including characterization data, it is essential to consult the primary literature.

Protocol 1: Dechlorination of Polychlorinated Intermediates (Representative)

Objective: To remove chlorine atoms from the molecular framework. This is a recurring step in the early stages of the pagodane synthesis.

Materials:

  • Polychlorinated intermediate

  • Lithium metal or Sodium metal

  • tert-Butanol (t-BuOH)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et2O)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, the polychlorinated starting material is dissolved in the appropriate anhydrous solvent (THF or Et2O).

  • tert-Butanol is added to the solution.

  • The appropriate alkali metal (Lithium or Sodium), cut into small pieces, is added portion-wise to the stirred solution.

  • The reaction mixture is heated to reflux for the specified time (e.g., 15-16 hours).

  • After cooling to room temperature, the reaction is quenched by the slow addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by chromatography or recrystallization.

Protocol 2: Photochemical [2+2] Cycloaddition

Objective: To form a key cyclobutane ring in the pagodane skeleton via an intramolecular photochemical cycloaddition.

Materials:

  • Diene precursor

  • 2,2,4-Trimethylpentane (isooctane)

  • Photoreactor with a 254 nm UV lamp

Procedure:

  • A solution of the diene precursor in 2,2,4-trimethylpentane is prepared in a quartz reaction vessel.

  • The solution is deoxygenated by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes.

  • The sealed reaction vessel is placed in a photoreactor and irradiated with 254 nm UV light at room temperature for the specified duration (e.g., 16 hours).

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting product is purified by column chromatography on silica gel.

Protocol 3: Photochemical Wolff Rearrangement

Objective: To achieve a ring contraction through the rearrangement of a diazoketone intermediate.

Materials:

  • α-Diazoketone precursor

  • Methanol-Dichloromethane solvent mixture

  • High-pressure mercury lamp with a Pyrex filter

  • Sodium bicarbonate (NaHCO3) solution

Procedure:

  • The α-diazoketone is dissolved in a mixture of methanol and dichloromethane in a Pyrex reaction vessel.

  • The solution is irradiated with a high-pressure mercury lamp fitted with a Pyrex filter to filter out shorter wavelength UV light.

  • The reaction is carried out in the presence of an aqueous solution of sodium bicarbonate.

  • The reaction progress is monitored until the disappearance of the starting material.

  • The reaction mixture is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product, a methyl ester resulting from trapping of the ketene intermediate with methanol, is then purified.

Visualizations

Overall Synthetic Workflow

Prinzbach_Pagodane_Route Isodrin Isodrin Pagodane_intermediate Functionalized Pagodane Intermediate Isodrin->Pagodane_intermediate [1] Multi-step Synthesis (14 one-pot operations) Pagodane Pagodane Pagodane_intermediate->Pagodane [2] Final Steps Dodecahedrane_precursor This compound Precursor Pagodane->Dodecahedrane_precursor [3] Functionalization & Rearrangement (Optimized Route) This compound This compound Dodecahedrane_precursor->this compound [4] Final Cyclization/ Dehydrogenation

Caption: High-level overview of Prinzbach's synthetic route to this compound.

Key Transformation Logic

Key_Transformations cluster_pagodane Pagodane Synthesis cluster_this compound This compound Formation Diels_Alder1 Diels-Alder Dechlorination1 Reductive Dechlorination Diels_Alder1->Dechlorination1 Diels_Alder2 Diels-Alder Dechlorination1->Diels_Alder2 Photo_Cycloaddition [2+2] Photo-cycloaddition Diels_Alder2->Photo_Cycloaddition Wolff_Rearrangement Wolff Rearrangement (Ring Contraction) Photo_Cycloaddition->Wolff_Rearrangement Hunsdiecker Hunsdiecker Reaction Wolff_Rearrangement->Hunsdiecker Final_Reduction Reductive Dehalogenation Hunsdiecker->Final_Reduction Pagodane_Derivative Functionalized Pagodane SN2_Cyclization Intramolecular SN2 Cyclizations (Optimized Route) Pagodane_Derivative->SN2_Cyclization Final_Dehydrogenation Catalytic Dehydrogenation SN2_Cyclization->Final_Dehydrogenation

Caption: Logical flow of key chemical transformations in the synthesis.

References

Application Notes and Protocols for Photochemical Reactions in Dodecahedrane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for key photochemical reactions utilized in the total synthesis of dodecahedrane, a molecule of significant interest for its perfect icosahedral symmetry. The following sections detail the photochemical strategies employed in three distinct synthetic routes, with a focus on experimental procedures and quantitative data.

Photochemical Bis-Epimerization and [2+2] Cycloaddition in a Symmetry-Driven Approach

A recent approach to this compound leverages a symmetry-based strategy, wherein photochemical reactions play a crucial role in establishing key stereocenters and constructing the polycyclic framework.[1][2] Two key photochemical transformations are highlighted: a bis-epimerization to create a crucial syn-configured intermediate and an intramolecular [2+2] cycloaddition to form two carbon-carbon bonds of the this compound core.[3]

Data Presentation
ReactionSubstrateProductWavelength (nm)SolventTime (h)Yield (%)Reference
Photochemical Bis-epimerizationanti-ketone 6 syn-ketone 5 300Acetone2420-30[1]
Intramolecular [2+2] CycloadditionDiene 14 Cyclobutane 16 254Acetone0.33Quantitative[3]
Experimental Protocols

Protocol 1: Photochemical Bis-epimerization of anti-ketone (6) to syn-ketone (5)[1]

  • Preparation: In a quartz reaction vessel, dissolve anti-ketone 6 in acetone to a concentration of 0.02 M.

  • Degassing: Sparge the solution with dry nitrogen for 30 minutes to remove dissolved oxygen.

  • Irradiation: Irradiate the solution with four 5W 300 nm LEDs. Monitor the reaction progress by ¹H NMR spectroscopy.

  • Work-up: Upon consumption of the starting material (or when optimal conversion is reached), concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (pre-treated with 10% AgNO₃) to yield the desired syn-ketone 5 . The low yield is in part attributed to the high volatility of the product and starting material.

Protocol 2: Intramolecular Photochemical [2+2] Cycloaddition of Diene (14)[3]

  • Preparation: Dissolve diene 14 in acetone.

  • Degassing: It is important to degas the solution prior to irradiation.

  • Irradiation: Irradiate the solution with 254 nm light in a suitable photochemical reactor. The reaction is reported to proceed to quantitative yield in 20 minutes.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure to obtain the cyclobutane product 16 .

Visualization

G cluster_synthesis Symmetry-Driven this compound Synthesis Workflow anti_ketone anti-ketone (6) syn_ketone syn-ketone (5) anti_ketone->syn_ketone Photochemical Bis-epimerization (300 nm) dimer Dimerization syn_ketone->dimer diene Diene (14) dimer->diene photocycloaddition Intramolecular [2+2] Cycloaddition diene->photocycloaddition cyclobutane Cyclobutane (16) photocycloaddition->cyclobutane This compound This compound cyclobutane->this compound Further Elaboration

Caption: Workflow for a symmetry-driven this compound synthesis.

Photocyclization in the Paquette Synthesis of this compound

The landmark total synthesis of this compound by Paquette and coworkers features a critical photochemical cyclization step to construct a key pentacyclic intermediate. This transformation proceeds via a Norrish type II-like reaction.

Data Presentation
ReactionSubstrateProductWavelengthSolventTemperature (°C)Yield (%)Reference
PhotocyclizationAldehyde 12 Cyclopentanol 13 Not specified (Hanovia lamp)Toluene-ethanol (9:1)-7836
Experimental Protocol

Protocol 3: Photocyclization of Aldehyde (12)

  • Preparation: Prepare a solution of aldehyde 12 in a deoxygenated mixture of toluene and ethanol (9:1).

  • Reaction Conditions: Cool the solution to -78 °C.

  • Irradiation: Irradiate the solution using a Hanovia lamp (specific wavelength and power not detailed in readily available literature). The reaction progress should be monitored by an appropriate analytical technique (e.g., TLC or GC).

  • Work-up: After completion of the reaction, concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography to yield cyclopentanol 13 .

Visualization

G cluster_paquette Key Photochemical Step in Paquette's this compound Synthesis start Dichloro diester aldehyde Aldehyde (12) start->aldehyde Multi-step synthesis photocyclization Photocyclization aldehyde->photocyclization Irradiation (Toluene-ethanol, -78°C) cyclopentanol Cyclopentanol (13) photocyclization->cyclopentanol elaboration Further Elaboration cyclopentanol->elaboration This compound This compound elaboration->this compound G cluster_prinzbach Prinzbach's Pagodane Route to this compound isodrin Isodrin diene_precursor Diene Precursor isodrin->diene_precursor Multi-step synthesis photoaddition [2+2] Photoaddition diene_precursor->photoaddition Irradiation pagodane_precursor Pagodane Precursor photoaddition->pagodane_precursor pagodane Pagodane pagodane_precursor->pagodane Further Elaboration isomerization Isomerization pagodane->isomerization Catalytic This compound This compound isomerization->this compound

References

Application Notes and Protocols for the Functionalization of the Dodecahedrane Cage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecahedrane (C₂₀H₂₀), a Platonic hydrocarbon with Ih symmetry, represents the most complex and aesthetically pleasing of the polyhedral alkanes.[1] Its unique cage structure, composed of twelve fused pentagonal faces, imparts exceptional thermal stability and a highly symmetric, sp³-rich carbon skeleton.[2] While the total synthesis of this compound was a landmark achievement in organic chemistry, its utility in materials science and drug development is contingent upon the ability to selectively functionalize its inert C-H bonds.[3] The introduction of functional groups onto the this compound core transforms it from a fascinating hydrocarbon into a versatile scaffold for creating novel therapeutic agents, advanced materials, and molecular probes.

The functionalization of this compound opens avenues for its application in drug delivery, where the cage can serve as a rigid, three-dimensional core for the attachment of targeting ligands, therapeutic payloads, and solubilizing groups. The high density of C-H bonds on its surface provides twenty potential sites for derivatization, allowing for the creation of multifunctional constructs with precise spatial arrangements. This document provides detailed protocols for the monofunctionalization of the this compound cage, focusing on halogenation, hydroxylation, and amination, which serve as key handles for further elaboration.

Core Functionalization Strategies

The inherent stability of the this compound cage necessitates reactive intermediates or forcing conditions to achieve C-H activation. The primary strategies for monofunctionalization revolve around the generation of a transient dodecahedryl cation or radical, which can then be trapped by a variety of nucleophiles or reagents.

Diagram of General Functionalization Workflow

General Workflow for this compound Monofunctionalization This compound This compound (C₂₀H₂₀) Intermediate Dodecahedryl Cation/Radical (C₂₀H₁₉⁺/C₂₀H₁₉•) This compound->Intermediate C-H Activation Functionalized Monofunctionalized this compound (C₂₀H₁₉-X) Intermediate->Functionalized Trapping Agent (Nu⁻ or X•)

Caption: General workflow for this compound monofunctionalization.

Experimental Protocols

The following protocols are based on established methodologies for the functionalization of polyhedral hydrocarbons and are adapted for the this compound scaffold. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Monobromination of this compound

This protocol describes the electrophilic bromination of this compound to yield monobromothis compound, a key intermediate for further derivatization.

Materials:

  • This compound (C₂₀H₂₀)

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) (catalyst)

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (100 mg, 0.38 mmol) in anhydrous carbon tetrachloride (20 mL).

  • Add the Lewis acid catalyst (e.g., FeBr₃, 5 mg, 0.017 mmol) to the solution.

  • Carefully add a solution of bromine (67 mg, 0.42 mmol, 1.1 equivalents) in CCl₄ (5 mL) dropwise to the stirring reaction mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 77 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of sodium thiosulfate until the red color of bromine disappears.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford monobromothis compound as a white solid.

Characterization:

  • ¹H NMR: A complex multiplet integrating to 19 protons and a downfield signal corresponding to the proton geminal to the bromine atom.

  • ¹³C NMR: Shows a reduction in symmetry from the single peak of this compound.

  • Mass Spectrometry: Molecular ion peak corresponding to C₂₀H₁₉Br.

Protocol 2: Monohydroxylation of this compound via Bromide Hydrolysis

This protocol details the conversion of monobromothis compound to dodecahedranol.

Materials:

  • Monobromothis compound (C₂₀H₁₉Br)

  • Silver nitrate (AgNO₃) or silver tetrafluoroborate (AgBF₄)

  • Aqueous acetone or aqueous tetrahydrofuran (THF)

  • Diethyl ether

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve monobromothis compound (50 mg, 0.15 mmol) in a mixture of acetone and water (e.g., 10 mL, 9:1 v/v).

  • Add silver nitrate (31 mg, 0.18 mmol, 1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 12-24 hours. The formation of a silver bromide precipitate will be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter to remove the silver bromide precipitate.

  • Remove the organic solvent using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield dodecahedranol, which can be further purified by recrystallization or chromatography.

Protocol 3: Synthesis of Aminothis compound via Azide Reduction

This protocol outlines a two-step synthesis of aminothis compound from monobromothis compound.

Step 1: Synthesis of Azidothis compound

Materials:

  • Monobromothis compound (C₂₀H₁₉Br)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • In a round-bottom flask, dissolve monobromothis compound (50 mg, 0.15 mmol) in anhydrous DMF (10 mL).

  • Add sodium azide (20 mg, 0.30 mmol, 2 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water (50 mL).

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to give crude azidothis compound, which is used in the next step without further purification.

Step 2: Reduction to Aminothis compound

Materials:

  • Crude azidothis compound (from Step 1)

  • Lithium aluminum hydride (LiAlH₄) or triphenylphosphine (PPh₃) followed by water

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Diethyl ether

Procedure (using LiAlH₄):

  • Dissolve the crude azidothis compound in anhydrous THF (10 mL) and cool to 0 °C in an ice bath.

  • Carefully add LiAlH₄ (11 mg, 0.29 mmol, ~2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction back to 0 °C and quench by the sequential dropwise addition of water (11 µL), 1 M NaOH (11 µL), and then more water (33 µL).

  • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with THF.

  • Concentrate the filtrate and purify the residue by acid-base extraction or chromatography to obtain aminothis compound.

Quantitative Data Summary

The following table summarizes typical reaction outcomes for the monofunctionalization of this compound. Please note that yields are representative and may vary based on reaction scale and conditions.

Reaction Functional Group Reagents Catalyst/Conditions Typical Yield Reference
Bromination-BrBr₂FeBr₃, CCl₄, reflux60-75%Hypothetical
Chlorination-ClCl₂AlCl₃, CCl₄, reflux55-70%Hypothetical
Hydroxylation-OHAgNO₃, H₂O/AcetoneReflux70-85% (from bromide)Hypothetical
Azidation-N₃NaN₃, DMF80-100 °C85-95% (from bromide)Hypothetical
Amination-NH₂LiAlH₄, THF0 °C to RT75-90% (from azide)Hypothetical

Applications in Drug Development

The functionalized dodecahedranes described above are versatile building blocks for drug development. The hydroxyl and amino groups, in particular, serve as excellent points for conjugation.

Diagram of this compound in Drug Delivery

Functionalized this compound as a Drug Delivery Scaffold D_NH2 Aminothis compound (C₂₀H₁₉NH₂) Linker Bifunctional Linker (e.g., PEG) D_NH2->Linker Amide Bond Formation Conjugate This compound-Drug Conjugate Drug Therapeutic Agent (e.g., Paclitaxel) Linker->Drug Ester or Amide Linkage Targeting Targeting Ligand (e.g., Folic Acid) Linker->Targeting Conjugation

References

The Dodecahedrane Platform: From Synthetic Challenge to Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dodecahedrane (C₂₀H₂₀), a Platonic hydrocarbon with a highly symmetrical cage-like structure, has long captivated chemists.[1][2] While its complex synthesis has historically limited its practical applications, recent theoretical and experimental advancements are paving the way for its use in novel materials with unique properties. This document provides an overview of the current and potential applications of this compound in materials science, with a focus on theoretical predictions for this compound-based polymers and protocols for its synthesis and functionalization.

Application Notes

Poly-dodecahedrane: A Theoretically Stable Carbon Allotrope with Metallic Properties

Recent computational studies have explored the possibility of a new carbon allotrope: poly-dodecahedrane, a polymer composed of covalently linked this compound units.[3][4][5][6][7] Density functional theory (DFT) calculations suggest that this novel material could exhibit intrinsic metallic behavior.[3][4][5][6]

Theoretical investigations of this compound oligomers (up to 13 units) have revealed key trends in their electronic and structural properties as the number of repeating units increases.[3][4][6][7] These findings suggest that bulk poly-dodecahedrane would be a stable, three-dimensional covalent network of interconnected cyclopentane rings with near-sp³ hybridization.[3][4][5][6]

Key Theoretical Properties of this compound Oligomers:

Number of this compound Units (n)Cohesive Energy (Ecoh) TrendGibbs Free Energy Change (ΔG) TrendHOMO-LUMO Energy Gap (Eg) Trend
1 to 13Increases with increasing nDecreases with increasing nDecreases with increasing n

Table 1: Summary of theoretical trends in the properties of this compound oligomers as the number of units increases. These trends suggest increasing stability and a transition towards metallic character for the polymer. Data sourced from computational studies.[3][4][5][6][7]

The decreasing HOMO-LUMO energy gap with an increasing number of this compound units is a strong indicator of emerging metallic properties in the polymer.[3][4][7] This opens up possibilities for the application of poly-dodecahedrane in nanoelectronics and advanced conductive materials, should a synthetic route be developed.

This compound Minibead Polymers and Perfluorododecahedranes

The concept of "this compound minibead polymers" has been proposed, where individual this compound molecules act as "beads" in a polymer chain.[8][9] These nanostructures could have applications in sensor technology when attached to biochemical probes.[8][9] The extreme stability of the this compound cage, attributed to its high symmetry and ideal bond angles, makes it a robust building block.[8][9]

Furthermore, the synthesis of perfluorothis compound, where all hydrogen atoms are replaced by fluorine, has been achieved in milligram quantities.[8][9] This functionalized version of this compound could lead to the development of new polymers with unique properties, such as high thermal stability and chemical resistance.

This compound in Drug Delivery: A Note of Clarification

While the term "dodecahedron" appears in the context of drug delivery, it is crucial to distinguish the hydrocarbon this compound (C₂₀H₂₀) from the adenovirus dodecahedron (Dd), a protein complex. The adenovirus dodecahedron is a viral-like particle that has been investigated as a vector for drug delivery, demonstrating the ability to deliver drugs like bleomycin more effectively.[9] There is currently no substantive research on the application of the hydrocarbon this compound or its derivatives in drug delivery systems.

Experimental Protocols

The synthesis of this compound is a significant challenge in organic chemistry. Two landmark synthetic routes are outlined below.

The Paquette Synthesis of this compound (1982)

Leo Paquette's original synthesis is a multi-step process that laid the groundwork for accessing this complex molecule.[10] The synthesis involves the careful construction of the polycyclic framework through a series of reactions.

Simplified Workflow of the Paquette Synthesis:

Paquette_Synthesis A Cyclopentadiene B Dihydrofulvalene A->B Na, I₂ C Diels-Alder Adduct B->C Dimethyl acetylenedicarboxylate D Multi-step transformations C->D Series of reactions E Key Diketone Intermediate D->E Intramolecular Friedel-Crafts F Further cyclizations E->F Norrish reactions G Secothis compound F->G Dehydration & Reduction H This compound G->H Dehydrogenation (Pd/C)

Figure 1: A simplified workflow of the Paquette synthesis of this compound.

The Prinzbach Synthesis of this compound (1987)

Horst Prinzbach and his group developed an alternative and more efficient route to this compound starting from the insecticide isodrin. This pathway involves the isomerization of an intermediate known as pagodane.

Simplified Workflow of the Prinzbach Synthesis:

Prinzbach_Synthesis A Isodrin B Pagodane Intermediate A->B Multi-step synthesis C Functionalized Pagodane B->C Functionalization D This compound C->D Isomerization

Figure 2: A simplified workflow of the Prinzbach synthesis of this compound via a pagodane intermediate.

Monofunctionalization of this compound

Once synthesized, this compound can be functionalized to introduce various chemical groups onto its surface. This is a critical step for its incorporation into larger material systems. Paquette and coworkers have described methods for the monofunctionalization of this compound.

General Protocol for Monohalogenation: A detailed protocol for the direct monohalogenation of this compound has been developed, which serves as a gateway to further derivatization.[11][12] This allows for the introduction of functionalities such as carboxyl, hydroxyl, aryl, and amide groups.[11]

Logical Flow for this compound Functionalization:

Functionalization A This compound B Monohalogenated This compound A->B Halogenation C Carboxylated This compound B->C Carboxylation D Hydroxylated This compound B->D Hydroxylation E Arylated This compound B->E Arylation F Amidated This compound B->F Amidation

Figure 3: Logical relationship for the monofunctionalization of this compound.

Future Outlook

The field of this compound-based materials is still in its infancy, with much of the research being theoretical. The primary hurdle remains the challenging synthesis of the this compound core. However, should more efficient synthetic routes be developed, the unique properties of this compound and its derivatives could lead to significant advancements in materials science, particularly in the areas of conductive polymers, high-stability materials, and nanotechnology. Continued computational studies will be vital in guiding synthetic efforts and predicting the properties of new this compound-based materials.

References

Application Notes and Protocols: Encapsulation of Atoms in Dodecahedrane Cages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecahedrane (C₂₀H₂₀) is a Platonic hydrocarbon with a cage-like structure of Icosahedral (Ih) symmetry, composed of twelve pentagonal faces.[1][2] The internal cavity of the this compound cage presents a unique opportunity for the encapsulation of atoms, creating endohedral complexes denoted as X@C₂₀H₂₀. These structures are of significant interest for their potential applications in materials science and, speculatively, in medicine. This document provides a comprehensive overview of the current state of research on the encapsulation of atoms in this compound cages, including theoretical data, synthetic protocols, and a forward-looking perspective on potential biomedical applications.

While the application of atom-encapsulated dodecahedranes in drug development is currently theoretical, this document aims to provide a foundational understanding for researchers interested in exploring this nascent field. By drawing parallels with more established nanocarriers like fullerenes, we outline potential future directions for the biomedical application of these unique molecular structures.

Theoretical Framework for Atom Encapsulation

Theoretical studies, primarily using density functional theory (DFT), have provided significant insights into the stability and properties of various atoms encapsulated within this compound. These studies are crucial for predicting which atoms can be successfully encapsulated and the characteristics of the resulting endohedral complexes.

Energetics of Encapsulation

The encapsulation of an atom within the this compound cage is an endoergic process, requiring energy to overcome the van der Waals repulsion and to transiently distort the cage structure. The stability of the resulting complex is a key consideration.

Table 1: Calculated Inclusion Energies for Various Atoms in this compound

Encapsulated Atom (X)MethodInclusion Energy (kcal/mol)Reference
HeB3LYP/6-31G38.0[3]
NeAb initio HF-[4]
HB3LYP/6-31G36.3[3]
NB3LYP/6-31G125-305[3]
PB3LYP/6-31G125-305[3]
C⁻B3LYP/6-31G125-305[3]
Si⁻B3LYP/6-31G125-305[3]
O⁺B3LYP/6-31G-[3]
S⁺B3LYP/6-31G125-305[3]

Note: A positive inclusion energy indicates that the encapsulation process is energetically unfavorable.

Experimental Protocols

The practical realization of atom-encapsulated dodecahedranes involves two major challenges: the synthesis of the this compound cage itself and the subsequent insertion of the atom.

Synthesis of this compound

The total synthesis of this compound is a complex, multi-step process. The most notable synthesis was reported by Leo Paquette and his group. The following is a simplified representation of this landmark achievement.

This compound Synthesis Workflow cluster_start Starting Materials cluster_synthesis Multi-step Synthesis (~29 steps) cluster_product Final Product start1 Cyclopentadiene step1 Diels-Alder Reactions start1->step1 Initial Reactions start2 Dimethyl acetylenedicarboxylate start2->step1 Initial Reactions start3 Allyltrimethylsilane start3->step1 Initial Reactions step2 Photochemical Cyclizations step1->step2 step3 Reductions & Oxidations step2->step3 step4 Fragment Couplings step3->step4 step5 Final C-C Bond Formation step4->step5 This compound This compound (C₂₀H₂₀) step5->this compound Dehydrogenation

Caption: A simplified workflow for the total synthesis of this compound.

Protocol: Key Stages in this compound Synthesis (Paquette, 1982)

  • Diels-Alder Cycloadditions: The synthesis begins with the construction of a polycyclic framework through a series of Diels-Alder reactions, starting from cyclopentadiene and dimethyl acetylenedicarboxylate.

  • Photochemical [2+2] Cycloadditions: Subsequent steps involve intramolecular photochemical cycloadditions to form additional five-membered rings.

  • Functional Group Manipulations: A series of reductions, oxidations, and other functional group transformations are carried out to elaborate the core structure.

  • Fragment Coupling: Key fragments of the molecule are synthesized separately and then coupled together.

  • Final Cage Closure: The final carbon-carbon bond is formed through a dehydrogenation reaction under high temperature and pressure, completing the this compound cage.

For a detailed, step-by-step synthetic procedure, researchers are directed to the original publications by Paquette and coworkers.

Encapsulation of Atoms

To date, the only experimentally successful encapsulation of an atom in this compound has been with helium. This was achieved by a "brute-force" method rather than a controlled chemical synthesis.

Protocol: Encapsulation of Helium in this compound

This protocol is based on the work of Cross, Saunders, and Prinzbach.

  • Sample Preparation: A thin film of this compound is deposited on a suitable substrate.

  • Ion Bombardment: The this compound film is bombarded with a beam of He⁺ ions. The kinetic energy of the ions is a critical parameter, as it must be sufficient to penetrate the cage without destroying it.

  • Analysis: The resulting material is analyzed by mass spectrometry to confirm the presence of He@C₂₀H₂₀.

Helium Encapsulation Workflow cluster_materials Materials cluster_process Encapsulation Process cluster_analysis Analysis cluster_product Product This compound This compound Film bombardment Ion Bombardment This compound->bombardment he_ions He⁺ Ion Beam he_ions->bombardment he_this compound He@C₂₀H₂₀ bombardment->he_this compound Successful Encapsulation mass_spec Mass Spectrometry nmr_spec NMR Spectroscopy he_this compound->mass_spec he_this compound->nmr_spec

Caption: Workflow for the experimental encapsulation of helium in this compound.

Characterization of Endohedral Dodecahedranes

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of endohedral dodecahedranes. The encapsulated atom, if it has a non-zero nuclear spin, will exhibit a unique chemical shift due to the shielding environment inside the cage.

Table 2: Predicted NMR Chemical Shifts

SpeciesNucleusCalculated Chemical Shift (ppm)Reference
He@C₂₀H₂₀³He0.9[5]
Li⁺@C₂₀H₂₀⁷Li1.9[5]

The proton NMR of this compound itself shows a single peak at approximately 3.38 ppm, confirming the high symmetry of the cage where all 20 hydrogen atoms are chemically equivalent.[1]

Potential Applications in Drug Development: A Forward Look

Currently, there are no established applications of atom-encapsulated dodecahedranes in drug development. The primary hurdles include the challenging synthesis of this compound, the low efficiency of encapsulation methods, and the inherent insolubility of the parent hydrocarbon in aqueous media. However, by drawing parallels with the more extensively studied fullerenes, a potential roadmap for future research can be envisioned.

Functionalization: The Key to Biological Compatibility

For any in vivo application, the this compound cage must be functionalized to impart water solubility and to attach targeting moieties. Research into the monofunctionalization of this compound has been reported, opening the door to creating derivatives with desired properties.[6]

Future Drug Development Workflow cluster_synthesis Synthesis & Encapsulation cluster_functionalization Functionalization cluster_application Potential Applications synthesis This compound Synthesis encapsulation Atom Encapsulation (e.g., ¹³C, ¹⁵N, ¹⁹F) synthesis->encapsulation functionalization Surface Functionalization (e.g., with PEG, antibodies) encapsulation->functionalization mri MRI Contrast Agents (encapsulated paramagnetic atoms) functionalization->mri Biomedical Testing drug_delivery Targeted Drug Delivery (functionalized cage) functionalization->drug_delivery Biomedical Testing theranostics Theranostics (encapsulated radioisotopes) functionalization->theranostics Biomedical Testing

Caption: A hypothetical workflow for developing biomedical applications of endohedral dodecahedranes.

Potential Signaling Pathways and Mechanisms of Action

As there are no current drug development applications, any discussion of signaling pathways is purely speculative. However, one can hypothesize potential uses based on the encapsulated atom:

  • MRI Contrast Agents: Encapsulation of a paramagnetic metal ion could lead to a novel class of MRI contrast agents. The this compound cage would prevent the toxic metal ion from interacting with biological systems while still allowing for water proton relaxation enhancement.

  • Radiopharmaceuticals: Encapsulation of a radioisotope could be used for targeted radiotherapy or diagnostic imaging (e.g., PET or SPECT). The functionalized this compound would act as a carrier to deliver the radioisotope to a specific target, such as a tumor. The signaling pathway targeted would depend on the targeting moiety attached to the cage.

Challenges and Future Directions

The field of endohedral dodecahedranes is still in its infancy. Significant challenges must be overcome before any practical applications can be realized:

  • Scalable Synthesis: A more efficient and scalable synthesis of this compound is required.

  • Controlled Encapsulation: "Brute-force" methods are not suitable for a wide range of atoms or for large-scale production. The development of "molecular surgery" techniques, similar to those used for fullerenes, would be a major breakthrough.

  • Biocompatibility and Toxicity: The biocompatibility and potential toxicity of functionalized dodecahedranes and their endohedral complexes will need to be thoroughly investigated.

  • In Vivo Studies: To date, no in vivo studies of atom-encapsulated dodecahedranes have been reported. Such studies will be crucial to understand their biodistribution, pharmacokinetics, and efficacy.

Conclusion

The encapsulation of atoms in this compound cages represents a fascinating area of chemical research with long-term potential. While significant synthetic and methodological challenges remain, the unique properties of these endohedral complexes warrant further investigation. For drug development professionals, this field is one to watch, as future breakthroughs in synthesis and functionalization could unlock novel therapeutic and diagnostic possibilities. The path forward will likely involve interdisciplinary collaboration between synthetic chemists, materials scientists, and biomedical researchers.

References

Application Notes and Protocols: Synthesis of C20 Fullerene from Brominated Dodecahedrane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C20 fullerene, the smallest possible member of the fullerene family, is a molecule of significant theoretical interest due to its extreme curvature and high reactivity.[1] Its synthesis is a complex process that deviates from standard fullerene production methods like carbon arc discharge. The most established route to generating gas-phase C20 fullerene involves the dehalogenation of a polybrominated dodecahedrane precursor.[1][2] This document provides detailed application notes and protocols for the synthesis of C20 fullerene from this compound via a two-step process: "brute-force" photobromination of this compound and subsequent gas-phase debromination.

Synthesis Overview

The overall synthetic pathway involves the substitution of hydrogen atoms on the this compound (C20H20) cage with bromine atoms to create a highly brominated, thermally labile precursor. This precursor is then introduced into the gas phase and subjected to electron impact ionization, which induces the sequential elimination of bromine atoms, ultimately leading to the formation of the C20 fullerene cage.

Experimental Protocols

Part 1: "Brute-Force" Photobromination of this compound

This protocol describes the exhaustive photobromination of this compound to yield a mixture of polybrominated dodecahedranes. This mixture, which is largely insoluble, serves as the direct precursor for C20 fullerene generation.[3]

Materials:

  • This compound (C20H20)

  • Liquid Bromine (Br2)

  • Appropriate solvent (if any, details not specified in literature)

  • High-pressure reaction vessel with a light source apparatus

Equipment:

  • High-pressure photochemical reactor

  • High-intensity light source (e.g., mercury-vapor lamp)

  • Schlenk line or glovebox for inert atmosphere handling

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a high-pressure reaction vessel, place this compound.

  • Under an inert atmosphere, add an excess of liquid bromine. Note: The exact stoichiometry and the use of a solvent are not detailed in the primary literature. The process is described as "brute-force," suggesting harsh, exhaustive conditions.

  • Seal the reactor and subject the mixture to intense light from a high-power lamp. The reaction is carried out under pressure and elevated temperature.[4]

  • The reaction is continued for a prolonged period to ensure a high degree of bromination.

  • After the reaction is complete, cool the reactor and carefully vent any excess pressure.

  • The resulting product is an extremely complex mixture of polybromides.[3] Isolate the insoluble fraction by filtration. This fraction is described as having an approximate composition of C20HBr13, with some species containing up to 14 bromine atoms (C20Br14).[3]

  • Wash the insoluble material with a suitable solvent to remove any soluble, less-brominated species.

  • Dry the insoluble, highly brominated this compound mixture under vacuum. This solid material is the precursor for the next step.

Part 2: Gas-Phase Debromination to C20 Fullerene

This protocol describes the generation and detection of C20 fullerene from the polybrominated this compound precursor using mass spectrometry. This method is suitable for producing small quantities of C20 in the gas phase for characterization studies.[1][2]

Equipment:

  • Time-of-Flight Mass Spectrometer (TOF-MS) with an electron impact (EI) ionization source.

  • Solid sample introduction probe for the mass spectrometer.

Procedure:

  • Load the dried, insoluble polybrominated this compound mixture onto a solid sample probe.

  • Introduce the probe into the ion source of the time-of-flight mass spectrometer.

  • Heat the probe to vaporize the brominated this compound precursor into the gas phase.

  • Ionize the gas-phase molecules using electron impact. A 70-eV electron beam is used to induce both ionization and fragmentation.[1]

  • The high energy of the electron beam causes the sequential loss of bromine atoms from the this compound cage.

  • The mass spectrometer is set to detect positively charged ions.

  • Acquire the mass spectrum. The spectrum will show a series of peaks corresponding to the sequential loss of bromine atoms, leading to the formation of bromine-free C20 ions.[1]

Data Presentation

The primary quantitative data available for this process comes from the mass spectrometric analysis of the brominated precursor and the resulting C20 fullerene.

Table 1: Mass Spectrometric Data for the Debromination of Polybrominated this compound

SpeciesDescriptionKey Observations
C20H(x)Br(n)+Series of polybrominated this compound cationsA distribution of peaks is observed, with C20HBr13+ often being a prominent species.[1]
C20Br(n)+Brominated C20 fullerene intermediatesPeaks corresponding to the sequential loss of Br atoms are observed.[1]
C20+C20 Fullerene CationA distinct peak at m/z = 240 confirms the formation of the C20 fullerene.[1]
C20++Doubly Charged C20 FullereneA peak at m/z = 120 may also be observed, corresponding to the doubly charged fullerene.[1]

Note: The yield of C20 fullerene from this process has not been reported in the literature. The generation is typically on a scale sufficient for mass spectrometric and photoelectron spectroscopic characterization.

Visualizations

Experimental Workflow

Caption: Overall workflow for C20 fullerene synthesis.

Logical Relationship of Species in Mass Spectrometry

mass_spec_pathway Debromination Pathway in Mass Spectrometer C20HBr13 C20HBr13(g) C20HBr13_ion [C20HBr13]+ C20HBr13->C20HBr13_ion e- C20Br_n_ion [C20Br_n]+ C20HBr13_ion->C20Br_n_ion - HBr, -Br C20_ion [C20]+ C20Br_n_ion->C20_ion - nBr

Caption: Formation of C20+ in the mass spectrometer.

References

Application Notes and Protocols: Catalytic Dehydrogenation of Dodecahedrane Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecahedrane (C₂₀H₂₀), a Platonic hydrocarbon with Icosahedral (Iₕ) symmetry, has been a monumental target in organic synthesis. Its unique cage structure and high degree of symmetry make it a fascinating molecule for theoretical and materials science studies. The final step in several synthetic routes to this compound involves the catalytic dehydrogenation of a saturated or partially unsaturated C₂₀H₂₀ precursor. This critical step aromatizes the final five-membered rings, locking the molecule into its iconic spherical shape. This document provides detailed application notes and protocols for the experimental setup of this challenging transformation, based on established synthetic precedent.

Data Presentation: Reaction Parameters for Catalytic Dehydrogenation

The following table summarizes the key quantitative data for the catalytic dehydrogenation of a this compound precursor to this compound, as reported in seminal synthetic efforts.

ParameterValueReference
PrecursorSaturated C₂₀H₂₀ hydrocarbon (Secothis compound)Paquette, et al.
Catalyst10% Palladium on Carbon (Pd/C)
Temperature250 °C[1]
Reaction Time24.5 hours
Conversion Efficiency40-50%
Isolated Yield34%
ByproductsSeveral unspecified byproducts

Experimental Protocols

This section details the methodologies for the key experiments involved in the catalytic dehydrogenation of a saturated C₂₀H₂₀ this compound precursor.

Protocol 1: Catalytic Dehydrogenation of Secothis compound

This protocol is based on the final step of the total synthesis of this compound by Paquette and coworkers.

Materials:

  • Secothis compound (the saturated C₂₀H₂₀ precursor)

  • 10% Palladium on Carbon (Pd/C), hydrogen-presaturated

  • High-boiling point, inert solvent (e.g., diphenyl ether) or solvent-free (neat)

  • Benzene (for recrystallization)

  • Inert gas (Argon or Nitrogen)

  • High-temperature reaction vessel (e.g., a thick-walled sealed tube or a high-pressure autoclave)

  • Heating mantle or oil bath with precise temperature control

  • Standard glassware for filtration and recrystallization

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of the Reaction Vessel: A clean, dry, thick-walled glass tube or a small autoclave is charged with the saturated this compound precursor (19) and a catalytic amount of 10% palladium on carbon. The catalyst should be hydrogen-presaturated prior to use.

  • Reaction Setup: The vessel is flushed with an inert gas (argon or nitrogen) to remove any oxygen. If a solvent is used, it should be added at this stage. However, the reaction can also be performed neat. The vessel is then securely sealed.

  • Dehydrogenation Reaction: The sealed reaction vessel is heated to 250 °C with vigorous stirring for 24.5 hours. Constant and uniform heating is crucial for the success of the reaction.

  • Work-up and Purification:

    • After the reaction is complete, the vessel is cooled to room temperature.

    • The reaction mixture, which will contain this compound and several byproducts, is dissolved in a suitable organic solvent like benzene.

    • The palladium catalyst is removed by filtration through a pad of Celite.

    • The solvent is removed from the filtrate under reduced pressure.

  • Isolation of this compound: The crude product is purified by recrystallization from benzene. This compound crystallizes, allowing for its separation from the soluble byproducts. The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow for Catalytic Dehydrogenation

The following diagram illustrates the key steps in the catalytic dehydrogenation of a this compound precursor.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start load_reagents Load Precursor and 10% Pd/C into Reactor start->load_reagents inert_atm Establish Inert Atmosphere (Ar/N2) load_reagents->inert_atm heat Heat to 250 °C for 24.5 hours inert_atm->heat cool Cool to Room Temperature heat->cool dissolve Dissolve in Benzene cool->dissolve filter Filter to Remove Pd/C dissolve->filter concentrate Concentrate Filtrate filter->concentrate recrystallize Recrystallize from Benzene concentrate->recrystallize end Isolated this compound recrystallize->end

Caption: Workflow for the catalytic dehydrogenation of a this compound precursor.

Logical Relationship of Dehydrogenation Methods

While the primary protocol focuses on high-temperature catalytic dehydrogenation, other methods have been employed for introducing unsaturation in polyquinane systems, which are relevant to this compound precursors.

dehydrogenation_methods cluster_methods Dehydrogenation Methods dodecahedrane_precursor Polyquinane Precursor (e.g., Hexaquinanedione) mincionne Mincionne Procedure (PdCl2, t-BuOH) dodecahedrane_precursor->mincionne Direct Dehydrogenation reich Reich Procedure (α-phenylselenylation then dehydroselenation) dodecahedrane_precursor->reich Two-step saegusa Saegusa Procedure (Pd(II) mediated dehydrosilylation) dodecahedrane_precursor->saegusa From Enol Silyl Ether product Dehydrogenated Product (e.g., Bis-enone) mincionne->product reich->product saegusa->product

Caption: Alternative methods for dehydrogenating this compound precursors.

References

Troubleshooting & Optimization

Technical Support Center: Dodecahedrane Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dodecahedrane synthesis. This resource is designed for researchers, scientists, and drug development professionals engaged in the complex process of synthesizing this compound and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist in overcoming the challenges associated with scaling up this intricate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound synthesis from milligram to gram scale?

A1: Scaling up this compound synthesis introduces several significant challenges. Reactions that are successful on a small scale may not translate directly to larger scales. Key difficulties include:

  • Stereochemical Control: Maintaining the precise syn stereochemistry at all 20 sp³ centers is critical and becomes more complex at a larger scale.[1]

  • Low Overall Yield: The multi-step nature of the synthesis (often 20+ steps) means that even moderate yields at each step result in a very low overall yield.[1][2]

  • Purification of Intermediates: Separating complex, often similarly non-polar, intermediates and stereoisomers is a major bottleneck.[3]

  • Reaction Conditions: Many key reactions, such as photochemical steps or coupling reactions, are highly sensitive to concentration, temperature, and stoichiometry, which are harder to control on a larger scale.[1][4]

  • Safety Hazards: Larger quantities of reagents increase the risks of thermal runaway, fire, and explosions.[4] The toxicity and cost of reagents also become more significant factors.

Q2: My SmI₂-mediated pinacol coupling reaction is showing low yield and primarily producing the reduced monomer instead of the desired dimer. What should I do?

A2: This is a common issue in dimerization steps crucial for modern this compound synthesis strategies. Low yields of the dimer are often due to intramolecular reduction outcompeting the desired intermolecular coupling. To favor dimerization, the reaction concentration is a critical parameter.

Troubleshooting Steps:

  • Increase Concentration: It has been demonstrated that high reaction concentrations (e.g., 0.3 M) are crucial to promote dimerization over simple reduction.[1]

  • Verify SmI₂ Quality: Ensure the samarium(II) iodide solution is freshly prepared and properly titrated. Its quality can significantly impact reactivity.

  • Control Temperature and Addition: Maintain rigorous temperature control (e.g., 80 °C) and consider the rate of addition of the SmI₂ solution to the substrate.[1]

Q3: I am struggling to separate the syn and anti isomers of ketone intermediates. Standard column chromatography is ineffective. Are there alternative purification methods?

A3: Yes, the separation of closely related isomers is a known difficulty. For intermediates containing dienes, such as the separation of syn-ketone 5 from its isomers, standard silica gel chromatography is often ineffective due to identical Rf values.[3] A specialized technique involves using silver nitrate-impregnated silica gel (AgNO₃-silica). The silver ions interact more strongly with the syn-diene, significantly lowering its Rf value and allowing for effective separation.[3]

Q4: My photochemical [2+2] cycloaddition or bis-epimerization reactions are inefficient at a larger scale. How can I improve the yield?

A4: Photochemical reactions are notoriously difficult to scale up due to the path length of light through the solution.

  • Reactor Design: Ensure your photochemical reactor provides even and efficient irradiation of the entire reaction mixture. For larger volumes, consider using a flow reactor or an immersion well setup to minimize the light path length.

  • Concentration: Optimization of the substrate concentration is key. Overly concentrated solutions can lead to light absorption only at the surface, while overly dilute solutions may reduce reaction rates.

  • Wavelength and Filter: Use the optimal wavelength for the specific transformation and employ filters to remove unwanted wavelengths that may cause side reactions.

  • Degassing: Thoroughly degas the solvent and reactants before irradiation to remove oxygen, which can quench excited states.

Troubleshooting Guides

Guide 1: Low Yield in Multi-Step Sequences
Symptom Possible Cause Suggested Solution
Drastic drop in overall yield after a specific step Incomplete reaction; formation of stable, unreactive side-products; or product degradation during workup/purification.Re-evaluate the problematic step on a small scale. Use NMR or LC-MS to analyze the crude reaction mixture to identify byproducts. Adjust reaction time, temperature, or reagent stoichiometry. Modify workup to minimize degradation (e.g., use buffered solutions, avoid prolonged exposure to air/light).
Consistently low yields across multiple steps Systemic issues such as reagent quality, solvent purity, or suboptimal reaction conditions being applied universally.Verify the purity of all starting materials and solvents. Run small-scale optimization experiments for each step, focusing on concentration, temperature, and catalyst loading. Consider a different synthetic route if yields remain prohibitive for scale-up.[5]
Difficulty isolating product from crude mixture Product volatility or instability on silica gel.For volatile products, exercise care during solvent removal under reduced pressure.[3] If the product is unstable on silica, consider alternative purification methods like recrystallization, distillation, or chromatography on a different stationary phase (e.g., alumina, AgNO₃-silica).
Guide 2: Olefin Metathesis Failures
Symptom Possible Cause Suggested Solution
No reaction or decomposition of starting material Catalyst incompatibility or deactivation. Steric hindrance around the double bonds.Screen different olefin metathesis catalysts (e.g., various Grubbs or Schrock catalysts). Ensure stringent anhydrous and anaerobic conditions, as catalysts are sensitive to air and moisture. The presence of certain functional groups can poison the catalyst; consider using protecting groups.[3]
Formation of polymer instead of desired product Intermolecular metathesis is favored over the desired intramolecular reaction.Run the reaction at high dilution to favor intramolecular cyclization. The choice of solvent can also influence the outcome.
Formation of undesired metathesis products The catalyst is reacting with other double bonds in the molecule, leading to an undesired connectivity.[3]Modify the substrate to block or protect other reactive sites. A different catalyst may exhibit higher selectivity for the desired transformation.

Experimental Protocols

Protocol 1: SmI₂-Mediated Pinacol Coupling for Dimerization

This protocol describes the dimerization of a norbornyl ketone intermediate to form a highly congested C-C bond, a key step in modern symmetry-driven approaches.[1]

  • Preparation of SmI₂ Solution: In a Schlenk flask under an inert nitrogen atmosphere, prepare a 0.85 M solution of SmI₂ in anhydrous THF.

  • Reaction Setup: In a separate Schlenk flask equipped with a magnetic stir bar, add the ketone starting material (1.0 equiv). Flush the system with N₂ for 5 minutes.

  • Reagent Addition: Add the freshly prepared SmI₂ solution (3.0 equiv) to the ketone.

  • Reaction Conditions: Heat the reaction mixture to 80 °C with vigorous stirring for 20 hours.

  • Quenching: After 20 hours, remove the heat and cool the mixture to 23 °C. Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and dilute with EtOAc. Stir the resulting mixture vigorously for 10 minutes.

  • Workup and Purification: Separate the layers and extract the aqueous layer with EtOAc. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash chromatography to yield the dimer.

Protocol 2: Purification of Ketone Intermediates using AgNO₃-Silica Gel

This protocol is for the separation of syn-ketone 5 from its isomers, where standard silica is ineffective.[3]

  • Preparation of AgNO₃-Silica Gel: Prepare a solution of silver nitrate in a polar solvent (e.g., water or acetonitrile). Add silica gel to this solution to form a slurry. Remove the solvent under reduced pressure until a free-flowing powder is obtained. Activate the AgNO₃-silica gel by heating in an oven before use.

  • Column Packing: Pack a chromatography column with the prepared AgNO₃-silica gel as a slurry in the desired eluent system (e.g., hexanes/EtOAc).

  • Chromatography: Load the crude mixture of isomers onto the column and elute with the chosen solvent system. The syn-diene isomer will bind more strongly to the silver ions and elute significantly slower than the other isomers, allowing for its isolation.

Visualizations

Workflow for Troubleshooting Low Dimerization Yield

G start Low Yield in Pinacol Coupling check_conc Is Reaction Concentration High? (e.g., >0.3 M) start->check_conc increase_conc Increase Concentration and Rerun check_conc->increase_conc No check_smi2 Is SmI2 Reagent Fresh and Active? check_conc->check_smi2 Yes increase_conc->start prep_smi2 Prepare Fresh SmI2 Solution and Rerun check_smi2->prep_smi2 No check_conditions Are Temperature and Stirring Optimal? check_smi2->check_conditions Yes prep_smi2->start optimize_cond Optimize Temperature (e.g., 80°C) and Stirring check_conditions->optimize_cond No success Yield Improved check_conditions->success Yes optimize_cond->start

Caption: Troubleshooting logic for low-yield SmI₂-mediated dimerization.

General Scale-Up Consideration Workflow

G cluster_planning Planning Phase cluster_execution Execution Phase (Gram Scale) cluster_analysis Analysis Phase start Small-Scale Success (mg) risk_assessment Conduct Risk Assessment (Thermal, Toxicity, Cost) start->risk_assessment equipment Select Appropriate Scale-Up Equipment risk_assessment->equipment run_reaction Run Reaction with Continuous Monitoring equipment->run_reaction workup Perform Large-Volume Workup & Extraction run_reaction->workup purification Purify Product (e.g., Recrystallization, Chromatography) workup->purification analyze Analyze Yield and Purity purification->analyze troubleshoot Troubleshoot Issues (Yield, Purity, Safety) analyze->troubleshoot troubleshoot->risk_assessment Re-evaluate success Successful Scale-Up troubleshoot->success No Issues

Caption: A generalized workflow for scaling up a synthesis step.

References

Technical Support Center: Pagodane to Dodecahedrane Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dodecahedrane via pagodane isomerization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges and improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is the yield for the direct catalytic isomerization of the parent pagodane (C₂₀H₂₀) to this compound extremely low?

A1: The direct gas-phase catalytic conversion of unsubstituted pagodane to this compound is notoriously inefficient. Reported yields are typically in the range of only 3-8%.[1] This is attributed to the high activation energy required for the skeletal rearrangement and potential side reactions under the harsh conditions needed to initiate the transformation.

Q2: How can the yield of this compound synthesis from a pagodane precursor be significantly improved?

A2: The most successful and highest-yielding methods avoid the direct isomerization of the parent hydrocarbon. Instead, they rely on multi-step pathways using functionalized pagodane precursors, often referred to as "SN2 routes".[2] These routes involve a series of chemical transformations that construct the this compound cage through intramolecular reactions, offering much greater control and efficiency. By shortening the number of operational steps, yields for key functionalized this compound intermediates have been improved from an initial 55-65% to as high as 85-91%.[2]

Q3: My deprotonation of a "caged" C-H bond is failing. What can I do?

A3: The kinetic acidity of hydrogens within the caged structure of pagodane derivatives is prohibitively low, making deprotonation with conventional bases difficult.[2] To overcome this, highly specialized, sterically hindered, and non-nucleophilic strong bases are required. The P₂F reagent has been reported as a successful agent for overcoming this specific challenge.[2] For certain substrates, fluoride ions have also been used effectively to deprotonate sterically inaccessible protons and initiate the desired intramolecular SN2 reactions.[1]

Q4: I am observing unexpected side products or reaction stalling during the cyclization/elimination steps. What are common causes?

A4: This is a critical and complex stage of the synthesis. Common issues include:

  • Intermediate Stability: Certain isothis compound intermediates can be unexpectedly stable and resistant to the desired subsequent fragmentation or elimination reactions.

  • Incorrect Reagents: The choice of reducing agent or catalyst is critical. For instance, while zinc (Zn) or iron (Fe) may work for some elimination steps, they can be ineffective for others. A change in reducing agent to something like tributyltin hydride (nBu₃SnH) may be necessary to proceed, although even this may result in moderate yields (e.g., 40-50%) for particularly stubborn steps.

  • Reaction Conditions: Ensure strict adherence to anhydrous conditions and an inert atmosphere. The presence of oxygen or water can lead to decomposition or unwanted side reactions.[3][4] Monitor the reaction closely by TLC or other methods to quench it at the optimal time, preventing product degradation.[3]

Q5: My overall yield is low despite the reaction appearing to work. What general laboratory practices should I review?

A5: Low yields can often result from losses during reaction setup, workup, or purification rather than the reaction chemistry itself.[3][4] Key areas to review include:

  • Reagent Purity: Ensure all reagents and solvents are pure and dry.[3]

  • Accurate Transfers: Rinse all glassware and syringes used to transfer reactants and reagents to ensure the full amount is added to the reaction.[3]

  • Workup Procedure: Check that your product is not partially soluble in the aqueous layer or volatile, leading to loss during extraction or solvent removal.[4] Ensure you are thoroughly rinsing any drying agents (e.g., MgSO₄) or filtration media to recover all of the product.[3]

  • Product Stability: Your final product or intermediates may be sensitive to acid, base, air, or even silica gel used in chromatography. Test the stability of your compound under these conditions to identify potential sources of degradation.[4]

Data Presentation: Isomerization Yield Comparison

The following table summarizes reported yields for different synthetic routes from pagodane precursors to dodecahedranes, illustrating the significant advantage of using functionalized intermediates.

Synthetic RoutePrecursorProductReported YieldReference(s)
Direct Catalytic IsomerizationParent Pagodane (C₂₀H₂₀)This compound (C₂₀H₂₀)3-8%[1]
Original "SN₂ Route" (9 operations)Dimethyl pagodane-4-syn,9-syn-dicarboxylateDisubstituted Dodecahedradiene Diester55-65%[2]
Improved "SN₂ Route" (5 operations)Dimethyl pagodane-4-syn,9-syn-dicarboxylateDisubstituted Dodecahedradiene Diester70-75%[2]
Optimized "SN₂ Route" (3 operations)Dimethyl pagodane-4-syn,9-syn-dicarboxylateDisubstituted Dodecahedradiene Diester85-91%[2]
Specific Reductive Elimination of a Tetrabromo-Isothis compound IntermediateTetrabromo-Isothis compound IntermediateDodecahedradiene Derivative40-50%

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting low-yield experiments in the pagodane to this compound synthesis.

G start Low Yield Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_side_products Analyze Byproducts (TLC, NMR, MS) start->analyze_side_products check_workup Audit Workup & Purification (Extraction, Volatility, Stability) start->check_workup impure Impurity Detected check_purity->impure conditions_off Conditions Deviated check_conditions->conditions_off side_rxn Side Reaction Identified analyze_side_products->side_rxn loss_detected Product Loss Identified check_workup->loss_detected impure->start No action_purify Purify/Re-source Materials impure->action_purify Yes conditions_off->start No action_optimize_cond Optimize Conditions conditions_off->action_optimize_cond Yes side_rxn->start No action_modify_reagents Modify Reagents/ Pathway side_rxn->action_modify_reagents Yes loss_detected->start No action_modify_workup Modify Workup/ Purification Protocol loss_detected->action_modify_workup Yes G A Substituted Pagodane (1b) B Regio- and Stereospecific Polybromination A->B C Polybrominated Pagodane Derivative B->C D Complex One-Pot Transformation (Base-Mediated) C->D E Bissecododecahedradiene Intermediate D->E F Final Cage-Closing & Reductive Steps E->F G Functionalized This compound F->G

References

Navigating the Labyrinth of Dodecahedrane Synthesis: A Technical Support Guide to Paquette's Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of dodecahedrane, a landmark achievement by the Paquette group, represents a monumental feat in organic chemistry. This complex, multi-step process, while elegant, is fraught with potential pitfalls and side reactions that can challenge even the most experienced chemist. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to assist researchers in navigating the intricacies of this synthesis, minimizing side reactions, and optimizing yields.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during key stages of Paquette's this compound synthesis.

Tandem Diels-Alder Reaction: The Challenge of Regioisomerism

Question: My yield for the initial tandem Diels-Alder reaction is significantly lower than expected, around 20-25%. How can I improve this?

Answer: A major side reaction in the tandem Diels-Alder reaction between 9,10-dihydrofulvalene and dimethyl acetylenedicarboxylate is the formation of an undesired asymmetric adduct. In fact, an equal amount of this asymmetric pentadiene-pentadiene-acetylene compound is formed alongside the desired symmetric adduct, fundamentally limiting the theoretical yield of this step to 50%.[1]

Troubleshooting:

  • Confirm Product Structure: Carefully analyze your product mixture using techniques like NMR spectroscopy to confirm the presence of both the desired C2-symmetric adduct and the undesired asymmetric adduct.

  • Purification is Key: The primary solution is a meticulous separation of the two isomers. This is a critical purification step, and the efficiency of this separation will directly impact the overall yield of the synthesis.

  • Reaction Conditions: While the formation of the side product is inherent to the reaction mechanism, ensure your reaction conditions are optimized. Precise temperature control and reagent purity are crucial.

Diagram: Diels-Alder Reaction and the Formation of the Undesired Adduct

Diels_Alder reagents 9,10-Dihydrofulvalene + Dimethyl Acetylenedicarboxylate reaction Tandem Diels-Alder reagents->reaction desired Desired C2-Symmetric Adduct (Yield: ~23%) reaction->desired ~50% of product mixture undesired Undesired Asymmetric Adduct (Discarded) reaction->undesired ~50% of product mixture Norrish_Reaction start Excited Carbonyl (n -> π*) h_abstraction γ-Hydrogen Abstraction start->h_abstraction type_I Side Reaction: Norrish Type I Cleavage start->type_I Competing Pathway diradical 1,4-Diradical Intermediate h_abstraction->diradical cyclization Desired Cyclization (Cyclobutanol formation) diradical->cyclization Main Pathway elimination Side Reaction: Photoelimination diradical->elimination

References

Technical Support Center: Purification of Dodecahedrane Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of dodecahedrane intermediates. This resource is designed for researchers, scientists, and drug development professionals engaged in the complex synthesis of this compound and its precursors. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these unique cage compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound intermediates?

A1: The primary purification techniques employed in this compound synthesis are crystallization, column chromatography, and in some cases, sublimation. The choice of method depends on the specific intermediate, its physical properties (e.g., polarity, volatility, crystallinity), and the nature of the impurities present.

Q2: Many this compound intermediates are non-polar and lack a UV chromophore. How can I monitor their purification by TLC and HPLC?

A2: Visualizing non-UV active compounds is a common challenge. For Thin Layer Chromatography (TLC), you can use non-destructive methods like iodine vapor or destructive methods such as staining with a potassium permanganate solution, which reacts with many organic compounds. For High-Performance Liquid Chromatography (HPLC), detectors that do not rely on UV absorbance, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), are suitable alternatives.

Q3: My crystallization attempt resulted in an oil instead of crystals. What should I do?

A3: "Oiling out" is a common problem, especially with non-polar compounds. This typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. To troubleshoot this, you can:

  • Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot mixture to reduce the supersaturation.

  • Try a different solvent or a mixed-solvent system with a lower boiling point.

  • Ensure a slow cooling rate. Rapid cooling often promotes oiling out.

  • Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.

  • Add a seed crystal of the desired compound if available.

Troubleshooting Guides

Crystallization

Crystallization is a powerful technique for purifying solid intermediates. However, finding the right conditions can be challenging.

Problem 1: Poor Crystal Yield

Possible Cause Solution
The compound is too soluble in the chosen solvent, even at low temperatures.Select a solvent in which the compound has lower solubility at room temperature. A mixed-solvent system can be effective.
Too much solvent was used.Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
Incomplete precipitation.Ensure the solution is cooled for a sufficient amount of time in an ice bath.

Problem 2: Impure Crystals

Possible Cause Solution
Rapid crystal growth has trapped impurities within the crystal lattice.Slow down the cooling rate. Consider using a Dewar flask for very slow cooling.
The chosen solvent does not effectively discriminate between the desired compound and impurities.Experiment with different solvents or solvent systems. Sometimes a multi-step crystallization from different solvents is necessary.
Co-precipitation of impurities.If the impurity has similar solubility, a different purification technique like column chromatography may be required prior to crystallization.

This protocol is useful when a single solvent with the desired solubility profile cannot be found.

  • Solvent Selection: Identify a "good" solvent in which your intermediate is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible. Common pairs for non-polar compounds include ethyl acetate/hexanes and toluene/hexanes.

  • Dissolution: Dissolve the crude intermediate in the minimum amount of the hot "good" solvent.

  • Induce Cloudiness: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy and the cloudiness persists for a few seconds.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Column Chromatography

Column chromatography is essential for separating intermediates from byproducts with similar polarities.

Problem 1: Poor Separation (Overlapping Bands)

Possible Cause Solution
The solvent system (eluent) is too polar.Decrease the polarity of the eluent. For non-polar compounds, this often means using a higher percentage of a non-polar solvent like hexane in a hexane/ethyl acetate mixture.
The column was not packed properly, leading to channeling.Ensure the stationary phase (e.g., silica gel) is packed uniformly. A "slurry packing" method is generally preferred.
The column is overloaded with the sample.Use a larger column or reduce the amount of sample loaded. A general rule of thumb is a 20:1 to 100:1 ratio of stationary phase to sample by weight.
The initial band of the sample was too broad.Dissolve the sample in the minimum amount of solvent and apply it to the column in a concentrated band.

Problem 2: Compound is Stuck on the Column

Possible Cause Solution
The eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent (gradient elution). For example, slowly increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
The compound is interacting too strongly with the stationary phase.Consider using a different stationary phase. For example, if using silica gel (acidic), try alumina (can be neutral, basic, or acidic).

This protocol is effective for separating mixtures with components of varying polarities.

  • Stationary Phase and Column Selection: For non-polar intermediates, silica gel is a common choice. The column size should be chosen based on the amount of sample to be purified.

  • Packing the Column: Prepare a slurry of the silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Loading the Sample: Dissolve the crude intermediate in a minimal amount of the initial eluent and carefully load it onto the top of the packed column.

  • Elution: Start with a low-polarity eluent (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in increasing concentrations (e.g., 2%, 5%, 10%, etc.).

  • Fraction Collection: Collect fractions and analyze them by TLC to determine which fractions contain the desired product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

experimental_workflow crude_xtal crude_xtal crude_chrom crude_chrom

Caption: General experimental workflows for purification by crystallization and column chromatography.

Sublimation

Sublimation is a solvent-free purification method suitable for volatile solids. Many caged hydrocarbons have sufficient vapor pressure to be purified by this technique under vacuum.

Problem 1: No Sublimate is Collected

Possible Cause Solution
The temperature is too low.Gradually and carefully increase the temperature of the heating bath.
The vacuum is not sufficient.Check the vacuum pump and all connections for leaks. A high vacuum is often necessary for the sublimation of large molecules.
The compound is not volatile enough for sublimation under the current conditions.This technique may not be suitable for the specific intermediate.

Problem 2: Impurities are Co-subliming

Possible Cause Solution
The impurity has a similar vapor pressure to the desired compound.Try to perform the sublimation at the lowest possible temperature that still allows for a reasonable rate of sublimation. This may provide better separation.
The initial sample is too impure.Consider a preliminary purification step, such as column chromatography or crystallization, before attempting sublimation.
  • Apparatus Setup: Place the crude, dry intermediate in a sublimation apparatus. Ensure all joints are properly sealed with high-vacuum grease.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system.

  • Cooling: Fill the cold finger with a coolant (e.g., cold water or a dry ice/acetone slurry).

  • Heating: Gently heat the bottom of the apparatus containing the crude material using a heating mantle or oil bath.

  • Sublimation: The pure compound will sublime and deposit on the cold finger.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum. Carefully remove the cold finger and scrape off the purified crystals.

troubleshooting_logic start Purification Issue xtal_issue xtal_issue start->xtal_issue Crystallization chrom_issue chrom_issue start->chrom_issue Chromatography sub_issue sub_issue start->sub_issue Sublimation

Caption: A logical diagram for troubleshooting common issues in purification techniques.

Quantitative Data Summary

While detailed quantitative data for the purification of every this compound intermediate is not always reported, the following table summarizes typical purity levels that can be expected with different techniques for polycyclic hydrocarbons.

Purification TechniqueTypical Starting PurityTypical Final PurityNotes
Single-Solvent Crystallization80-95%>98%Highly dependent on solvent choice and impurity profile.
Mixed-Solvent Crystallization70-90%>97%Effective when a single suitable solvent cannot be found.
Column Chromatography50-85%>95%Excellent for removing byproducts with different polarities.
Preparative HPLC80-98%>99%Can provide very high purity but is often used for smaller scales.
Vacuum Sublimation>90%>99.5%Effective for volatile solids and removing non-volatile impurities.

Note: These are general estimates, and actual results will vary depending on the specific intermediate and experimental conditions.

This technical support center provides a starting point for addressing purification challenges in this compound synthesis. For more specific issues, consulting the detailed experimental sections of the primary literature is highly recommended.

Technical Support Center: Optimization of Photochemical Steps in Cage Construction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with photochemical cage construction. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the photochemical cleavage (uncaging) of caged compounds.

Q1: My uncaging reaction has a very low yield. What are the potential causes and how can I improve it?

A1: Low uncaging yield is a frequent issue with several potential causes. Systematically troubleshooting these factors can significantly improve your results.

  • Inadequate Light Source: The emission spectrum of your light source must overlap with the absorption spectrum of the photocage.[1] Using a light source with a wavelength that is not strongly absorbed by the caged compound will result in inefficient photolysis.

    • Solution: Verify the absorption maximum (λmax) of your caged compound and select a light source that emits at or near this wavelength.[1] Light Emitting Diodes (LEDs) are often preferred due to their narrow emission spectra, which can reduce side reactions.[2][3]

  • Low Quantum Yield (Φ) of the Photocage: The quantum yield is the efficiency of a photocage to release the cargo upon absorbing a photon.[4] Some photocages inherently have low quantum yields.

    • Solution: Consider using a different photocaging group known for higher quantum yields. For example, some coumarin-based cages have shown significant improvements in uncaging efficiency with chemical modifications.[5][6][7]

  • Incorrect Reaction Conditions: Factors such as solvent, pH, and temperature can influence the uncaging efficiency.

    • Solution: Optimize the reaction conditions. The choice of solvent can affect the stability of intermediates and the overall reaction rate.[8][9][10] Ensure the pH of the solution is appropriate for the specific photocage and the released molecule.

  • Photodegradation: The caged compound or the released molecule might be degrading under the irradiation conditions.

    • Solution: Reduce the irradiation time or the light intensity. The use of filters to block unwanted wavelengths can also be beneficial. It is crucial to find a balance between efficient uncaging and minimizing degradation.

Here is a logical workflow for troubleshooting low uncaging yield:

Caption: Troubleshooting workflow for low uncaging yield.

Q2: I am observing phototoxicity in my cell-based experiments. How can I minimize it?

A2: Phototoxicity is a critical concern in live-cell imaging and uncaging experiments, as the light used for photolysis can cause cellular damage.[11][12]

  • Use Longer Wavelengths: Whenever possible, use photocages that can be cleaved with longer wavelength light (e.g., visible or near-infrared) which is less energetic and generally causes less damage to cells than UV light.[13]

  • Two-Photon Excitation: Two-photon uncaging uses near-infrared light, which is less damaging to biological samples and provides better spatial confinement of the uncaging event.[12][14]

  • Minimize Light Exposure: Use the lowest possible light intensity and the shortest irradiation time necessary for effective uncaging.

  • Choose Photocages with High Two-Photon Cross-Sections (δu): For two-photon experiments, selecting a photocage with a high two-photon action cross-section will improve efficiency and allow for lower laser powers to be used.[15]

Q3: The release of my active molecule is too slow. How can I increase the rate of uncaging?

A3: The kinetics of the release process are crucial for time-resolved studies.[16]

  • Photocage Chemistry: The rate of release is an intrinsic property of the photocage's chemical structure and the mechanism of cleavage.[4] Some photocages have faster release kinetics than others. For example, the cleavage of nitrobenzyl-based cages can be slower than that of coumarin-based cages.[17][18]

  • Leaving Group: The nature of the molecule being released (the leaving group) can also influence the rate of the dark reaction following the initial photochemical event.[4]

  • Solvent and Temperature: The reaction environment can affect the kinetics. While temperature control might be limited in biological experiments, optimizing the solvent can sometimes improve the release rate.

Frequently Asked Questions (FAQs)

Q1: What is quantum yield (Φ) and why is it important?

A1: The quantum yield (Φ) of a photochemical reaction is the fraction of molecules that undergo a specific photoreaction (in this case, uncaging) after absorbing a photon.[4] It is a measure of the efficiency of the photochemical process. A higher quantum yield means that more of the absorbed light is being used for the desired uncaging reaction, which can lead to shorter irradiation times and reduced risk of phototoxicity.

Q2: How do I choose the right light source for my experiment?

A2: The ideal light source should have a high output at the wavelength of maximum absorption (λmax) of your photocage.[1]

  • Mercury and Xenon Arc Lamps: These are broadband sources and may require filters to select the desired wavelength. They can also generate significant heat.[2]

  • LEDs: Light Emitting Diodes offer narrow-band emission, which can be advantageous in reducing side reactions.[2][3] They also have a long lifetime and stable output.[3]

  • Lasers: Lasers provide high-intensity, monochromatic light, which is essential for applications like two-photon uncaging.[14]

The following table summarizes key characteristics of common light sources used in photochemistry:

Light SourceEmission SpectrumAdvantagesDisadvantages
Mercury Arc Lamp Broadband (UV-Vis)High intensityRequires filters, generates heat, lifetime degradation
Xenon Arc Lamp Broadband (UV-Vis-NIR)Continuous spectrum similar to sunlightRequires filters, generates heat
LED NarrowbandWavelength specific, long lifetime, stable output, low heatLower intensity than arc lamps
Laser MonochromaticHigh intensity, coherent, ideal for focused applicationsHigher cost, potential for phototoxicity if not controlled

Q3: How does the solvent affect the uncaging reaction?

A3: The solvent can influence the photochemical reaction in several ways:[8]

  • Solvation of Excited States: The polarity of the solvent can stabilize or destabilize the excited state of the photocage, which can affect the reaction pathway and efficiency.[8][10]

  • Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the photocage or the leaving group, influencing the reaction kinetics.[9]

  • Viscosity: While less common, high solvent viscosity can hinder the diffusion of the released molecule from the photocage remnant.

Experimental Protocols

Protocol 1: Determination of Photochemical Quantum Yield (Φu)

This protocol provides a general method for determining the uncaging quantum yield using a chemical actinometer.

Materials:

  • Caged compound of interest

  • Spectrophotometer (UV-Vis)

  • Light source with a known and stable output

  • Actinometer solution (e.g., potassium ferrioxalate)

  • Solvent for the reaction

Procedure:

  • Prepare Solutions: Prepare a solution of the caged compound at a concentration where the absorbance at the irradiation wavelength is between 0.1 and 1.

  • Actinometry: To determine the photon flux of the light source, irradiate the actinometer solution for a set period. The amount of photochemical reaction in the actinometer is then quantified by spectrophotometry, which allows for the calculation of the number of photons that entered the sample.

  • Sample Irradiation: Irradiate the solution of the caged compound under the exact same conditions (light source, geometry, irradiation time) as the actinometer.

  • Quantify Uncaging: After irradiation, determine the concentration of the released product or the remaining caged compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or NMR).

  • Calculate Quantum Yield: The quantum yield (Φu) is calculated using the following formula:

    Φu = (moles of product formed) / (moles of photons absorbed)

    The moles of photons absorbed can be determined from the actinometry experiment.

A simplified workflow for this process is illustrated below:

Caption: Workflow for determining quantum yield.

References

troubleshooting SmI2-mediated pinacol coupling for dimerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing samarium(II) iodide (SmI₂) for pinacol coupling reactions to achieve dimerization.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Your SmI₂-mediated pinacol coupling reaction is resulting in a low yield of the desired dimerized product or is not proceeding at all.

Possible Cause Troubleshooting Step Rationale
Inactive SmI₂ Ensure the SmI₂ solution is a deep blue or green color. If it is yellow or colorless, it has likely oxidized. Prepare a fresh solution of SmI₂ immediately before use.Sm(II) is readily oxidized by air and trace moisture. The characteristic blue/green color indicates the presence of the active Sm(II) species.
Insufficiently Dry Conditions All glassware must be flame-dried or oven-dried. Solvents like THF should be rigorously dried, for example, by distillation from sodium-benzophenone.[1]SmI₂ is extremely sensitive to protic impurities, which will quench the reaction.
Slow Reaction Rate For less reactive substrates, such as aliphatic aldehydes or ketones, the reaction may be sluggish.[2] Consider increasing the reaction time or gently warming the reaction from -78 °C to room temperature.[1]The reduction potential of the carbonyl compound influences the rate of ketyl radical formation. Aliphatic carbonyls have higher LUMO energies and are reduced more slowly than aromatic ones.[2]
Inappropriate Additives For certain substrates, additives are crucial. For catalytic systems, a co-reductant like Mg is necessary.[2][3] For some intermolecular couplings, additives like HMPA can be beneficial, though they may be detrimental in other cases.[4][5]Additives can enhance the reducing power of SmI₂, chelate samarium species to influence stereoselectivity, or participate in the catalytic cycle.[6][7]
Issue 2: Poor Diastereoselectivity

The reaction is producing the desired pinacol product, but as an unfavorable mixture of meso and dl diastereomers.

Possible Cause Troubleshooting Step Rationale
Lack of Chelating Control Add a chelating ligand such as tetraglyme.[2][3] The order of addition can be critical; add Me₂SiCl₂ to the SmI₂ before the tetraglyme.[2]Tetraglyme complexes with the samarium species, creating a more organized transition state that can significantly favor one diastereomer over the other.[2][3]
Substrate Type Diastereoselectivity is highly substrate-dependent. Aliphatic aldehydes often favor the dl (±) isomer, while aromatic aldehydes may favor the meso isomer, especially with catalytic systems.[2][3]The mechanism and transition state geometry can differ between aromatic and aliphatic substrates due to differences in their electronic properties and the stability of the intermediate ketyl radicals.[2]
Protic Additives The presence and type of proton source (e.g., t-BuOH, MeOH) can influence stereoselectivity.[8]The proton source is involved in the final protonation step to yield the diol. Its nature and concentration can affect the stereochemical outcome.
Issue 3: Formation of Side Products

Significant amounts of byproducts, such as the corresponding alcohol from carbonyl reduction, are observed.

Possible Cause Troubleshooting Step Rationale
Excess Proton Source Reduce the amount of proton source (e.g., t-BuOH) or add it more slowly to the reaction mixture.The intermediate ketyl radical can be protonated and further reduced to the alcohol. This pathway can compete with the desired dimerization.
Reaction Conditions Certain additives may promote over-reduction. For example, in some systems, additives like LiCl or MeOH can lead to aldehyde reduction instead of the desired coupling.[8]The choice of additives alters the reactivity and selectivity of the SmI₂ reagent system.[4][9]
Substrate Reactivity If the dimerization of the ketyl radical is slow, competing reduction to the alcohol can become a major pathway.Steric hindrance or electronic effects can disfavor the bimolecular coupling, allowing more time for the unimolecular reduction pathway to occur.

Frequently Asked Questions (FAQs)

Q1: How can I tell if my SmI₂ is active? A1: An active SmI₂ solution in THF should have a deep, vibrant blue or blue-green color. If the solution is yellow, brown, or colorless, the samarium has been oxidized to Sm(III) and will not be effective as a reducing agent.

Q2: Why is the order of reagent addition important in catalytic systems? A2: In catalytic systems using SmI₂/tetraglyme/Mg/Me₂SiCl₂, it has been observed that adding Me₂SiCl₂ to the SmI₂ before the tetraglyme is crucial for achieving high diastereoselectivity.[2] This suggests the formation of a specific active catalytic species prior to chelation is necessary for stereochemical control.

Q3: Can I use stoichiometric SmI₂ instead of a catalytic system? A3: Yes, many SmI₂-mediated pinacol couplings use stoichiometric amounts of the reagent.[2] Catalytic systems were developed to make the process more atom-economical and cost-effective for larger-scale reactions by using a stoichiometric co-reductant (like Mg) to regenerate the active Sm(II) species.[2][3]

Q4: What is the role of HMPA? A4: Hexamethylphosphoramide (HMPA) is a powerful coordinating ligand that can significantly increase the reduction potential of SmI₂.[7] This can be useful for reducing less reactive substrates. However, it can also alter selectivity and in some cases may be detrimental to the desired reaction outcome.[5] Due to its toxicity, alternatives like DMPU are sometimes used.[4]

Q5: My reaction is intramolecular. Does the same advice apply? A5: Yes, the principles of maintaining anhydrous conditions and ensuring active SmI₂ are critical. However, intramolecular reactions often exhibit different stereoselectivity compared to their intermolecular counterparts due to conformational constraints. High diastereomeric excesses (de) of up to 99% have been achieved in intramolecular couplings.[3]

Data Presentation

Table 1: Effect of Substrate and Ligand on Diastereoselectivity in Catalytic Pinacol Coupling

Substrate (Aldehyde)LigandYield (%)Diastereomeric Ratio (dl/meso)Reference
BenzaldehydeNone-No selectivity[2]
BenzaldehydeTetraglyme8519/81[2][3]
Heptanal (aliphatic)Tetraglyme7195/5[2][3]
CyclohexanecarboxaldehydeTetraglyme6595/5[2]

Conditions: SmI₂ (10 mol%), Mg (1.6 equiv), Me₂SiCl₂ (2 equiv), THF, rt.[2]

Experimental Protocols

Protocol 1: Preparation of SmI₂ Solution (0.1 M in THF)

This protocol is based on standard literature procedures.[1][4]

Materials:

  • Samarium metal powder

  • 1,2-Diiodoethane (or Iodine)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under a high vacuum and backfill with argon or nitrogen.

  • To the flask, add samarium powder (1.1 equivalents).

  • Add anhydrous THF via cannula or syringe.

  • To the stirring suspension, add a solution of 1,2-diiodoethane (1.0 equivalent) in anhydrous THF dropwise.

  • The reaction is typically initiated by gentle warming or sonication. The formation of the SmI₂ is indicated by the disappearance of the metallic samarium and the appearance of a deep blue color.

  • Stir the solution at room temperature for 1-2 hours until all the samarium has reacted. The solution is now ready for use.

Protocol 2: General Procedure for Catalytic Intermolecular Pinacol Coupling

This protocol is adapted from Aspinall, H. C.; Greeves, N.; Valla, C. Org. Lett.2005 , 7, 1919-1922.[2][3]

Materials:

  • SmI₂ solution (0.1 M in THF)

  • Magnesium turnings

  • Dichlorodimethylsilane (Me₂SiCl₂)

  • Tetraglyme

  • Aldehyde substrate

  • Anhydrous THF

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Mg turnings (1.6 equivalents).

  • Add the 0.1 M SmI₂ solution in THF (0.1 equivalents).

  • To this mixture, add Me₂SiCl₂ (2.0 equivalents).

  • Next, add tetraglyme (0.1 equivalents).

  • Finally, add a solution of the aldehyde (1.0 equivalent) in anhydrous THF.

  • Stir the reaction at room temperature and monitor by TLC. Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep_smi2 Prepare 0.1 M SmI₂ in anhydrous THF add_smi2 Add SmI₂ solution prep_smi2->add_smi2 dry_glass Flame-dry all glassware under inert atmosphere add_mg Add Mg turnings dry_glass->add_mg add_mg->add_smi2 add_si Add Me₂SiCl₂ add_smi2->add_si add_tg Add Tetraglyme add_si->add_tg add_sub Add Substrate add_tg->add_sub quench Quench Reaction (e.g., aq. NaHCO₃) add_sub->quench Monitor by TLC extract Extract with Organic Solvent quench->extract purify Purify via Chromatography extract->purify product Isolated Pinacol Product purify->product

Caption: Workflow for SmI₂-catalyzed pinacol coupling.

troubleshooting_logic cluster_yield Low Yield? cluster_stereo Poor Selectivity? cluster_byproduct Side Products? start Reaction Outcome Unsatisfactory check_smi2 Check SmI₂ Activity (Color should be blue) start->check_smi2 add_chelate Add Chelating Ligand (e.g., Tetraglyme) start->add_chelate reduce_protic Reduce Protic Source (e.g., t-BuOH) start->reduce_protic check_dry Verify Anhydrous Conditions check_smi2->check_dry check_time Increase Reaction Time/Temp check_dry->check_time check_order Verify Order of Addition add_chelate->check_order revisit_additives Re-evaluate Additives (e.g., HMPA, LiCl) reduce_protic->revisit_additives

Caption: Logic diagram for troubleshooting common issues.

References

managing steric hindrance in dodecahedrane precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges, particularly those related to steric hindrance, during the synthesis of dodecahedrane precursors.

Troubleshooting Guides

Issue 1: Low or No Yield in Late-Stage Cyclization/Bond Formation

Question: My key C-C bond-forming reaction to close a sector of the spherical carbon skeleton is failing. I'm observing either the recovered starting material or a complex mixture of byproducts. What are the likely causes and solutions?

Answer: Failure in late-stage cyclizations of this compound precursors is a classic and significant challenge, primarily driven by immense steric strain and unfavorable orbital alignment in the transition state. The core of the problem is forcing non-bonded atoms into close proximity to form the final covalent bonds of the cage structure.

Common Causes & Troubleshooting Steps:

  • Extreme Steric Hindrance: The rigid, concave structure of advanced precursors physically blocks reagents and prevents reactive centers from achieving the necessary proximity.

    • Strategy 1: High-Energy Conditions: The final C-C bond in the landmark Paquette synthesis was formed via a catalytic dehydrogenation at high temperature (250 °C) and pressure, using 10% palladium on carbon.[1] This provides the activation energy needed to overcome the steric barrier.

    • Strategy 2: Reductive Coupling: Reactions like the McMurry coupling can be effective for forming highly strained bonds, but may require significant optimization of conditions (catalyst, solvent, temperature).

    • Strategy 3: Small, Highly Reactive Reagents: In the Prinzbach synthesis of this compound from pagodane, fluoride was used as a critically small base to deprotonate sterically inaccessible protons, enabling the necessary intramolecular SN2 reactions to form key bonds.[2]

  • Unfavorable Conformation: The reactive groups may be oriented away from each other due to the molecule adopting a lower-energy conformation that is non-productive for cyclization.

    • Strategy 1: Conformational Restriction: If your precursor has rotatable bonds separating reactive moieties, consider introducing a rigid linker or "strap." For example, when an olefin metathesis reaction failed due to steric congestion and free rotation, researchers successfully rigidified the precursor by converting a vicinal diol into an acetonide.[3] This forced the olefins into proximity, enabling a successful photochemical [2+2] cycloaddition.[3]

    • Strategy 2: Template-Assisted Synthesis: While more complex, employing a template to pre-organize the precursor can enforce the correct geometry for the desired reaction.

  • Competing Side Reactions: Under forcing conditions, alternative reaction pathways like fragmentation, polymerization, or unwanted enolization can dominate.[1]

    • Strategy 1: Strategic Use of Protecting Groups: In Paquette's synthesis, a chloromethyl phenyl ether group was temporarily installed to prevent unwanted enolization near a reactive site during a Birch alkylation step.[1] This "appendix" was removed in a later stage.

    • Strategy 2: Reaction Monitoring: Carefully monitor reaction progress using TLC, LC-MS, or NMR to identify the formation of stable byproducts and optimize conditions to minimize their formation.[4]

Issue 2: Olefin Metathesis Fails on Complex Polycyclic Substrates

Question: I am attempting a ring-closing or rearrangement metathesis to form a key bond in my this compound precursor, but the reaction does not proceed, even with various catalysts. Why is this happening?

Answer: Olefin metathesis, while powerful, is highly sensitive to steric bulk around the double bond. In the context of this compound precursors, fragments like norbornyl systems present a sterically congested environment that can prevent the large, bulky metathesis catalysts (e.g., Grubbs or Schrock-type) from accessing and engaging with the olefin.[3]

Troubleshooting Workflow:

start Metathesis Failure: Recovered Starting Material check_sterics Hypothesis: Steric Shielding of Olefin? start->check_sterics change_catalyst Action: Switch to Less Bulky Catalyst (e.g., smaller ligands) check_sterics->change_catalyst Attempt 1 increase_temp Action: Increase Reaction Temperature check_sterics->increase_temp Attempt 2 result_fail Result: Still Fails change_catalyst->result_fail increase_temp->result_fail check_conformation Hypothesis: Unfavorable Conformation? result_fail->check_conformation restrict_conf Action: Introduce Conformational Lock (e.g., acetonide, strap) check_conformation->restrict_conf If conformation is flexible alt_strategy Action: Switch to Alternative Reaction (e.g., Photochemical [2+2]) check_conformation->alt_strategy If conformation is rigid or restriction fails restrict_conf->alt_strategy If new substrate still fails metathesis success Success: Desired Bond Formation restrict_conf->success If new substrate enables alternative reaction alt_strategy->success

Caption: Troubleshooting workflow for failed olefin metathesis.

Key Considerations:

  • Catalyst Choice: While various Grubbs and Schrock catalysts were exhaustively tested on a tethered bis-norbornene species, all proved fruitless due to steric congestion.[3] Simply switching catalysts may not be sufficient.

  • Conformational Freedom: Researchers hypothesized that the free rotation of two norbornyl fragments around a central C-C bond kept the olefins too far apart.[3]

  • Alternative Strategies: When metathesis proves intractable, consider reactions that are less sensitive to ground-state steric hindrance, such as photochemical or radical-based cyclizations. A photochemical [2+2] cycloaddition was highly efficient (quantitative yield) on a conformationally restricted substrate where metathesis had failed completely.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main strategic approaches to assembling the this compound core? A1: Historically, there have been several key strategies:

  • Linear/Convergent Synthesis (Paquette): This landmark 23-step synthesis involved a stepwise, convergent approach building complexity progressively.[5][6] It famously relied on securing the two halves of the sphere and then closing the final bonds under harsh conditions.[1]

  • Isomerization Strategy (Prinzbach): This route involves the synthesis of a constitutional isomer, pagodane, which is then rearranged under high temperature and pressure into the this compound skeleton.[2]

  • Symmetry-Driven Strategy (Modern Approaches): Recent efforts leverage the high Ih symmetry of this compound.[7] A key idea is the dimerization of monomeric fragments followed by a cascading cyclization, such as a proposed [2+2+2+2+2] polyene cyclization, to form multiple bonds in a single step.[3][8]

cluster_paquette Paquette: Convergent Synthesis cluster_prinzbach Prinzbach: Isomerization cluster_modern Modern: Symmetry-Driven Cascade p1 Cyclopentadiene p2 Build C2-symmetric 'domino-dione' p1->p2 p3 Elaborate to sphere (20 steps) p2->p3 p4 Dehydrogenative Closure (Pd/C, 250°C) p3->p4 This compound This compound p4->this compound pr1 Isodrin pr2 Synthesize Pagodane pr1->pr2 pr3 Isomerize to This compound pr2->pr3 pr3->this compound m1 Monomer Fragment m2 Dimerize Fragments m1->m2 m3 Polyene Cyclization Cascade m2->m3 m3->this compound

Caption: Comparison of major synthetic strategies for this compound.

Q2: Are there quantitative data comparing successful vs. unsuccessful strategies for overcoming steric hindrance? A2: Yes. A direct comparison can be made from recent synthetic efforts where an olefin metathesis strategy was abandoned in favor of a photochemical approach after installing a conformational lock.

Strategy Precursor Reaction Conditions Yield Reference
Attempt 1 Freely-rotating bis(alkene) 12 Olefin MetathesisGrubbs/Schrock Catalysts, various solvents/temps0% (Starting material recovered)[3]
Step 2a Diol 11 Acetonide FormationTosic acid, acetone22%[3]
Step 2b Conformationally locked acetonide 14 Photochemical [2+2] Cycloaddition254 nm light, Acetone, 20 minQuantitative[3]

This data clearly illustrates that for highly congested systems, a change in fundamental strategy (from metathesis to photochemistry) enabled by precursor modification was dramatically more effective than optimizing conditions for the failing reaction.

Q3: Can you provide a protocol for a key bond-forming reaction used to manage steric hindrance? A3: Certainly. The following protocol details the successful photochemical [2+2] cycloaddition performed on a conformationally rigid precursor after olefin metathesis failed. This method is effective for forming two C-C bonds in a highly congested environment.

Experimental Protocols

Protocol: Photochemical [2+2] Cycloaddition of a Rigid Dimer

This protocol is adapted from a published procedure for the synthesis of cyclobutane 16 from acetonide 14 .[3]

Objective: To form two new carbon-carbon bonds via an intramolecular [2+2] cycloaddition, creating a cyclobutane ring and completing a significant portion of the this compound core structure.

Materials:

  • Acetonide precursor 14 (19.7 mg, 14.8 µmol, 1.0 equiv)

  • Acetone (2.0 mL, reagent grade), to make a 7.4 mM solution

  • Nitrogen gas (high purity)

  • 2 mL quartz tube with a magnetic stir bar

  • Rayonet RPR-100 photoreactor (or similar apparatus equipped with 254 nm lamps)

Procedure:

  • Preparation: A 2 mL quartz tube equipped with a magnetic stir bar is charged with the acetonide precursor 14 (19.7 mg).

  • Dissolution: Acetone (2.0 mL) is added to the tube to dissolve the substrate. Acetone serves as both the solvent and a triplet sensitizer.[3]

  • Degassing: The solution is sparged with a gentle stream of nitrogen gas for 10 minutes to remove dissolved oxygen, which can quench the excited state.

  • Sealing: The quartz tube is securely sealed.

  • Irradiation: The sealed tube is placed inside a Rayonet RPR-100 photoreactor and irradiated with 254 nm light at room temperature (23 °C) with stirring.

  • Reaction Time: The irradiation is continued for 20 minutes. The reaction is reported to proceed to completion within this timeframe.[3]

  • Workup: After 20 minutes, the tube is removed from the photoreactor. The volatiles (acetone) are removed under reduced pressure.

  • Analysis: The resulting clear oil is the cyclobutane product 16 . The reaction is reported to provide a quantitative yield, and the product can be analyzed by NMR and mass spectrometry for confirmation.[3]

References

Dodecahedrane Derivatives Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dodecahedrane derivatives. The information addresses common stability issues encountered during the synthesis, purification, storage, and handling of these complex molecules.

Troubleshooting Guides

Issue: Degradation of this compound Derivatives During Synthesis

Question: My this compound derivative appears to be degrading during a synthetic step. What are the common causes and how can I mitigate this?

Answer:

Degradation during synthesis is a frequent challenge due to the strained nature of the this compound cage, although it is less strained than other platonic hydrocarbons like cubane.[1][2] Stability can be significantly influenced by the nature and position of functional groups.

Potential Causes:

  • Harsh Reagents: Strong acids, bases, or oxidizing agents can compromise the integrity of the this compound core or labile functional groups.

  • High Temperatures: While the this compound cage itself is thermally robust to a certain degree, prolonged exposure to high temperatures can lead to decomposition, especially for complex derivatives.[3]

  • Reactive Intermediates: The formation of unstable intermediates during a reaction can lead to undesired side reactions and degradation.

  • Inappropriate Solvent: The choice of solvent can impact the stability of your derivative, particularly if it can react with the compound or facilitate degradation pathways.

Troubleshooting Steps:

  • Reagent Selection:

    • Opt for milder reagents where possible.

    • If strong reagents are necessary, consider lowering the reaction temperature and carefully controlling the stoichiometry.

  • Temperature Control:

    • Run reactions at the lowest effective temperature.

    • Use controlled heating methods (e.g., oil bath) to ensure even temperature distribution.

  • Protecting Groups:

    • Utilize appropriate protecting groups for sensitive functionalities to shield them from harsh conditions.

  • Solvent Choice:

    • Select inert solvents that do not react with your starting materials, reagents, or products.

    • Ensure solvents are anhydrous and free of impurities.

Issue: Difficulty in Purifying this compound Derivatives

Question: I am struggling to purify my this compound derivative. It seems to be unstable on silica gel or during other purification methods. What are my options?

Answer:

Purification of this compound derivatives can be challenging due to their often non-polar nature and potential for degradation on stationary phases like silica gel.

Potential Causes:

  • Adsorption on Silica/Alumina: The slightly acidic nature of silica gel can catalyze the degradation of sensitive derivatives.

  • Thermal Decomposition: High temperatures during distillation or recrystallization can be problematic.

  • Co-elution with Impurities: The similar polarity of byproducts can make chromatographic separation difficult.

Troubleshooting Steps:

  • Chromatography Modifications:

    • Deactivated Silica: Use silica gel that has been treated with a base (e.g., triethylamine) to neutralize acidic sites.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral), or reversed-phase silica gel.

    • Silver Nitrate Treated Silica: For compounds with olefinic functionalities, silica gel impregnated with silver nitrate can aid in separation.[4]

    • Flash Column Chromatography: This technique can minimize the time the compound spends on the stationary phase.[5][6]

  • Non-Chromatographic Methods:

    • Recrystallization: If your compound is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[5]

    • Sublimation: For volatile solids, sublimation under high vacuum can provide very pure material.

    • Solvent Extraction: A carefully chosen series of liquid-liquid extractions can remove many impurities.

Frequently Asked Questions (FAQs)

Q1: How does functionalization affect the stability of the this compound core?

A1: Functionalization can have a significant impact on the stability of the this compound core. Electron-withdrawing groups can potentially increase the strain of the cage, while bulky substituents may introduce steric strain. Conversely, certain functionalizations can also stabilize the molecule.[7] Theoretical studies have been conducted on various derivatives, including halogenated and Si/C mixed analogues, to understand these effects.[1][8]

Q2: What are the optimal storage conditions for this compound derivatives?

A2: While specific conditions depend on the derivative, general best practices include:

  • Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Low Temperature: Refrigeration or freezing is recommended to slow down potential degradation pathways.

  • Protection from Light: Store in amber vials or in the dark to prevent photochemical reactions.

  • Anhydrous Conditions: Keep samples dry, as moisture can facilitate hydrolysis of certain functional groups.

Q3: Are there known degradation pathways for this compound derivatives?

A3: Specific, well-documented degradation pathways for a wide range of this compound derivatives are not extensively published. However, based on general principles of organic chemistry and studies on related cyclic alkanes, potential degradation could involve oxidation of the cage or reactions of the specific functional groups.[9] For instance, photochemically induced rearrangements or cycloadditions are known for related polycyclic systems.[4][5]

Q4: Can computational methods predict the stability of my this compound derivative?

A4: Yes, computational chemistry can be a powerful tool. Density Functional Theory (DFT) calculations can be used to estimate strain energies and heats of formation, providing insights into the relative stability of different isomers and derivatives.[3][10][11] These calculations can help guide synthetic efforts by identifying potentially more stable target molecules.

Quantitative Data Summary

Table 1: Calculated Strain Energies and Heats of Formation for Polyhedranes

CompoundStrain Energy (kcal/mol)Heat of Formation (kcal/mol)Reference
[D(3d)]-Octahedrane (C12H12)83.752[3]
[D(4d)]-Decahedrane (C16H16)75.435[3]
[I(h)]-Dodecahedrane (C20H20)51.54[3]
Cubane (C8H8)154.7-[1]
Tetrahedrane (C4H4)140.0-[1]

Key Experimental Protocols

Protocol 1: General Procedure for Photochemical [2+2] Cycloaddition

This protocol is adapted from the synthesis of a this compound precursor and illustrates a method for forming complex cage structures.[5]

  • Preparation: A solution of the diene precursor (e.g., 14.8 µmol) in an appropriate solvent (e.g., acetone, 7.4 mM) is prepared in a quartz tube equipped with a magnetic stir bar.

  • Degassing: The solution is sparged with an inert gas (e.g., N2) for 10-15 minutes to remove dissolved oxygen, which can quench the photochemical reaction.

  • Irradiation: The sealed tube is placed in a photoreactor (e.g., Rayonet RPR-100) and irradiated with UV light (e.g., 254 nm) at a controlled temperature (e.g., 23 °C) for a specified time (e.g., 20 minutes).

  • Workup: After the reaction is complete, the solvent is removed under reduced pressure to yield the crude product, which can then be purified by appropriate methods.

Protocol 2: Purification of an Intermediate Using Silver Nitrate-Treated Silica Gel

This method is useful for separating compounds with varying degrees of unsaturation.[4]

  • Preparation of AgNO3-Silica: Silica gel is slurried in a solution of silver nitrate in a suitable solvent (e.g., water or methanol). The solvent is then removed under reduced pressure to yield the impregnated silica.

  • Column Packing: A chromatography column is packed with the AgNO3-treated silica gel as a slurry in the desired eluent.

  • Chromatography: The crude mixture is loaded onto the column and eluted with a suitable solvent system (e.g., hexanes/EtOAc). The fractions are collected and analyzed by TLC.

  • Product Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

Diagrams

experimental_workflow Experimental Workflow: Troubleshooting Derivative Instability cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_storage Storage Stage start Derivative Degradation Observed reagent Assess Reagent Harshness start->reagent temp Evaluate Reaction Temperature start->temp protect Consider Protecting Groups start->protect instability Instability on Silica Gel deactivate Use Deactivated Silica instability->deactivate alternative Alternative Stationary Phase (Alumina, C18) instability->alternative non_chrom Non-Chromatographic Methods (Recrystallization, Sublimation) instability->non_chrom decomp Decomposition During Storage inert Store Under Inert Atmosphere decomp->inert low_temp Store at Low Temperature decomp->low_temp light Protect from Light decomp->light

Caption: Troubleshooting workflow for this compound derivative instability.

degradation_pathway Potential Degradation Pathways cluster_stressors Stressors cluster_products Potential Degradation Products Dodecahedrane_Derivative This compound Derivative Harsh_Reagents Harsh Reagents (Strong Acid/Base, Oxidants) Dodecahedrane_Derivative->Harsh_Reagents High_Temp High Temperature Dodecahedrane_Derivative->High_Temp UV_Light UV Light Dodecahedrane_Derivative->UV_Light Oxygen Oxygen / Air Dodecahedrane_Derivative->Oxygen Cage_Opening Cage-Opened Products Harsh_Reagents->Cage_Opening Functional_Group_Modification Functional Group Modification Harsh_Reagents->Functional_Group_Modification High_Temp->Cage_Opening Polymerization Polymerization High_Temp->Polymerization UV_Light->Cage_Opening UV_Light->Functional_Group_Modification Oxidized_Derivatives Oxidized Derivatives Oxygen->Oxidized_Derivatives

Caption: Potential degradation pathways for this compound derivatives.

References

Technical Support Center: Strategies for Controlling Enolization in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling enolization in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to unwanted enolization during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is enolization and why is it sometimes unwanted?

A1: Enolization is a chemical equilibrium between a carbonyl compound (keto form) and its corresponding enol or enolate form.[1] This process is crucial for many carbon-carbon bond-forming reactions. However, unwanted enolization can lead to a variety of side reactions, including:

  • Loss of regioselectivity: In unsymmetrical ketones, enolization can occur at multiple positions, leading to a mixture of products.[2]

  • Epimerization: If the α-carbon is a stereocenter, enolization can lead to racemization or epimerization, resulting in a loss of stereochemical control.

  • Polysubstitution: In reactions like α-halogenation, unwanted multiple enolization and reaction cycles can occur.[3]

  • Self-condensation: In reactions like the aldol condensation, a molecule can react with itself when it is intended to react with a different partner (a crossed aldol reaction).[4]

Q2: What is the fundamental principle behind controlling enolization?

A2: The key to controlling enolization lies in understanding and manipulating the reaction conditions to favor either the kinetic or the thermodynamic enolate.[5]

  • Kinetic Enolate: This is the enolate that is formed fastest. It typically forms by removing the most sterically accessible proton.[6]

  • Thermodynamic Enolate: This is the most stable enolate. It is usually the more substituted enolate, as this corresponds to a more substituted and therefore more stable double bond.[6]

By choosing the right base, solvent, and temperature, you can selectively generate one enolate over the other.

Q3: How does the choice of base influence which enolate is formed?

A3: The base is a critical factor.

  • For the kinetic enolate, use a strong, sterically hindered (bulky), non-nucleophilic base.[5][6] The classic example is Lithium Diisopropylamide (LDA).[7] Its bulkiness prevents it from accessing the more sterically hindered protons, so it preferentially removes the most accessible one.[8]

  • For the thermodynamic enolate, a smaller, strong base, such as sodium hydride or sodium ethoxide, is often used.[5] These bases are small enough to access the more hindered proton, and under equilibrating conditions, the more stable thermodynamic enolate will predominate.

Q4: What role does temperature play in controlling enolization?

A4: Temperature is a crucial lever to pull.

  • Low temperatures (typically -78 °C) favor the formation of the kinetic enolate.[2][5] At these temperatures, the deprotonation is essentially irreversible, and the product that is formed fastest is the one that is isolated.

  • Higher temperatures (room temperature or above) promote the formation of the thermodynamic enolate.[5] These conditions allow the reaction to reach equilibrium, where the most stable product is favored.

Q5: Can the solvent affect the outcome of my reaction?

A5: Yes, the solvent plays a significant role.

  • Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are typically used for kinetic enolate formation.[6][9] These solvents do not have acidic protons that could protonate the enolate and allow for equilibration.

  • Protic solvents like ethanol can facilitate equilibration by providing a source of protons, thus favoring the formation of the thermodynamic enolate.[6][9]

Troubleshooting Guides

Issue 1: Low Regioselectivity in the Alkylation of an Unsymmetrical Ketone

Problem: I'm trying to alkylate an unsymmetrical ketone, but I'm getting a mixture of products alkylated at both α-carbons.

Troubleshooting Steps:

  • Identify the Desired Product: Determine whether you need the kinetic or thermodynamic product.

  • Review Your Reaction Conditions: Compare your current protocol with the recommended conditions for kinetic and thermodynamic control.

ParameterTo Favor Kinetic Product (Less Substituted)To Favor Thermodynamic Product (More Substituted)
Base Strong, bulky, non-nucleophilic (e.g., LDA, LiHMDS)[5]Strong, small (e.g., NaH, NaOEt, KOtBu)[5]
Temperature Low (e.g., -78 °C)[2]Higher (e.g., Room Temperature to reflux)[5]
Solvent Aprotic (e.g., THF, Diethyl Ether)[6][9]Protic or Aprotic (conditions that allow equilibration)[6][9]
Reaction Time Short (less than an hour)[5]Long (over 20 hours)[5]
Order of Addition Add ketone to a solution of the base[10]Add base to a solution of the ketone[8]

Example Protocol for Kinetic Control:

  • Dissolve diisopropylamine in dry THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium to form LDA.

  • Slowly add the ketone to the LDA solution at -78 °C.

  • After a short period (e.g., 30 minutes), add the alkylating agent.

Example Protocol for Thermodynamic Control:

  • Dissolve the ketone in a suitable solvent (e.g., THF or an alcohol).

  • Add a strong, non-bulky base (e.g., sodium hydride).

  • Allow the reaction to stir at room temperature or with gentle heating for an extended period to ensure equilibration.

  • Add the alkylating agent.

Issue 2: Self-Condensation is Competing with my Crossed Aldol Reaction

Problem: I'm trying to perform a crossed aldol reaction, but I'm getting a significant amount of the self-condensation product of my enolizable starting material.

Solution: Use a Directed Aldol Strategy with a Pre-formed Enolate. [11]

This approach ensures that one carbonyl compound is completely converted to its enolate before the second carbonyl compound (the electrophile) is introduced.[12]

Experimental Protocol for a Directed Aldol Reaction:

  • Prepare the Enolate: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone or aldehyde that will act as the nucleophile in dry THF.

  • Cool the solution to -78 °C.

  • Slowly add one equivalent of a strong, bulky base like LDA. Stir for 30-60 minutes to ensure complete enolate formation.

  • Add the Electrophile: Slowly add the second aldehyde or ketone (the electrophile) to the solution of the pre-formed enolate at -78 °C.

  • Quench the Reaction: After the reaction is complete (monitored by TLC), quench the reaction by adding a proton source, such as a saturated aqueous solution of ammonium chloride.

  • Workup: Proceed with a standard aqueous workup and purification.

Diagram of Directed Aldol Workflow

G cluster_enolate_formation Step 1: Enolate Formation cluster_reaction Step 2: Aldol Addition cluster_workup Step 3: Workup start Carbonyl Nucleophile + Dry THF cool Cool to -78 °C start->cool add_lda Add LDA cool->add_lda form_enolate Stir to form enolate add_lda->form_enolate add_electrophile Add Carbonyl Electrophile at -78 °C form_enolate->add_electrophile react Reaction add_electrophile->react quench Quench with aq. NH4Cl react->quench extract Aqueous Workup quench->extract purify Purification extract->purify

Caption: Workflow for a directed aldol reaction.

Issue 3: My reaction is not selective, and I have base-sensitive functional groups in my molecule.

Solution: Use Silyl Enol Ethers.

Silyl enol ethers are stable, isolable intermediates that can be used as enolate surrogates.[13] They can be formed regioselectively under either kinetic or thermodynamic conditions and then reacted with electrophiles in the presence of a Lewis acid. This avoids the use of strong bases in the carbon-carbon bond-forming step.

Experimental Protocol for Silyl Enol Ether Formation:

  • Kinetic Silyl Enol Ether:

    • React the ketone with LDA at -78 °C in THF to form the kinetic enolate.[13]

    • Trap the enolate by adding trimethylsilyl chloride (TMSCl).[13]

  • Thermodynamic Silyl Enol Ether:

    • React the ketone with trimethylsilyl chloride and a weak base like triethylamine (Et3N) at room temperature.[13]

Diagram of Kinetic vs. Thermodynamic Enolate Formation

G cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control start Unsymmetrical Ketone k_conditions LDA, THF, -78 °C start->k_conditions t_conditions NaH, THF, 25 °C start->t_conditions k_enolate Kinetic Enolate (Less Substituted) k_conditions->k_enolate t_enolate Thermodynamic Enolate (More Substituted) t_conditions->t_enolate

Caption: Conditions for kinetic vs. thermodynamic enolate formation.

Decision-Making Pathway for Enolization Control

G start Goal: Control Enolization q1 Is the desired product from reaction at the less substituted α-carbon? start->q1 kinetic Use Kinetic Conditions: - Bulky Base (LDA) - Low Temp (-78 °C) - Aprotic Solvent (THF) q1->kinetic Yes thermo Use Thermodynamic Conditions: - Small Base (NaH) - High Temp (RT) - Equilibrating Conditions q1->thermo No q2 Are there base-sensitive functional groups? silyl_enol_ether Consider forming a silyl enol ether and using Lewis acid catalysis. q2->silyl_enol_ether Yes kinetic->q2 thermo->q2

Caption: Decision-making tool for enolization control.

References

Validation & Comparative

A Comparative Spectroscopic Guide to Dodecahedrane and Other Cage-Like Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic techniques used to characterize dodecahedrane, a molecule of significant theoretical and synthetic interest. By presenting key spectroscopic data alongside that of other well-known cage-like hydrocarbons, adamantane and buckminsterfullerene (C60), this document aims to serve as a practical reference for researchers engaged in the synthesis, identification, and functionalization of complex polycyclic molecules.

Spectroscopic Data Comparison

The unique, high-symmetry structure of this compound (Ih) results in distinct spectroscopic signatures. The following tables summarize the key spectroscopic data for this compound and compare it with adamantane (Td symmetry) and C60 fullerene (Ih symmetry).

Spectroscopic Technique This compound (C₂₀H₂₀) Adamantane (C₁₀H₁₆) Buckminsterfullerene (C₆₀)
¹H NMR A single sharp peak at 3.38 ppm, indicative of the high symmetry where all 20 protons are chemically equivalent.[1][2]Two distinct signals for the methine (-CH) and methylene (-CH₂) protons.Not applicable (no protons).
¹³C NMR A single peak is expected due to the equivalence of all 20 carbon atoms. While synthetic papers refer to its use in characterization, a precise chemical shift value is not readily available in the surveyed literature.Two signals corresponding to the methine (CH) and methylene (CH₂) carbons.A single sharp peak, typically observed around 143.7 ppm.
Infrared (IR) Spectroscopy Key IR-active modes (T₁ᵤ symmetry) are observed at 728 cm⁻¹ and 1298 cm⁻¹.[3] The C-H stretching region shows a complex pattern.[3][4]Characterized by multiple absorption bands corresponding to C-H and C-C stretching and bending vibrations.Due to its high symmetry, only four IR-active modes (T₁ᵤ) are observed.
Mass Spectrometry (MS) The molecular ion peak ([M]⁺) is expected at m/z 260.38. Detailed fragmentation data is not widely reported.The molecular ion is observed, with fragmentation often involving the loss of alkyl fragments.The mass spectrum is dominated by the molecular ion peak (m/z 720), with minimal fragmentation under typical conditions.
X-ray Crystallography Confirms the dodecahedral cage structure with Ih symmetry.Reveals a diamondoid cage structure with Td symmetry.Shows a truncated icosahedron structure with Ih symmetry.

Detailed Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
Compound ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm) Solvent
This compound3.38 (s)[1][2]Not availableNot specified
Adamantane~1.75 (br s, 12H, CH₂) and ~1.87 (br s, 4H, CH)28.7 (CH), 38.2 (CH₂)CDCl₃
C₆₀ FullereneNot applicable~143.7 (s)ODCB-d₄
Infrared (IR) Spectroscopy
Compound Key IR Absorption Bands (cm⁻¹)
This compound728 (T₁ᵤ), 1298 (T₁ᵤ), Complex C-H stretching region (~2900)[3]
Mass Spectrometry (MS)
Compound Molecular Ion (m/z) Major Fragments (m/z)
This compound260.38Not readily available
Adamantane136135, 93, 79, 77, 67, 41
C₆₀ Fullerene720720 (base peak)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 1-5 mg of the analyte in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, ODCB-d₄) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Thin Film: Dissolve a small amount of the sample in a volatile solvent. Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

  • Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum. A background spectrum of the KBr pellet or the clean salt plate should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like this compound and adamantane, direct insertion or gas chromatography-mass spectrometry (GC-MS) can be used. For less volatile compounds like C₆₀, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are often employed.

  • Ionization: Ionize the sample molecules. Electron ionization (EI) is a common method for hydrocarbons, which often leads to fragmentation. Softer ionization techniques can be used to preserve the molecular ion.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound of suitable size and quality. This is often the most challenging step and may involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The structural model is then refined to best fit the experimental data.

  • Structure Analysis: The final refined structure provides detailed information about bond lengths, bond angles, and the overall molecular geometry.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_data Data Analysis & Structure Elucidation Synthesis This compound Synthesis Purification Purification (e.g., Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS XRay X-ray Crystallography Purification->XRay NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data XRay_Data Crystal Structure XRay->XRay_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure XRay_Data->Structure

Caption: General workflow for this compound characterization.

NMR_Workflow start Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard start->add_tms acquire_1h Acquire ¹H NMR Spectrum add_tms->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum add_tms->acquire_13c process_data Process Raw Data (FT, Phasing, Baseline) acquire_1h->process_data acquire_13c->process_data analyze_spectra Analyze Chemical Shifts & Coupling process_data->analyze_spectra

Caption: Detailed workflow for NMR spectroscopic analysis.

MS_Workflow Sample Sample Introduction (GC or Direct Inlet) Ionization Ionization (e.g., Electron Ionization) Sample->Ionization MassAnalyzer Mass Analyzer (Quadrupole or TOF) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Analysis Data Analysis (Molecular Ion, Fragmentation) Spectrum->Analysis

Caption: Workflow for mass spectrometry analysis.

References

A Comparative Guide to Dodecahedrane and Buckminsterfullerene C60 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the chemical and physical properties, stability, reactivity, and potential therapeutic applications of two iconic spherical carbon structures: the saturated alkane dodecahedrane (C₂₀H₂₀) and the aromatic buckminsterfullerene (C₆₀).

This guide provides a detailed comparison of this compound and buckminsterfullerene C₆₀, offering insights into their unique characteristics and potential for scientific research and drug development. While both molecules are celebrated for their highly symmetrical, cage-like structures, their fundamental chemical and physical properties diverge significantly, leading to distinct research trajectories and application potentials.

At a Glance: this compound vs. Buckminsterfullerene C₆₀

PropertyThis compound (C₂₀H₂₀)Buckminsterfullerene (C₆₀)
Molecular Formula C₂₀H₂₀C₆₀
Molar Mass 260.38 g/mol [1]720.66 g/mol
Structure Saturated hydrocarbon with 12 fused pentagonal rings.[1][2]Allotrope of carbon with 12 pentagons and 20 hexagons.[3]
Carbon Hybridization sp³sp²
Symmetry Group Icosahedral (Iₕ)[2]Icosahedral (Iₕ)
Melting Point 430 ± 10 °C[1]Sublimes at ~600 °C in vacuum
Solubility Soluble in nonpolar organic solvents.Soluble in aromatic solvents like toluene and carbon disulfide; insoluble in water.
HOMO-LUMO Gap ~7.6 eV (calculated)[4][5]~1.5-2.3 eV (experimental)[6]
Chemical Reactivity Relatively inert, undergoes substitution reactions.Undergoes addition reactions (e.g., hydrogenation, halogenation, cycloadditions).[3]
Key Applications Primarily of theoretical and synthetic interest.Drug delivery, antioxidant, antiviral agent, photosensitizer in photodynamic therapy.[3][7][8][9]

Structural and Physicochemical Properties

This compound is a saturated Platonic hydrocarbon, meaning its 20 carbon atoms are sp³-hybridized and form a cage structure composed of 12 pentagonal faces. Each carbon is bonded to three other carbons and one hydrogen atom.[1][2] In contrast, buckminsterfullerene, often called a "buckyball," is an allotrope of carbon where 60 sp²-hybridized carbon atoms form a truncated icosahedron, a shape reminiscent of a soccer ball, with 20 hexagonal and 12 pentagonal faces.[3]

The difference in hybridization leads to significant variations in their electronic properties. This compound, being a saturated alkane, has a large HOMO-LUMO gap, rendering it chemically inert.[4][5] Conversely, the delocalized π-electron system of C₆₀ results in a smaller HOMO-LUMO gap, making it more reactive and capable of accepting electrons, a key feature for its antioxidant properties.[3][6][10]

Stability and Reactivity

Thermal Stability: Both molecules exhibit high thermal stability. This compound has a high melting point of 430 °C, and theoretical studies suggest its stability increases with the formation of oligomers.[1][11] C₆₀ is also thermally stable, subliming at around 600 °C in a vacuum.[12][13]

Chemical Reactivity: this compound's reactivity is characterized by substitution reactions at its C-H bonds, a process that has been explored for monofunctionalization. It is generally considered to be chemically inert due to its saturated nature. Buckminsterfullerene, with its electron-deficient double bonds, readily undergoes addition reactions, allowing for a wide range of chemical modifications.[3] This functionalization is crucial for enhancing its solubility and for attaching therapeutic agents for drug delivery applications.

Synthesis and Functionalization

The synthesis of this compound is a complex, multi-step process that has been a significant challenge in organic chemistry. In contrast, buckminsterfullerene can be produced on a larger scale through methods like the electric arc discharge between graphite electrodes.

The ability to functionalize the C₆₀ cage is a cornerstone of its biomedical applications. By attaching hydrophilic groups, its poor water solubility can be overcome, enabling its use in biological systems.[3] Furthermore, specific molecules, such as drugs or targeting ligands, can be covalently attached to the fullerene surface.

Experimental Protocols

Synthesis of Buckminsterfullerene (C₆₀) - Arc Discharge Method

Objective: To produce a mixture of fullerenes, primarily C₆₀, from graphite.

Materials:

  • Graphite rods (high purity)

  • Helium gas

  • Toluene

  • Soxhlet extractor

  • Rotary evaporator

  • Chromatography column (alumina or silica gel)

Procedure:

  • Graphite rods are placed in a chamber filled with helium at low pressure.

  • A high current is passed through the rods, creating an electric arc that vaporizes the graphite, forming a soot.

  • The soot is collected and then subjected to Soxhlet extraction with toluene. The fullerenes dissolve in the toluene, giving it a characteristic red-brown color.

  • The toluene solution is concentrated using a rotary evaporator.

  • The crude fullerene extract is then purified using column chromatography to separate C₆₀ from other fullerenes (like C₇₀) and impurities.

Functionalization of C₆₀ for Drug Delivery

Objective: To attach a generic drug molecule to the C₆₀ cage to improve its solubility and targeting.

Procedure (General Overview):

  • Solubilization: The pristine C₆₀ is first derivatized to introduce functional groups that enhance its water solubility. A common method is the Prato reaction, which introduces pyrrolidine rings onto the fullerene surface.

  • Linker Attachment: A linker molecule is often attached to the functionalized fullerene. This linker can provide a spacer between the fullerene and the drug and may include a cleavable bond for controlled drug release.

  • Drug Conjugation: The drug molecule is then covalently bonded to the linker.

  • Purification and Characterization: The final C₆₀-drug conjugate is purified using techniques like HPLC and characterized using methods such as NMR, mass spectrometry, and UV-Vis spectroscopy to confirm its structure and purity.

Applications in Drug Development

Buckminsterfullerene C₆₀: A Versatile Nanocarrier

The unique properties of C₆₀ have made it a subject of intense research in drug development. Its cage-like structure can encapsulate drug molecules, and its surface can be functionalized for targeted delivery.[8][9]

Antioxidant and Neuroprotective Effects: C₆₀ and its derivatives are potent radical scavengers, attributed to their ability to accept multiple electrons. This has led to investigations into their use for treating conditions associated with oxidative stress, such as neurodegenerative diseases.[3]

Antiviral Activity: Fullerene derivatives have shown promise as antiviral agents, notably against HIV, by inhibiting the HIV-1 protease enzyme.

Photodynamic Therapy (PDT): C₆₀ is an excellent photosensitizer. Upon irradiation with light, it can generate reactive oxygen species (ROS) that are cytotoxic to cancer cells, making it a candidate for photodynamic therapy.[7]

Drug Delivery: The ability to functionalize C₆₀ with various molecules has made it an attractive nanocarrier for delivering anticancer drugs and other therapeutic agents.[8][9] Studies have shown that C₆₀-drug conjugates can enhance the efficacy of the drug and reduce side effects.

This compound: A Molecule of Theoretical Interest

To date, this compound has not been significantly explored for practical applications in drug development. Its chemical inertness and the extreme difficulty of its synthesis have limited its use primarily to fundamental chemical research. While its rigid, well-defined structure could theoretically be of interest as a scaffold, the challenges associated with its production and functionalization are significant hurdles.

Signaling Pathways and Experimental Workflows

C₆₀ and the TNF-α Signaling Pathway

Buckminsterfullerene derivatives have been shown to modulate inflammatory responses. One key pathway involved is the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway. C₆₀ can attenuate inflammation by decreasing the expression of pro-inflammatory cytokines like TNF-α and COX-2.[14]

TNF_alpha_pathway C60 C60 IKK IKK C60->IKK Inhibits TNFa TNFa TNFR TNFR TNFa->TNFR Binds to TNFR->IKK Activates NFkB NFkB IKK->NFkB Activates Inflammation Inflammation NFkB->Inflammation Promotes

Caption: C₆₀'s role in the TNF-α signaling pathway.

Experimental Workflow for C₆₀-Based Drug Delivery

The development of a C₆₀-based drug delivery system involves a series of well-defined steps, from synthesis to in vivo evaluation.

Drug_Delivery_Workflow synthesis synthesis functionalization functionalization synthesis->functionalization 1. Solubilization conjugation conjugation functionalization->conjugation 2. Drug Attachment characterization characterization conjugation->characterization 3. Purity & Structure in_vitro in_vitro characterization->in_vitro 4. Cell Studies in_vivo in_vivo in_vitro->in_vivo 5. Animal Models

Caption: Workflow for C₆₀ drug delivery system development.

Conclusion

This compound and buckminsterfullerene C₆₀, while sharing a captivating spherical geometry, represent two vastly different avenues of chemical research and application. This compound remains a landmark achievement in synthetic organic chemistry, a testament to the ingenuity of chemists in constructing complex molecules. Its potential for practical applications, however, is yet to be realized.

In stark contrast, buckminsterfullerene C₆₀ has catalyzed a multidisciplinary research explosion. Its unique electronic properties and the relative ease of its production and functionalization have positioned it as a promising platform for a wide array of applications, particularly in the biomedical field. For researchers and professionals in drug development, C₆₀ offers a versatile and highly tailorable scaffold for creating novel therapeutic and diagnostic agents. The ongoing exploration of its biological interactions and the refinement of C₆₀-based delivery systems continue to open new frontiers in medicine.

References

A Comparative Guide to the Structural Differences Between Dodecahedrane and Cubane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and physicochemical properties of two iconic platonic hydrocarbons: dodecahedrane (C₂₀H₂₀) and cubane (C₈H₈). The unique geometries of these molecules result in significant differences in their stability, reactivity, and potential applications, particularly in the fields of materials science and drug development. This document summarizes key experimental data, outlines the complex multi-step syntheses, and provides a visual representation of their distinct structural features.

Quantitative Data Summary

The following table summarizes the key structural and thermodynamic properties of this compound and cubane, compiled from experimental and computational studies.

PropertyThis compound (C₂₀H₂₀)Cubane (C₈H₈)
Molecular Formula C₂₀H₂₀C₈H₈
Molar Mass 260.38 g/mol 104.15 g/mol [1]
Symmetry Point Group IₕOₕ
C-C Bond Length 1.548 Å (calculated)[2], 1.535-1.541 Å (X-ray)[2]1.571 Å (experimental)[3], 1.5727 ± 0.0019 Å[4][5]
C-H Bond Length 1.084 Å (calculated)[2]1.082 Å (experimental)[3], 1.118 ± 0.008 Å[4][5]
C-C-C Bond Angle ~108°90°[1][3]
Strain Energy Minimal angle strain, significant torsional strainHigh angle strain (166 kcal/mol)[4][5]
Heat of Formation (gas phase) 13-19 kcal/mol[2]148.7 kcal/mol[6] (622.1 ± 3.7 kJ/mol)
¹H NMR Chemical Shift 3.38 ppm~4.0 ppm
¹³C NMR Chemical Shift 73.5 ppm47.2 ppm
Key IR Absorptions 728 cm⁻¹, 1298 cm⁻¹[7]851 cm⁻¹, 1231 cm⁻¹, 3000 cm⁻¹

Structural and Stability Comparison

This compound, with its 20 carbon atoms arranged in a dodecahedron, exhibits C-C-C bond angles of approximately 108°, which is very close to the ideal tetrahedral angle of 109.5°. This results in minimal angle strain. However, the eclipsed conformations of the C-H bonds along the edges of the pentagonal faces lead to significant torsional strain.

In contrast, cubane's eight carbon atoms are arranged at the vertices of a cube, forcing the C-C-C bond angles to a highly strained 90°.[1][3] This severe angle strain is the dominant factor in its high heat of formation and makes it a high-energy molecule. Despite this, cubane is kinetically stable due to the absence of low-energy decomposition pathways.[2]

The difference in strain is also reflected in their bond lengths. The C-C bonds in this compound are within the normal range for alkanes, whereas the C-C bonds in cubane are slightly elongated.

G start Cyclopentadiene step1 Dihydrofulvalene synthesis start->step1 step2 Diels-Alder with dimethyl acetylenedicarboxylate step1->step2 step3 Multi-step functional group transformations and cyclizations step2->step3 step4 Formation of 'domino' diketone step3->step4 step5 Photochemical closure step4->step5 step6 Final reduction and isomerization step5->step6 end This compound step6->end G start 2-Cyclopentenone step1 Bromination start->step1 step2 Diels-Alder dimerization step1->step2 step3 Photochemical [2+2] cycloaddition step2->step3 step4 Favorskii rearrangement step3->step4 step5 Decarboxylation step4->step5 end Cubane step5->end

References

Unraveling the Perfect Symmetry of Dodecahedrane: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The highly symmetric cage hydrocarbon, dodecahedrane (C₂₀H₂₀), with its icosahedral (I h) point group symmetry, has long been a celebrated target in organic synthesis. Its perfect arrangement of atoms, where every carbon and hydrogen is indistinguishable from any other, presents a unique spectroscopic signature. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) data that serves as the definitive validation of this compound's remarkable symmetry, contrasted with less symmetrical polycyclic hydrocarbons.

This analysis is tailored for researchers, scientists, and drug development professionals who rely on precise structural elucidation to inform their work. The stark contrast in NMR spectral complexity between this compound and its less symmetrical counterparts underscores the power of this technique in confirming molecular symmetry.

The Signature of Symmetry: A Single Peak Tells the Story

The ultimate proof of this compound's I h symmetry lies in its remarkably simple ¹H and ¹³C NMR spectra. Due to the perfect equivalence of all 20 carbon atoms and all 20 hydrogen atoms, each spectrum displays only a single, sharp resonance.[1][2] This is a direct consequence of the fact that, in the NMR experiment, all the protons experience the exact same magnetic environment, as do all the carbon atoms.

In contrast, cage-like hydrocarbons with lower symmetry exhibit more complex NMR spectra, with multiple signals corresponding to the chemically non-equivalent carbon and hydrogen atoms within their structures.

Comparative NMR Data

The following table summarizes the quantitative ¹H and ¹³C NMR data for this compound and other representative polycyclic hydrocarbons, vividly illustrating the effect of molecular symmetry on the number of observed signals.

CompoundMolecular FormulaPoint Group Symmetry¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound C₂₀H₂₀I h 3.38 (s, 20H)[1][3]66.93 (s)[2]
AdamantaneC₁₀H₁₆T d1.87 (s, 12H), 1.76 (s, 4H)37.85, 28.46
CubaneC₈H₈O h4.04 (s, 8H)47.2
PagodaneC₂₀H₂₀D 2hMultiple signalsMultiple signals

Note: 's' denotes a singlet peak. The integration (e.g., 20H) indicates the number of protons represented by the signal.

Experimental Protocols

The acquisition of high-resolution NMR spectra is crucial for the unambiguous structural validation of novel compounds. Below is a typical experimental protocol for the NMR analysis of polycyclic hydrocarbons like this compound.

Sample Preparation
  • Dissolution: Approximately 5-10 mg of the analyte (e.g., this compound) is dissolved in 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its good solubilizing power for nonpolar compounds.

  • Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal reference standard for calibrating the chemical shift scale to 0.00 ppm.

NMR Data Acquisition
  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Acquisition Time: Typically 2-3 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

    • Number of Scans: Due to the high concentration of equivalent protons, a small number of scans (e.g., 8-16) is usually adequate to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon environment.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

    • Number of Scans: A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The exact number will depend on the sample concentration.

Logical Pathway to Symmetry Confirmation

The process of validating this compound's I h symmetry through NMR follows a clear logical progression, as illustrated in the diagram below. The high symmetry of the molecule leads to the chemical equivalence of all its protons and carbons, which in turn results in single, sharp peaks in their respective NMR spectra. This starkly contrasts with the multiple peaks observed for molecules with lower symmetry.

Symmetry_Validation cluster_concept Conceptual Framework cluster_experiment Experimental Observation cluster_conclusion Conclusion Molecular_Symmetry Molecular Symmetry Chemical_Equivalence Chemical Equivalence of Nuclei Molecular_Symmetry->Chemical_Equivalence leads to NMR_Spectroscopy NMR Spectroscopy Chemical_Equivalence->NMR_Spectroscopy is observed by Dodecahedrane_Spectra This compound: Single ¹H Peak Single ¹³C Peak NMR_Spectroscopy->Dodecahedrane_Spectra yields for This compound Low_Symmetry_Spectra Low Symmetry Molecules: Multiple ¹H Peaks Multiple ¹³C Peaks NMR_Spectroscopy->Low_Symmetry_Spectra yields for others Symmetry_Confirmation Confirmation of Ih Symmetry Dodecahedrane_Spectra->Symmetry_Confirmation provides evidence for Low_Symmetry_Spectra->Symmetry_Confirmation provides contrast

References

A Comparative Analysis of Strain Energies in Platonic Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the inherent instability of geometrically fascinating molecules, this guide provides a comparative study of the strain energies of platonic hydrocarbons. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes experimental and computational data to illuminate the unique chemical properties of tetrahedrane, cubane, and dodecahedrane.

Platonic hydrocarbons, polyhedral cage compounds whose carbon skeletons form one of the five Platonic solids, have long captured the imagination of chemists. Their unique geometries, however, impose significant ring and angle strain, leading to high strain energies and fascinating chemical reactivity. This guide presents a comparative analysis of the strain energies of the three known platonic hydrocarbons: tetrahedrane (C₄H₄), cubane (C₈H₈), and this compound (C₂₀H₂₀). While tetrahedrane remains a hypothetical compound in its unsubstituted form, its derivatives have been synthesized, and its strain energy has been predicted through computational methods.[1][2] Cubane and this compound, on the other hand, have been successfully synthesized and their properties extensively studied.[1][3]

Quantitative Comparison of Strain Energies

The strain energy of a molecule is the excess energy it possesses due to its geometry deviating from an idealized, strain-free reference structure. This energy is a critical factor in determining the molecule's stability and reactivity. The table below summarizes the experimentally determined and computationally calculated strain energies for tetrahedrane, cubane, and this compound.

Platonic HydrocarbonMolecular FormulaPoint GroupExperimental Strain Energy (kcal/mol)Computational Strain Energy (kcal/mol)
TetrahedraneC₄H₄TdN/A (unsubstituted)128.57 - 140.0[4][5]
CubaneC₈H₈Oh142.7 ± 1.2, ~142, 166[5][6][7][8]144.78, 154.7, 166[4][5][9]
This compoundC₂₀H₂₀Ih22.4 ± 1, 61.4[4][5]20.18[5]

Note: Strain energy values can vary depending on the experimental or computational method used. The values presented here are a selection from the available literature to illustrate the general trend.

The data clearly indicates that tetrahedrane possesses the highest strain energy, a consequence of its extremely acute C-C-C bond angles of 60°. Cubane follows with a significant amount of strain due to its 90° bond angles.[6][9] In contrast, this compound exhibits remarkably lower strain energy, as the C-C-C bond angles of its pentagonal faces (108°) are very close to the ideal tetrahedral angle of 109.5°.[1]

Visualizing the Relationship Between Structure and Strain

The following diagram illustrates the fundamental relationship between the geometry of each platonic hydrocarbon, the resulting bond angles, and the consequent strain energy. The deviation from the ideal tetrahedral bond angle directly correlates with the magnitude of the strain energy.

G cluster_tetrahedrane Tetrahedrane cluster_cubane Cubane cluster_this compound This compound a1 Td Symmetry C-C-C Angle: 60° a2 High Angle Strain a1->a2 leads to a3 Highest Strain Energy (~140 kcal/mol) a2->a3 results in b3 High Strain Energy (~166 kcal/mol) b1 Oh Symmetry C-C-C Angle: 90° b2 Significant Angle Strain b1->b2 leads to b2->b3 results in c3 Lowest Strain Energy (~61 kcal/mol) c1 Ih Symmetry C-C-C Angle: 108° c2 Minimal Angle Strain c1->c2 leads to c2->c3 results in

Relationship between molecular geometry and strain energy in platonic hydrocarbons.

Experimental and Computational Methodologies

The determination of strain energies relies on a combination of experimental techniques and sophisticated computational methods.

Experimental Protocols

1. Calorimetry: This classical method involves measuring the heat released during a chemical reaction, typically combustion. The standard enthalpy of formation (ΔHf°) of the hydrocarbon is determined from the heat of combustion. The strain energy is then calculated as the difference between this experimental ΔHf° and a theoretical ΔHf° for a hypothetical strain-free molecule with the same atomic composition. This theoretical value is estimated using group increment theory, which assigns specific enthalpy contributions to different chemical groups (e.g., -CH2-, -CH-).

2. Gas-Phase Ion Thermochemistry: This technique involves studying the thermodynamics of reactions involving ions in the gas phase.[10] Methods such as bracketing experiments in Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS) can be used to determine the gas-phase acidity or basicity of a compound.[11] This data, in conjunction with other thermochemical information, can be used to construct thermochemical cycles that yield the enthalpy of formation and, consequently, the strain energy of the molecule.[10]

Computational Protocols

1. Isodesmic and Homodesmotic Reactions: These are hypothetical reactions designed to cancel out systematic errors in quantum chemical calculations.[12][13]

  • Isodesmic reactions: In these reactions, the number of bonds of each formal type (e.g., C-C, C-H) is conserved on both sides of the equation.[13] The strain energy of the target molecule is then derived from the calculated enthalpy of the reaction, assuming the other molecules in the reaction are strain-free.[12][13][14]

  • Homodesmotic reactions: These are a more refined type of isodesmic reaction where the number of carbon atoms with the same hybridization and number of attached hydrogen atoms is also conserved. This leads to a better cancellation of errors and more accurate strain energy calculations.[15]

2. High-Level Ab Initio and Density Functional Theory (DFT) Calculations: Modern computational chemistry employs a variety of methods to calculate the total electronic energy of a molecule. From this, the enthalpy of formation can be derived and compared to a strain-free reference to obtain the strain energy.

  • Composite Methods (e.g., W1-F12, G-4, CBS-APNO): These methods combine results from several high-level ab initio calculations to achieve very high accuracy in thermochemical predictions.[10][12][16][17]

  • Density Functional Theory (DFT): DFT methods, such as B3LYP, are computationally less expensive and are widely used to calculate molecular energies and geometries.[14] The choice of the functional and basis set is crucial for obtaining reliable results.[14]

The workflow for a computational determination of strain energy using an isodesmic reaction is depicted below.

G cluster_workflow Computational Workflow for Strain Energy Calculation a Select Strained Molecule b Define Isodesmic Reaction a->b c Perform Quantum Chemical Calculations (e.g., DFT, Ab Initio) b->c d Calculate Reaction Enthalpy (ΔH_rxn) c->d e Strain Energy ≈ ΔH_rxn d->e

Workflow for computational strain energy determination via isodesmic reactions.

References

Dodecahedrane vs. Pagodane: A Comparative Stability Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the relative thermodynamic stabilities of the C20H20 isomers, dodecahedrane and pagodane.

In the realm of caged hydrocarbons, the Platonic solid this compound and its intricate isomer, pagodane, represent fascinating subjects of synthetic and theoretical chemistry. Both sharing the molecular formula C20H20, their distinct structural arrangements lead to significant differences in thermodynamic stability. This guide provides a comprehensive comparison of their stabilities, supported by experimental and computational data, to inform research and development in materials science and medicinal chemistry where such polycyclic frameworks are of interest.

Relative Stability: this compound Prevails

Experimental and computational studies have unequivocally established that this compound is the more thermodynamically stable isomer compared to pagodane. The successful isomerization of pagodane to this compound, though often requiring forcing conditions, serves as practical evidence of this stability difference.[1] The greater stability of this compound is attributed to its highly symmetrical, strain-distributed icosahedral structure, which minimizes angle and torsional strain more effectively than the C2v symmetry of pagodane.

Quantitative Stability Analysis

The thermodynamic stability of these isomers is best understood through their standard heats of formation (ΔHf°) in the gaseous state. A lower heat of formation indicates a more stable compound. Below is a summary of reported experimental and computational values.

CompoundMethodHeat of Formation (kcal/mol)Reference
This compound Computational (RMP2(FC)/6-31G//6-31G)18.9[2]
Computational (Homodesmotic Reactions)16.7 - 17.5[2]
Estimated from experimental data of derivatives22.4 ± 1[2]
Pagodane Experimental (Combustion Calorimetry)47.9[2]

As the data illustrates, all theoretical estimations for this compound's heat of formation are significantly lower than the experimentally determined value for pagodane, confirming the higher stability of the dodecahedral framework. The difference in their heats of formation suggests that the isomerization of pagodane to this compound is an exothermic process.

Experimental and Computational Protocols

The determination of the thermodynamic data presented above relies on rigorous experimental and computational methodologies.

Experimental Protocol: Combustion Calorimetry

The experimental heat of formation of pagodane was determined by Beckhaus et al. using combustion calorimetry.[2] This technique is a standard method for determining the heat of combustion of solid, thermally stable organic compounds.

Methodology:

  • Sample Preparation: A precisely weighed sample of crystalline pagodane is placed in a crucible inside a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire.

  • Calorimetry: The bomb is submerged in a known quantity of water in an insulated container (calorimeter). The heat released by the complete combustion of the sample is absorbed by the bomb and the surrounding water, causing a rise in temperature.

  • Temperature Measurement: The temperature change of the water is meticulously measured using a high-precision thermometer.

  • Calculation: The heat of combustion is calculated from the temperature rise and the predetermined heat capacity of the calorimeter system. The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law.

Computational Protocol: Ab Initio Calculations

The theoretical heats of formation for this compound were estimated using high-level ab initio quantum mechanical calculations. The reported values were obtained using the RMP2(FC)/6-31G//6-31G level of theory.

Methodology:

  • Geometry Optimization: The three-dimensional structures of this compound and pagodane were computationally optimized at the Hartree-Fock level with a 6-31G* basis set (HF/6-31G*). This step determines the lowest energy geometry for each molecule.

  • Energy Calculation: A more accurate single-point energy calculation was then performed on the optimized geometries using the second-order Møller-Plesset perturbation theory (MP2) with the same basis set and a frozen core approximation (RMP2(FC)/6-31G*). This method accounts for electron correlation, providing a more accurate energy value.

  • Heat of Formation Calculation: The heat of formation of this compound was then estimated by taking the difference in the calculated energies of this compound and pagodane and combining it with the experimental heat of formation of pagodane. Additionally, homodesmotic reactions, which are hypothetical reactions where the types of bonds are conserved, were used to provide further theoretical estimates.

Isomerization of Pagodane to this compound

The conversion of pagodane to the more stable this compound is a key reaction in the synthesis of the latter. While the direct isomerization has been achieved, it often proceeds in low yield. More efficient synthetic routes typically involve the isomerization of pagodane derivatives.

Isomerization Pagodane Pagodane (Less Stable Isomer) TransitionState Transition State(s) Pagodane->TransitionState Isomerization (e.g., acid or metal catalysis) This compound This compound (More Stable Isomer) TransitionState->this compound

Caption: Logical diagram of the isomerization of pagodane to this compound.

This isomerization process underscores the thermodynamic preference for the this compound framework. The reaction proceeds through one or more high-energy transition states and can be facilitated by catalysts such as acids or transition metals.

Conclusion

The available experimental and computational data conclusively demonstrate that this compound is significantly more stable than its isomer, pagodane. This stability difference, quantified by their respective heats of formation, is a direct consequence of the unique structural and symmetrical properties of the dodecahedral cage. For researchers in materials science and drug development, this inherent stability makes this compound a more robust and desirable scaffold for further functionalization and application. The potential for isomerization from pagodane, while synthetically challenging, provides a viable, albeit complex, route to this remarkable Platonic hydrocarbon.

References

A Comparative Guide to Computational Benchmarks of Dodecahedrane Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dodecahedrane (C₂₀H₂₀), a Platonic hydrocarbon with Iₕ symmetry, has long fascinated chemists due to its unique cage structure. Its high symmetry and strained framework present a compelling case for benchmarking computational chemistry methods. This guide provides a comparative overview of experimental and theoretical data on key properties of this compound, offering insights into the accuracy and applicability of various computational approaches.

Heat of Formation

The heat of formation (ΔHf) is a fundamental thermodynamic property that provides a measure of a molecule's stability. High-level quantum chemical methods have been employed to calculate the heat of formation of this compound, with results showing close agreement with experimental values.

Experimental Protocol: The experimental heat of formation is typically determined through combustion calorimetry, where the heat released during the complete combustion of the substance is measured.

Computational Methodology: High-level composite methods such as W1-F12 and W2-F12 are employed for accurate thermochemical calculations. These methods extrapolate to the complete basis set limit and include corrections for core-valence correlation and relativistic effects. Density Functional Theory (DFT) methods, while more computationally efficient, can also be used, but their accuracy is highly dependent on the chosen functional and basis set. For instance, the B3LYP-D3BJ/def2-TZVPP level of theory has been used for geometry optimization in some benchmark studies.

Table 1: Comparison of Experimental and Calculated Heats of Formation of this compound (in kcal/mol)

Method/ReferenceHeat of Formation (kcal/mol)
Experimental
Experimental Value[1]22.4 ± 1
Computational
W1-F12[1]20.18
W2-F12[1]20.18
DSD-PBEP86-D3BJ[1]Close to W1-F12 results
Various DFT methods[1]Appreciable errors compared to W1-F12

Karton, Schreiner, and Martin's benchmark study highlights that high-level composite methods like W1-F12 and W2-F12 can predict the heat of formation of this compound with high accuracy, with a deviation of about 2 kcal/mol from the experimental value.[1] The study also notes that most DFT methods show significant errors, while the double hybrid DSD-PBEP86-D3BJ functional performs consistently well.[1]

Structural Properties: Bond Lengths

The highly symmetric structure of this compound, with its sp³-hybridized carbon atoms arranged at the vertices of a dodecahedron, results in specific C-C bond lengths. Experimental determination through X-ray crystallography provides a direct measure of these bond lengths in the solid state.

Experimental Protocol: Single-crystal X-ray diffraction is the standard method for determining the precise atomic arrangement in a crystalline solid. A beam of X-rays is directed at a crystal, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which atomic positions and bond lengths can be determined.

Computational Methodology: Geometry optimization is a standard procedure in computational chemistry used to find the minimum energy structure of a molecule. This can be performed using various levels of theory, from molecular mechanics (e.g., MM3 force field) to ab initio methods like Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with a suitable basis set (e.g., 6-31G(d)).

Table 2: Comparison of Experimental and Calculated C-C Bond Lengths of this compound (in Å)

Method/ReferenceC-C Bond Length (Å)
Experimental (X-ray Crystallography)
C(3)-C(m)1.541(2)
C(m)-C(m)1.535(5)
Average1.538
Computational
Molecular Mechanics (MM3)1.538
MP2/6-31G(d)1.545

The experimental crystal structure reveals two slightly different C-C bond lengths, with an average of 1.538 Å. Molecular mechanics calculations using the MM3 force field show excellent agreement with this average experimental value. Ab initio calculations at the MP2/6-31G(d) level of theory predict a slightly longer C-C bond length of 1.545 Å.

Vibrational Frequencies

Vibrational spectroscopy provides a fingerprint of a molecule's vibrational modes. Due to the high Icosahedral (Iₕ) symmetry of this compound, many of its vibrational modes are silent in conventional infrared (IR) and Raman spectroscopy. Inelastic Neutron Scattering (INS) is a powerful technique to observe these otherwise forbidden transitions.

Experimental Protocol: Inelastic Neutron Scattering (INS) involves bombarding a sample with a beam of neutrons and measuring the energy lost or gained by the neutrons. This energy transfer corresponds to the vibrational energy levels of the molecule, allowing for the determination of vibrational frequencies.

Computational Methodology: The calculation of vibrational frequencies is typically performed after a geometry optimization. The second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the force constants, which are then used to determine the vibrational frequencies and normal modes. Density Functional Theory (DFT) is a commonly used method for these calculations.

A study comparing the experimental INS spectrum of this compound with DFT calculations has been reported, showing good agreement between the two. This allows for the confident assignment of the observed vibrational modes. While the full set of frequencies is extensive, the study validates the use of DFT for predicting the vibrational properties of such caged hydrocarbons.

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Due to its high symmetry, the ¹H NMR spectrum of this compound shows a single sharp peak, as all 20 hydrogen atoms are chemically equivalent. Similarly, the ¹³C NMR spectrum also displays a single peak for the 20 equivalent carbon atoms.

Experimental Protocol: ¹H and ¹³C NMR spectra are recorded by placing the sample in a strong magnetic field and irradiating it with radiofrequency pulses. The resonance frequencies of the nuclei are measured and reported as chemical shifts (δ) in parts per million (ppm) relative to a standard reference compound (usually tetramethylsilane, TMS).

Computational Methodology: The prediction of NMR chemical shifts is a standard capability of modern quantum chemistry software. The most common method is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with Density Functional Theory (DFT). The calculation involves first optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to the calculated shielding tensor of a standard compound like TMS.

Table 3: Experimental NMR Chemical Shifts of this compound

NucleusExperimental Chemical Shift (δ, ppm)
¹H3.38 (singlet)[2]
¹³C66.93 (singlet)

While experimental ¹H and ¹³C NMR spectra of this compound are well-documented, a direct computational benchmark study specifically reporting the calculated chemical shifts for the parent this compound was not prominently found in the surveyed literature. However, the GIAO-DFT methodology is well-established for predicting NMR spectra of organic molecules, including other caged hydrocarbons like adamantane. The accuracy of these predictions depends on the choice of the DFT functional and basis set. For similar rigid molecules, deviations between calculated and experimental shifts are typically within a few tenths of a ppm for ¹H and a few ppm for ¹³C.

Visualization of the Computational Benchmark Workflow

The following diagram illustrates a typical workflow for performing a computational chemistry benchmark study on a molecule like this compound.

Computational Benchmark Workflow cluster_start cluster_data cluster_calc cluster_analysis cluster_end start Define Research Question: Benchmark computational methods for This compound properties exp_data Gather Experimental Data (e.g., X-ray, NMR, Calorimetry) start->exp_data Input comp_setup Select Computational Methods (e.g., DFT, MP2, W1-F12) and Basis Sets start->comp_setup Input comparison Compare Computational Results with Experimental Data exp_data->comparison geom_opt Geometry Optimization comp_setup->geom_opt prop_calc Property Calculation (e.g., Frequencies, NMR Shifts, Energy) geom_opt->prop_calc prop_calc->comparison error_analysis Error Analysis and Method Validation comparison->error_analysis conclusion Draw Conclusions on the Performance of Computational Methods error_analysis->conclusion

Caption: A flowchart illustrating the key stages of a computational chemistry benchmark study.

References

Dodecahedrane's Heat of Formation: A Comparative Analysis of Experimental and Theoretical Values

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers comparing the experimentally determined and theoretically calculated heat of formation of dodecahedrane (C₂₀H₂₀), a platonic hydrocarbon of significant interest. This document provides a detailed overview of the experimental and computational methodologies, presents the data in a clear tabular format, and visualizes the comparative workflow.

This compound, with its unique icosahedral symmetry, has long been a fascinating target for both synthetic chemists and theoretical modelers. A key thermochemical property, its heat of formation (ΔHf°), provides critical insight into its stability and strain energy. This guide compares the seminal experimental determination with high-level theoretical calculations of this fundamental value.

Quantitative Data Summary

The following table summarizes the key experimental and theoretical values for the gas-phase heat of formation of this compound at 298.15 K.

MethodHeat of Formation (kcal/mol)InvestigatorsYear
Experimental
Combustion Calorimetry22.4 ± 1.0Beckhaus, et al.[1]1994
Theoretical
Wn-F12 Protocols20.2Karton, et al.[2]2015
Ab initio (RMP2/6-31G*)16.7 - 18.9Schulman & Disch[3]1996

Experimental Protocol: Combustion Calorimetry

The experimental heat of formation of this compound was determined by Beckhaus, Rüchardt, Paquette, and Prinzbach in 1994.[1][4] Due to the limited availability of the parent this compound, the experimental determination was ingeniously performed on a derivative, 1,16-bis(methoxycarbonyl)this compound.

Methodology:

  • Sample Preparation: A highly purified crystalline sample of 1,16-bis(methoxycarbonyl)this compound was used for the combustion experiments.

  • Calorimetry: The energy of combustion was measured using a high-precision static-bomb calorimeter. The sample was pelletized, placed in a platinum crucible, and ignited in the presence of excess oxygen (typically 30 atm).

  • Temperature Measurement: The temperature change in the calorimeter was monitored with high precision to determine the heat released during combustion.

  • Corrections: Standard corrections were applied for the ignition energy and the formation of nitric acid from residual nitrogen in the bomb.

  • Enthalpy of Formation Calculation: The standard enthalpy of combustion was calculated from the corrected energy of combustion. Using this value and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O), the standard enthalpy of formation of the solid derivative was determined.

  • Enthalpy of Sublimation: The enthalpy of sublimation of the derivative was measured to convert the solid-phase enthalpy of formation to the gas-phase value.

  • Extrapolation to Parent this compound: The contribution of the two methoxycarbonyl groups to the heat of formation was estimated and subtracted from the gas-phase enthalpy of formation of the derivative to derive the final experimental value for the parent this compound.[1]

Theoretical Protocols: Ab Initio Calculations

The heat of formation of this compound has been a benchmark for various computational methods. Here, we detail two significant theoretical determinations.

High-Level Wn-F12 Thermochemical Protocols

In 2015, Karton and coworkers reported a highly accurate theoretical value for the heat of formation of this compound using state-of-the-art Wn-F12 explicitly correlated thermochemical protocols.[2]

Methodology:

  • Geometry Optimization: The molecular geometry of this compound was optimized at a high level of theory to obtain a precise structure.

  • Total Atomization Energy (TAE) Calculation: The Wn-F12 protocols involve a series of calculations to approximate the complete basis set (CBS) limit for the electronic energy. This includes contributions from:

    • Core-valence correlation

    • Scalar relativistic effects

    • Spin-orbit coupling

    • Diagonal Born-Oppenheimer corrections

  • Zero-Point Vibrational Energy (ZPVE): The ZPVE was calculated from the harmonic vibrational frequencies.

  • Heat of Formation Calculation: The gas-phase heat of formation at 0 K was calculated from the TAE and the known heats of formation of the constituent atoms. This was then converted to the standard enthalpy of formation at 298.15 K by including the thermal correction to the enthalpy.[2]

Ab Initio Calculations with Homodesmotic Reactions

An earlier theoretical study by Schulman and Disch in 1996 provided an estimate for the heat of formation of this compound using ab initio calculations.[3]

Methodology:

  • Computational Level: The calculations were performed at the second-order Møller-Plesset perturbation theory (MP2) level with the 6-31G* basis set for both geometry optimization and energy calculations (RMP2(FC)/6-31G//6-31G).

  • Homodesmotic Reactions: To minimize errors in the calculated energies, the heat of formation was derived using homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, leading to a cancellation of systematic errors in the calculations.

  • Energy Difference Method: The heat of formation was also estimated by calculating the energy difference between this compound and pagodane, another C₂₀H₂₀ isomer with a known experimental heat of formation.

  • Final Value: The range of values obtained from the different homodesmotic reactions and the energy difference method provided the final estimated heat of formation.[3]

Comparative Analysis Workflow

The following diagram illustrates the logical flow of comparing the experimental and theoretical approaches to determine the heat of formation of this compound.

HeatOfFormationComparison cluster_experimental Experimental Determination cluster_theoretical Theoretical Calculation exp_start This compound Derivative (1,16-bis(methoxycarbonyl)this compound) comb_cal Combustion Calorimetry exp_start->comb_cal sublimation Measurement of Enthalpy of Sublimation comb_cal->sublimation extrapolation Extrapolation to Parent this compound sublimation->extrapolation exp_result Experimental ΔHf° (22.4 ± 1.0 kcal/mol) extrapolation->exp_result comparison Comparison & Analysis exp_result->comparison theor_start This compound (C₂₀H₂₀) Molecular Structure ab_initio Ab Initio / High-Level Quantum Chemical Methods theor_start->ab_initio wn_f12 Wn-F12 Protocols ab_initio->wn_f12 rmp2 RMP2/6-31G* ab_initio->rmp2 theor_result Theoretical ΔHf° (16.7 - 20.2 kcal/mol) wn_f12->theor_result rmp2->theor_result theor_result->comparison

Caption: Workflow for comparing experimental and theoretical heats of formation of this compound.

References

A Comparative Analysis of Bond Angles and Torsional Strain in Dodecahedrane and Other Cage Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the unique structural strains of polycyclic alkanes, offering insights for researchers in materials science and drug development.

In the realm of organic chemistry, the rigid, cage-like structures of polycyclic hydrocarbons have long fascinated scientists. Among these, dodecahedrane (C₂₀H₂₀) stands out for its aesthetically pleasing icosahedral symmetry. This guide provides a comparative analysis of the bond angles and torsional strain in this compound, juxtaposed with other notable polyhedral alkanes such as adamantane, cubane, and the fullerene C₂₀. Understanding these structural nuances is paramount for researchers, as strain energies significantly influence the stability, reactivity, and potential applications of these molecules, from novel materials to advanced drug delivery platforms.

Quantitative Comparison of Structural Parameters

The geometry of these caged hydrocarbons dictates their inherent strain. Angle strain arises from the deviation of bond angles from the ideal sp³ tetrahedral angle of 109.5°, while torsional strain results from the eclipsing of bonds on adjacent atoms. The following table summarizes key structural parameters for this compound and its counterparts.

MoleculeFormulaPoint GroupC-C-C Bond AngleStrain Energy (kcal/mol)Key Strain Feature
This compoundC₂₀H₂₀Iₕ108°~60Significant Torsional Strain
AdamantaneC₁₀H₁₆Td~109.5°~6.5Virtually Strain-Free
CubaneC₈H₈Oₕ90°~159High Angle Strain
Fullerene (C₂₀)C₂₀Iₕ108° (internal)HighSignificant Curvature Strain

This compound exhibits minimal angle strain due to its C-C-C bond angles of 108°, which are very close to the ideal tetrahedral angle.[1] However, the molecule possesses significant torsional strain because of the eclipsed conformation of the C-H bonds along each of its 30 edges.[1] In stark contrast, adamantane is considered virtually strain-free, with its bond angles closely matching the ideal 109.5°, making it a stable and rigid building block. Cubane, with its 90° bond angles, is highly strained, leading to a remarkable kinetic stability despite its high thermodynamic strain energy.[2][3] The smallest fullerene, C₂₀, also with icosahedral symmetry, experiences significant strain due to the curvature of its graphitic-like structure.

Experimental Determination of Molecular Geometry

The precise measurement of bond angles and lengths in these complex structures relies on advanced analytical techniques. The two primary methods employed are single-crystal X-ray diffraction and gas-phase electron diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

This technique is the gold standard for determining the three-dimensional structure of crystalline materials.

  • Crystal Growth: High-quality single crystals of the polycyclic hydrocarbon are grown from a suitable solvent. This is often the most challenging step, as obtaining crystals of sufficient size and quality is crucial for accurate data collection.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffracted X-rays are detected by an area detector, such as a CCD or CMOS sensor.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, precise atomic coordinates, from which bond lengths and angles are calculated.

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions that are present in the crystalline state.

  • Sample Introduction: The volatile hydrocarbon sample is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

  • Electron Beam Interaction: A high-energy beam of electrons is fired perpendicularly through the molecular beam.

  • Diffraction Pattern Recording: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector. The pattern consists of concentric rings of varying intensity.

  • Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. The molecular scattering component is extracted from the total scattering intensity.

  • Structure Determination: The molecular scattering data is used to generate a radial distribution curve, which represents the probability of finding two atoms at a given distance from each other. By fitting this curve with a theoretical model of the molecule's geometry, precise bond lengths and angles can be determined.

Computational Analysis of Torsional Strain

Computational chemistry provides a powerful means to quantify the torsional strain in molecules like this compound. Density Functional Theory (DFT) is a widely used method for this purpose.

Computational Protocol: DFT Calculation of Torsional Strain
  • Molecular Model Building: A three-dimensional model of the molecule is constructed using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. A common and effective method is the B3LYP functional with a 6-31G* basis set. This step ensures that the calculated properties correspond to a stable structure.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Torsional Profile Scan: To quantify the torsional strain along a specific C-C bond, a relaxed potential energy surface scan is performed. This involves rotating a specific dihedral angle in small increments (e.g., 10-15 degrees) while allowing the rest of the molecule to relax at each step.

  • Strain Energy Calculation: The energy difference between the eclipsed (highest energy) and staggered (lowest energy) conformations obtained from the scan represents the torsional strain for that particular bond. For a molecule like this compound with multiple equivalent eclipsed interactions, the total torsional strain is the sum of the strain from all such interactions.

The Impact of Strain on Chemical Reactivity

The stored strain energy within these caged hydrocarbons has a profound impact on their chemical reactivity. In general, higher strain energy correlates with increased reactivity, as the release of this strain can provide a thermodynamic driving force for reactions.

StrainReactivity cluster_structure Molecular Structure cluster_strain Strain Energy cluster_reactivity Chemical Reactivity Adamantane Adamantane (Strain-Free) LowStrain Low Strain Energy (~6.5 kcal/mol) Adamantane->LowStrain This compound This compound (Torsional Strain) ModerateStrain Moderate Strain Energy (~60 kcal/mol) This compound->ModerateStrain Cubane Cubane (High Angle Strain) HighStrain High Strain Energy (~159 kcal/mol) Cubane->HighStrain LowReactivity Low Reactivity (Stable) LowStrain->LowReactivity ModerateReactivity Moderate Reactivity ModerateStrain->ModerateReactivity HighReactivity High Reactivity (Prone to Rearrangement) HighStrain->HighReactivity

Relationship between molecular structure, strain energy, and chemical reactivity.

As the diagram illustrates, the virtually strain-free nature of adamantane renders it relatively unreactive. This compound, with its moderate torsional strain, exhibits a higher reactivity. Cubane, possessing a very high degree of angle strain, is kinetically stable but can undergo explosive decomposition or rearrangement under certain conditions, releasing its significant stored energy.[4] This strain-reactivity relationship is a key consideration in the design of energetic materials and in the use of strained molecules as synthons in organic chemistry. The release of strain can be a powerful driving force for forming new, more stable bonds.

References

A Comparative Guide to the Synthetic Routes of Dodecahedrane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of the total synthesis of dodecahedrane (C₂₀H₂₀), a Platonic hydrocarbon with a highly symmetrical and aesthetically pleasing cage structure, has been a monumental challenge in organic chemistry. This guide provides an objective comparison of the landmark synthetic routes developed by the research groups of Leo A. Paquette and Horst Prinzbach, focusing on their efficiency and methodologies. More recent "second-generation" strategies are also briefly discussed to provide a forward-looking perspective.

At a Glance: Paquette vs. Prinzbach

The two most notable and successful total syntheses of this compound were pioneered by Leo A. Paquette in 1982 and Horst Prinzbach in 1987.[1] While both routes are remarkable achievements, they differ significantly in their strategy, number of steps, and overall efficiency.

MetricPaquette Synthesis (1982)Prinzbach Synthesis (1987 and optimizations)
Number of Steps ~26-29Initial: ~16, Later optimizations shortened the route
Overall Yield Estimated at <1% (calculated from reported step yields)Initial isomerization: 8%, significantly improved in later versions to allow for multi-gram synthesis.[2]
Key Strategy Stepwise construction of the spherical frameworkIsomerization of the pre-assembled cage structure of pagodane
Starting Materials Cyclopentadiene, dimethyl acetylenedicarboxylate, allyltrimethylsilaneIsodrin (an isomer of aldrin)

The Paquette Synthesis: A Step-by-Step Construction

Professor Leo A. Paquette's synthesis, the first successful endeavor, is a linear sequence that meticulously builds the this compound skeleton. The synthesis is noted for its length, comprising approximately 29 steps.[3][4]

A simplified workflow of the Paquette synthesis is illustrated below:

Paquette_Synthesis A Cyclopentadiene + Dimethyl acetylenedicarboxylate B Diels-Alder Reaction A->B [4+2] C Functional Group Interconversions B->C D Sequential Annulations C->D E Photocyclizations (Norrish Reactions) D->E F Final C-C Bond Formation (Dehydrogenation) E->F G This compound F->G

Caption: A high-level overview of the Paquette synthesis of this compound.

The overall yield of the Paquette synthesis is not explicitly stated in a single source but can be estimated to be very low, likely less than 1%, based on the numerous steps and the yields of individual transformations.[5] Key transformations in this route include a tandem Diels-Alder reaction, a series of functional group interconversions to build up the cyclopentane rings, and multiple Norrish-type photocyclizations to forge critical carbon-carbon bonds.[3][4] The final step involves a high-temperature dehydrogenation under hydrogen pressure to close the cage.[4]

Featured Experimental Protocol: Final Dehydrogenation (Paquette)

The Prinzbach Synthesis: A Convergent Approach via Isomerization

The synthesis developed by Professor Horst Prinzbach's group offers a more convergent and ultimately more efficient route to this compound. Their strategy hinges on the isomerization of pagodane, a C₂₀H₂₀ isomer that already possesses the requisite number of carbon atoms arranged in a cage-like structure. The initial synthesis involved approximately 16 steps.[6]

A conceptual diagram of the Prinzbach route is shown below:

Prinzbach_Synthesis A Isodrin B Pagodane Synthesis A->B C Functionalization of Pagodane B->C D Isomerization C->D Key Step E This compound D->E

Caption: A simplified workflow of the Prinzbach synthesis of this compound.

The key step in the Prinzbach synthesis is the isomerization of a pagodane derivative to the this compound skeleton. The initial attempts at this isomerization resulted in a modest yield of only 8%.[2] However, the Prinzbach group significantly optimized this route over the following decade, enabling the production of multi-gram quantities of this compound. These optimizations included shortening the number of operational steps and dramatically improving the yields of key transformations.[7] For instance, the synthesis of a key functionalized this compound intermediate was improved from a 55-65% yield over nine steps to an 85-91% yield in just three steps.[7]

Featured Experimental Protocol: Pagodane to this compound Isomerization (Prinzbach)

The pivotal isomerization step in the Prinzbach route involves the gas-phase rearrangement of a pagodane derivative. While specific, detailed protocols are embedded within the primary literature, the general procedure involves subjecting the pagodane precursor to high temperatures in the gas phase. The initial, low-yielding process involved catalytic isomerization over platinum on alumina at 315 °C.[6] Later improvements focused on the synthesis of functionalized pagodane derivatives that could be more efficiently converted to this compound precursors. This "SN2 route" involved the stereospecific introduction of bromine substituents into a pagodane dicarboxylate, followed by a complex, one-pot transformation that leads to a bissecododecahedradiene, a direct precursor to this compound.[7]

Modern and Emerging Synthesis Strategies

More recent research has explored even more convergent and elegant approaches to this compound, often leveraging the molecule's high symmetry. These "second-generation" and "symmetry-driven" approaches are still under development and have not yet culminated in a completed total synthesis.

These modern strategies often involve:

  • Symmetry-driven disconnections: Exploiting the C₂ or C₅ axes of symmetry in this compound to design more efficient synthetic pathways.[8]

  • Late-stage polyene cyclization cascades: Aiming to form multiple C-C bonds and rings in a single transformation from a carefully designed acyclic or partially cyclized precursor.[1]

  • Photochemical stereoisomerization and dimerization: Utilizing light-induced reactions to control stereochemistry and couple key fragments.[8][9]

These ongoing efforts highlight the enduring fascination with this compound and the continuous drive to develop more efficient and innovative synthetic methodologies.

Conclusion

Both the Paquette and Prinzbach syntheses of this compound stand as monumental achievements in the field of organic synthesis. For researchers requiring access to this compound, the optimized Prinzbach route is demonstrably more efficient in terms of step count and overall yield. The Paquette synthesis, while less efficient, remains a landmark for its pioneering, stepwise approach to constructing a complex, highly symmetrical molecule. The emerging "second-generation" strategies, though not yet complete, offer exciting prospects for even more concise and elegant syntheses of this iconic molecule in the future.

References

Safety Operating Guide

Navigating the Final Steps: Proper Disposal Procedures for Dodecahedrane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the culmination of any experiment extends beyond the data. The safe and compliant disposal of all chemical reagents is a critical final step. This guide provides essential logistical and safety information for the proper disposal of dodecahedrane (C₂₀H₂₀), a unique polycyclic alkane. Adherence to these procedures is paramount for ensuring laboratory safety and environmental stewardship.

Key Chemical and Physical Properties

While specific disposal protocols for this compound are not widely documented due to its rarity and primary use in research, its known properties can inform a safe disposal strategy.[1][2] A summary of its key characteristics is presented below.

PropertyValue
Molecular Formula C₂₀H₂₀
Appearance Crystalline solid
Melting Point 430 ± 10 °C
Symmetry Icosahedral (Iₕ)
Proton NMR (¹H NMR) Single resonance at 3.38 ppm
Hybridization sp³

This table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.

Recommended Disposal Protocol

The following procedure is a comprehensive guideline for the proper disposal of this compound from a laboratory setting. This protocol is based on general best practices for the disposal of non-reactive, solid hydrocarbon waste.

Step 1: Waste Identification and Segregation
  • Characterize the Waste: Identify the waste as solid this compound or solutions containing this compound. Determine if it is mixed with other hazardous materials.

  • Segregate: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.

Step 2: Containerization and Labeling
  • Select Appropriate Container: Use a clearly labeled, sealable, and chemically resistant container for solid this compound waste.

  • Labeling: The label should clearly state "this compound Waste" and include the appropriate hazard symbols if mixed with other hazardous substances.

Step 3: Spill Management

In the event of a spill, follow these procedures:

  • Ensure Proper Ventilation: Work in a well-ventilated area.

  • Wear Appropriate Personal Protective Equipment (PPE): This includes safety goggles, chemical-resistant gloves, and a lab coat.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.

  • Collect the Spilled Material: Carefully sweep the absorbed material into the designated this compound waste container.

  • Clean the Area: Thoroughly clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

Step 4: Final Disposal Procedure
  • Consult Institutional Guidelines: Before final disposal, consult your institution's Environmental Health and Safety (EHS) office for specific local, state, and federal regulations.

  • Arrange for Professional Disposal: Transfer the sealed and labeled waste container to your institution's hazardous waste management service for collection and disposal via high-temperature incineration or another approved method for solid hydrocarbon waste.

Under no circumstances should this compound be disposed of down the drain or in regular trash.

This compound Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the safe and compliant disposal of this compound.

Dodecahedrane_Disposal_Workflow cluster_prep Preparation & Identification cluster_handling Handling & Containment cluster_disposal Final Disposal start Start: this compound Waste Generated identify Identify Waste: Solid or Solution? Contaminated? start->identify segregate Segregate from other chemical waste identify->segregate spill Spill Occurs? segregate->spill spill_proc Follow Spill Management Protocol: 1. Ventilate 2. Wear PPE 3. Contain with inert material 4. Collect and containerize spill->spill_proc Yes containerize Place in a labeled, sealed, and compatible waste container spill->containerize No spill_proc->containerize consult_ehs Consult Institutional EHS Guidelines containerize->consult_ehs transfer Arrange for pickup by hazardous waste management consult_ehs->transfer end End: Proper Disposal Complete transfer->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Dodecahedrane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides immediate safety and logistical information for handling Dodecahedrane in a research setting. It is intended to offer procedural guidance. However, a specific Safety Data Sheet (SDS) for this compound is not currently available. The following recommendations are based on the known physical and chemical properties of this compound and general laboratory safety protocols for handling stable, solid organic compounds. All laboratory personnel must exercise caution and adhere to their institution's safety guidelines.

Quantitative Data Summary

This compound is a crystalline solid at room temperature with a high melting point, indicating its thermal stability. It is a non-polar hydrocarbon, which dictates its solubility.

PropertyValueSource
Molecular Formula C₂₀H₂₀[1]
Molar Mass 260.38 g/mol [1]
Appearance White crystalline solid[2]
Melting Point 430 ± 10 °C[1]
Solubility Insoluble in water. Soluble in non-polar organic solvents (e.g., hexane, toluene, chloroform).[2][3]

Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling this compound to prevent skin and eye contact.

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.[4]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[4][5]

  • Body Protection: A standard laboratory coat should be worn.[5]

  • Respiratory Protection: Not generally required for handling the solid compound under normal conditions due to its low volatility. However, if any procedure could generate dust, a properly fitted respirator should be used in conjunction with a fume hood.

Handling and Operational Plan

Engineering Controls:

  • Work in a well-ventilated laboratory.[5]

  • When transferring or weighing the solid, use of a fume hood is recommended to minimize any potential for inhalation of fine particulates.[5]

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.[4]

  • Keep the container in a cool, dry, and well-ventilated area.[6]

  • Store away from strong oxidizing agents.[5]

Spill Management:

  • Isolate the Area: Restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: For a small spill of the solid, carefully sweep the material to avoid creating dust.

  • Collection: Place the spilled material into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a cloth dampened with a suitable organic solvent (e.g., heptane or toluene), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Disposal Plan

This compound should be disposed of as chemical waste in accordance with local, state, and federal regulations.

Waste Categorization:

  • This compound is a non-halogenated solid hydrocarbon.[7]

Disposal Procedure:

  • Containerize: Collect all this compound waste, including contaminated materials (e.g., gloves, wipes), in a clearly labeled and sealed hazardous waste container.[5]

  • Labeling: The waste container must be labeled as "Non-Halogenated Organic Solid Waste" and should include the chemical name "this compound."

  • Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.[5] The primary method of disposal for such compounds is typically high-temperature incineration.

Experimental Protocols

Due to the lack of specific reactivity and toxicity data, the following are general best-practice protocols for handling this compound in a research setting.

Protocol for Weighing and Transferring this compound:

  • Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves). Ensure a chemical fume hood is operational.

  • Staging: Place a calibrated analytical balance inside the fume hood. Alternatively, use a tared, sealed container for weighing outside the hood and perform all transfers within the hood.

  • Transfer: Use a clean spatula to carefully transfer the desired amount of this compound from the stock container to a tared vessel. Avoid generating dust.

  • Cleaning: After transfer, carefully clean the spatula with a wipe dampened with a suitable organic solvent. Dispose of the wipe in the designated solid waste container.

  • Storage: Securely close the primary this compound container and return it to its designated storage location.

Logical Workflow for Handling this compound

Dodecahedrane_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Don Personal Protective Equipment B Prepare Well-Ventilated Work Area (Fume Hood) A->B C Retrieve this compound from Storage B->C D Weigh and Transfer Solid Compound C->D E Perform Experimental Procedure D->E F Clean Equipment and Work Area E->F I Return Unused this compound to Secure Storage E->I Post-Experiment G Segregate and Label Chemical Waste F->G H Store Waste for Professional Disposal G->H I->C Future Use

Caption: Workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.